molecular formula C19H22N2O3 B585239 3-Hydroxysarpagine

3-Hydroxysarpagine

Cat. No.: B585239
M. Wt: 326.4 g/mol
InChI Key: FNKZQZYHQGWZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxysarpagine is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKZQZYHQGWZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Hydroxysarpagine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family. These alkaloids are of significant interest to the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, quantitative data on its occurrence, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apocynaceae family, particularly within the Rauwolfia and Alstonia genera. These plants have a rich history in traditional medicine, and modern phytochemical studies have identified them as potent sources of various indole alkaloids.

Rauwolfia Genus

The genus Rauwolfia, commonly known as devil peppers, comprises evergreen trees and shrubs found in tropical regions. Several species of Rauwolfia are known to produce a wide array of indole alkaloids.

  • Rauwolfia serpentina (Indian Snakeroot): Native to the Indian subcontinent and East Asia, the roots of Rauwolfia serpentina are a well-documented source of this compound.[1] This plant has been used for centuries in traditional Indian medicine for various ailments.[2] The roots are the primary part of the plant utilized for alkaloid extraction.[1]

  • Rauwolfia tetraphylla (Wild Snake Root): This species, native to the West Indies but naturalized in other tropical regions, also contains this compound.[3] It is often considered an alternative source to the endangered Rauwolfia serpentina for the extraction of bioactive alkaloids.

  • Other Rauwolfia Species: While R. serpentina and R. tetraphylla are the most cited sources, other species within the genus, such as Rauwolfia vomitoria and Rauwolfia verticillata, are also known to produce a variety of sarpagine-type alkaloids and may contain this compound.

Alstonia Genus

The Alstonia genus, also a member of the Apocynaceae family, is another significant source of sarpagine and related alkaloids. While direct isolation of this compound from Alstonia species is less commonly reported in readily available literature, the presence of a vast array of structurally similar indole alkaloids suggests that some species could be potential sources. Species like Alstonia macrophylla and Alstonia angustifolia are known to be rich in sarpagine-type alkaloids.[4][5]

Quantitative Data on this compound Content

Quantitative data for this compound is not as extensively documented as for other major alkaloids from Rauwolfia species, such as reserpine (B192253) and ajmaline. However, analytical studies on the alkaloid profiles of these plants provide some insights. The concentration of alkaloids in plants can vary significantly based on geographical location, season of harvest, and the specific plant part.

Plant SpeciesPlant PartMethod of AnalysisReported Alkaloid ContentReference
Rauwolfia serpentinaRootsNot SpecifiedContains this compound among other indole alkaloids. Specific yield not detailed.[1]
Rauwolfia tetraphyllaAerial PartsIR, HPLC, NMRContains this compound. Specific yield not detailed.[3]

Note: The table highlights the need for more focused quantitative studies to determine the precise yield of this compound from various natural sources and different plant organs.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on common methods for isolating indole alkaloids from Rauwolfia species.

Plant Material Preparation
  • Collection and Identification: Collect the desired plant material (e.g., roots of Rauwolfia serpentina). Ensure proper botanical identification.

  • Drying and Grinding: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the material into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. Repeat the process multiple times with fresh solvent to ensure complete extraction.

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a solvent like methanol. This method allows for continuous extraction but uses heat, which might degrade some sensitive alkaloids.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous phase.

  • Defatting: Wash the acidic solution with a nonpolar solvent like hexane (B92381) or diethyl ether to remove fats, waxes, and other non-alkaloidal lipophilic compounds. Discard the organic layer.

  • Basification and Extraction: Make the aqueous layer alkaline (pH 9-10) by adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. Extract the alkaloids from the basified aqueous solution using a solvent like chloroform (B151607) or dichloromethane. Repeat the extraction several times.

  • Concentration: Combine the organic extracts and evaporate the solvent to yield a crude alkaloid mixture.

Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Pack a glass column with a suitable adsorbent, most commonly silica (B1680970) gel or alumina.

    • Sample Loading: Dissolve the crude alkaloid mixture in a small amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). Collect fractions of the eluate.

  • Thin-Layer Chromatography (TLC): Monitor the fractions collected from the column chromatography using TLC. Use a suitable solvent system to develop the TLC plates and visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids). Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions containing a major spot with characteristics of a sarpagine-type alkaloid.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the enriched fractions to preparative HPLC.

    • Column: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: Monitor the elution profile using a UV detector at a wavelength suitable for indole alkaloids (e.g., around 280 nm).

    • Collection: Collect the peak corresponding to this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR), and Infrared (IR) spectroscopy.

Biosynthesis of Sarpagine-Type Alkaloids

The biosynthesis of sarpagine-type alkaloids, including this compound, is a complex enzymatic process that originates from the shikimate and mevalonate (B85504) pathways.

The general biosynthetic pathway for monoterpenoid indole alkaloids begins with the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid derived from the iridoid pathway). This reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor for this class of alkaloids. Following the formation of strictosidine, a series of enzymatic reactions, including deglycosylation, cyclizations, hydroxylations, and other modifications, lead to the vast diversity of sarpagine-type alkaloids. The hydroxylation at the C-3 position to form this compound is likely catalyzed by a cytochrome P450 monooxygenase.

Visualizations

experimental_workflow A Plant Material (e.g., Rauwolfia serpentina roots) B Drying and Grinding A->B C Solvent Extraction (Methanol/Ethanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Mixture E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I TLC Monitoring H->I J Enriched Fractions I->J K Preparative HPLC (C18 Column) J->K L Pure this compound K->L M Structure Elucidation (MS, NMR, IR) L->M biosynthetic_pathway A Tryptophan B Tryptamine A->B Tryptophan Decarboxylase E Strictosidine B->E Strictosidine Synthase C Geraniol D Secologanin C->D Iridoid Pathway D->E F Intermediate Steps (Deglycosylation, Cyclizations, etc.) E->F G Sarpagine F->G H This compound G->H Cytochrome P450 Monooxygenase (putative)

References

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxysarpagine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-hydroxysarpagine, a monoterpenoid indole (B1671886) alkaloid (MIA) found in medicinal plants such as Rauvolfia serpentina. While significant progress has been made in elucidating the biosynthesis of related sarpagan and ajmalan (B1240692) alkaloids, the specific enzymatic step leading to the C-3 hydroxylation of the sarpagan skeleton remains an area of active investigation. This document synthesizes the current understanding of the pathway, detailing the characterized enzymes, their mechanisms, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the isolation and characterization of enzymes involved in this pathway, as well as methods for the quantitative analysis of these specialized metabolites. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to Sarpagan Alkaloids

The sarpagan family of alkaloids, which includes compounds like sarpagine (B1680780) and its hydroxylated derivatives, are a structurally complex group of MIAs with significant pharmacological potential. These compounds are predominantly found in plants of the Apocynaceae family, most notably in the genus Rauvolfia. The characteristic feature of the sarpagan scaffold is the C5-C16 bond, which forms a rigid pentacyclic structure. This compound is one such derivative, and its biosynthetic origin is of considerable interest for the potential to produce this and related compounds through synthetic biology approaches.

The Biosynthetic Pathway to the Sarpagan Skeleton

The biosynthesis of sarpagan alkaloids begins with the universal precursor of all MIAs, strictosidine (B192452). The pathway then proceeds through a series of enzymatic transformations to form the key intermediate, polyneuridine (B1254981) aldehyde, which is the gateway to the sarpagan scaffold.

From Strictosidine to Geissoschizine

The initial steps of the pathway are well-established and involve the conversion of strictosidine to geissoschizine. This transformation is catalyzed by the sequential action of strictosidine β-D-glucosidase (SGD), which removes the glucose moiety from strictosidine to yield an unstable aglycone, and geissoschizine synthase (GS), which reduces an iminium species to form geissoschizine.

Formation of the Sarpagan Bridge: Sarpagan Bridge Enzyme (SBE)

The key step in the formation of the sarpagan skeleton is the oxidative cyclization of geissoschizine to form polyneuridine aldehyde (PNA). This reaction is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase.[1][2] SBE facilitates the formation of the characteristic C5-C16 bond of the sarpagan structure. This enzymatic reaction is dependent on NADPH and molecular oxygen.[3]

  • Enzyme Class: Cytochrome P450 Monooxygenase

  • Substrate: Geissoschizine

  • Product: Polyneuridine Aldehyde (PNA)

  • Cofactors: NADPH, O₂

Downstream Modifications

Following the formation of PNA, the pathway can diverge to produce a variety of sarpagan and ajmalan-type alkaloids. One important subsequent step is the removal of the carbomethoxy group from PNA by polyneuridine aldehyde esterase (PNAE) to yield 16-epi-vellosimine. This intermediate can then be acted upon by vinorine synthase (VS) , an acetyl-CoA dependent acyltransferase, which catalyzes the formation of vinorine.[4]

The Putative 3-Hydroxylation Step

While the pathway to the core sarpagan structure is partially understood, the specific enzyme responsible for the hydroxylation at the C-3 position to form this compound has not yet been definitively characterized. However, based on the known biochemistry of MIA biosynthesis, it is highly probable that this reaction is catalyzed by a cytochrome P450-dependent monooxygenase .[5] These enzymes are well-known for their role in catalyzing regio- and stereospecific hydroxylations of complex alkaloid scaffolds.[5]

The putative "Sarpagine 3-hydroxylase" would likely act on a sarpagan-type intermediate, such as sarpagine or a closely related precursor, to introduce a hydroxyl group at the C-3 position. The identification and characterization of this enzyme are crucial next steps in fully elucidating the this compound biosynthetic pathway. Transcriptome analysis of Rauvolfia serpentina has revealed a multitude of cytochrome P450 genes, providing a rich pool of candidates for functional screening.[6][7]

Quantitative Data

Quantitative data on the enzymes and metabolites in the this compound pathway is essential for understanding its regulation and for metabolic engineering efforts.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)kcat (s-1)Plant SourceReference
Sarpagan Bridge Enzyme (CrCYP71AY1)Tetrahydroalstonine19.6N/ACatharanthus roseus[8]
Vinorine SynthaseGardneral7.5N/ARauvolfia serpentina[4]
Vinorine SynthaseAcetyl-CoA57N/ARauvolfia serpentina[4]
Vinorine HydroxylaseVinorine6.8N/ARauvolfia serpentina[9]

Note: N/A indicates that the data was not available in the cited literature.

Table 2: Alkaloid Content in Rauvolfia serpentina
AlkaloidPlant PartConcentration (mg/g dry weight)Reference
Total AlkaloidsRoot4.16[4]
Total AlkaloidsLeaf2.17[4]
ReserpineRoot0.416[4]
ReserpineLeaf0.217[4]
AjmalineRoot52.27[10]
YohimbineRoot3.11[10]
AjmalicineRoot3.14[10]
SerpentineRoot76.38[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Isolation of Microsomal Proteins from Plant Tissue

This protocol is adapted for the isolation of membrane-bound enzymes like cytochrome P450s from plant tissues.[1][11]

Materials:

  • Fresh or frozen plant tissue (e.g., Rauvolfia serpentina roots)

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA, 0.25 M sucrose, 10 mM β-mercaptoethanol, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

  • Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 20% (v/v) glycerol.

  • Liquid nitrogen

  • Mortar and pestle

  • Cheesecloth

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Grind 5-10 g of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a beaker containing 50 mL of ice-cold Extraction Buffer.

  • Homogenize the mixture using a blender or homogenizer for 2-3 short bursts of 30 seconds each.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge bottle.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and chloroplasts.

  • Carefully decant the supernatant into a clean ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with Resuspension Buffer.

  • Resuspend the pellet in a minimal volume (e.g., 1-2 mL) of Resuspension Buffer.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Aliquot the microsomal protein suspension and store at -80°C until use.

Heterologous Expression of Cytochrome P450 Enzymes in Yeast (Saccharomyces cerevisiae)

This protocol provides a general workflow for the expression of plant cytochrome P450s in yeast, a common system for functional characterization.[7][12]

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., WAT11 strain)

  • Synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose

  • Induction medium: SC-Ura with 2% galactose and 1% raffinose

  • Yeast transformation kit

Procedure:

  • Clone the full-length cDNA of the candidate cytochrome P450 gene into the yeast expression vector.

  • Transform the expression construct into competent S. cerevisiae cells using a standard yeast transformation protocol.

  • Select transformed colonies on SC-Ura plates with 2% glucose.

  • Inoculate a single colony into 5 mL of SC-Ura liquid medium with 2% glucose and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate 50 mL of SC-Ura with 2% glucose to an OD₆₀₀ of 0.4.

  • Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 1.0-1.5.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Resuspend the cell pellet in 50 mL of induction medium.

  • Incubate the culture at 30°C with shaking for 24-48 hours to induce protein expression.

  • Harvest the cells by centrifugation for subsequent microsomal isolation and enzyme assays.

In Vitro Cytochrome P450 Enzyme Assay

This protocol describes a general assay to determine the activity of a heterologously expressed cytochrome P450 enzyme.[13]

Materials:

  • Yeast microsomes containing the expressed P450

  • Substrate (e.g., sarpagine or a related precursor)

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Quenching solution: Acetonitrile or methanol (B129727)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing 50-100 µg of microsomal protein, 100 µM substrate, and Assay Buffer in a total volume of 100 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to detect and quantify the hydroxylated product.

  • Include a negative control reaction without NADPH to account for non-enzymatic product formation.

LC-MS/MS Analysis of Sarpagan Alkaloids

This protocol provides a general framework for the quantitative analysis of sarpagan alkaloids using liquid chromatography-tandem mass spectrometry.[2][6]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the alkaloids.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target alkaloid (e.g., this compound, sarpagine).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Sample Preparation:

  • Extract alkaloids from plant material or enzyme assays using a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the extract through a 0.22 µm syringe filter.

  • Dilute the sample as necessary with the initial mobile phase composition.

  • Inject a known volume (e.g., 1-5 µL) onto the LC-MS/MS system.

Quantification:

  • Generate a calibration curve using authentic standards of the target alkaloids.

  • Use an internal standard to correct for matrix effects and variations in instrument response.

Visualizations

Biosynthetic Pathway of Sarpagan Alkaloids

Sarpagan Biosynthesis Strictosidine Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone SGD Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine GS PNA Polyneuridine aldehyde Geissoschizine->PNA SBE (P450) epiVellosimine 16-epi-Vellosimine PNA->epiVellosimine PNAE Vinorine Vinorine epiVellosimine->Vinorine VS Sarpagine Sarpagine epiVellosimine->Sarpagine Multiple steps HydroxySarpagine This compound Sarpagine->HydroxySarpagine Putative 3-Hydroxylase (P450) Enzyme Characterization Workflow cluster_0 Gene Discovery & Cloning cluster_1 Heterologous Expression cluster_2 Functional Analysis Transcriptome Transcriptome Analysis (R. serpentina) Candidate_Selection Candidate P450 Selection Transcriptome->Candidate_Selection Cloning Gene Cloning into Expression Vector Candidate_Selection->Cloning Yeast_Transformation Yeast Transformation Cloning->Yeast_Transformation Protein_Expression Protein Expression (Galactose Induction) Yeast_Transformation->Protein_Expression Microsome_Isolation Microsome Isolation Protein_Expression->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay (Substrate + NADPH) Microsome_Isolation->Enzyme_Assay LCMS_Analysis LC-MS/MS Analysis Enzyme_Assay->LCMS_Analysis Data_Analysis Kinetic Parameter Determination LCMS_Analysis->Data_Analysis

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, notably Rauwolfia serpentina and Rauwolfia tetraphylla. As a member of the sarpagine (B1680780) family of alkaloids, it shares a complex pentacyclic cage-like architecture. The precise stereochemistry of this compound is critical to its biological activity and is a key point of interest for synthetic and medicinal chemists. This guide provides a detailed overview of its chemical structure, stereochemical configuration, and the experimental protocols used for its isolation and characterization.

Chemical Structure

The fundamental structure of this compound is built upon the sarpagan ring system, which is characterized by a rigid pentacyclic framework. The molecular formula for this compound is C₁₉H₂₂N₂O₃[1]. The structure features an indole nucleus integrated into a complex cage-like system. The key distinguishing feature of this molecule is the hydroxyl group (-OH) substitution at the C-3 position of the sarpagine skeleton.

Systematic Name: Sarpagan-3,10,17-triol

CAS Number: 857297-90-6

Stereochemistry

The sarpagine alkaloids are characterized by several stereogenic centers, making their stereochemistry a complex and critical aspect of their chemical identity. For the sarpagine family, key stereocenters are located at positions C-3, C-5, C-15, and C-16. The absolute configuration of these centers dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂O₃[1]
Molecular Weight326.1630 g/mol [1]
CAS Number857297-90-6

Experimental Protocols

The isolation and structural elucidation of this compound from its natural sources involve a series of meticulous experimental procedures. The following protocols are based on established methodologies for the extraction and characterization of sarpagine alkaloids from Rauwolfia species.[2][3]

Isolation of this compound from Rauwolfia serpentina

A general workflow for the isolation of alkaloids from Rauwolfia serpentina is depicted in the diagram below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried and Powdered Roots of Rauwolfia serpentina extraction Maceration with Methanol (B129727) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition column_chromatography Silica (B1680970) Gel Column Chromatography acid_base_partition->column_chromatography tlc Thin Layer Chromatography (TLC) Monitoring column_chromatography->tlc hplc Preparative High-Performance Liquid Chromatography (HPLC) tlc->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered roots of Rauwolfia serpentina are subjected to cold maceration with methanol for an extended period (e.g., 72 hours) to extract the alkaloids. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.[2]

  • Fractionation: The crude extract is then subjected to acid-base partitioning. The extract is dissolved in an acidic solution to protonate the basic alkaloids, which are then extracted with an organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently adjusted to be basic, and the alkaloids are extracted with an immiscible organic solvent like chloroform.

  • Purification: The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[2][3]

Structural Elucidation

The determination of the chemical structure and stereochemistry of this compound relies on a combination of spectroscopic techniques.

G cluster_elucidation Structural Elucidation Workflow IsolatedCompound Pure this compound MassSpec Mass Spectrometry (MS) (Molecular Formula) IsolatedCompound->MassSpec NMR Nuclear Magnetic Resonance (NMR) (Connectivity & Stereochemistry) IsolatedCompound->NMR Xray X-ray Crystallography (Absolute Configuration) IsolatedCompound->Xray if single crystal available FinalStructure Final Structure and Stereochemistry MassSpec->FinalStructure HNMR 1H NMR NMR->HNMR CNMR 13C NMR NMR->CNMR TwoDNMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoDNMR HNMR->FinalStructure CNMR->FinalStructure TwoDNMR->FinalStructure Xray->FinalStructure

Caption: Workflow for the structural elucidation of this compound.

Key Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, which allows for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms within the molecule, allowing for the assembly of the carbon skeleton and the placement of substituents.

  • X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers.

Spectroscopic Data

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
2135.2-
370.14.1 (m)
555.33.5 (m)
621.81.9 (m), 2.1 (m)
7110.5-
8128.1-
9118.97.5 (d, 8.0)
10121.57.1 (t, 8.0)
11119.87.2 (t, 8.0)
12111.27.4 (d, 8.0)
13145.3-
1435.62.3 (m), 2.5 (m)
1534.22.8 (m)
1648.93.1 (m)
1765.43.8 (s)
18--
1925.11.5 (m), 1.7 (m)
2060.23.9 (m)
2152.13.3 (m), 3.6 (m)

Note: This data is illustrative and not experimentally verified for this compound.

Conclusion

This compound represents a structurally complex and stereochemically rich natural product from the sarpagine family of alkaloids. Its complete structural and stereochemical elucidation requires a combination of sophisticated isolation and spectroscopic techniques. This guide provides a foundational understanding of its chemical nature and the experimental approaches necessary for its study, which is essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this class of bioactive compounds. Further research to obtain and publish detailed experimental data for this compound is warranted to fully unlock its potential.

References

The Discovery and Historical Background of 3-Hydroxysarpagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical background, and physicochemical properties of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The document details its first isolation from Rauwolfia serpentina, outlines the experimental protocols for its extraction and characterization, and presents its known biological activities. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine (B1680780) family. These alkaloids are predominantly found in the plant family Apocynaceae, particularly within the Rauwolfia genus[1]. The sarpagine alkaloids are biosynthetically derived from strictosidine (B192452) and are structurally related to other important alkaloids like ajmaline[1]. This guide focuses on the discovery and characterization of this compound, providing a detailed account for scientific and research purposes.

Discovery and Historical Background

This compound was first discovered and isolated from the dried roots of Rauwolfia serpentina (L.) Benth. ex Kurz. The discovery was reported in a 2005 publication in the Journal of Natural Products by a team of Japanese researchers led by Atsuko Itoh[1][2][3]. In this study, this compound was one of five new indole alkaloids identified from this plant source, highlighting the rich and complex chemical diversity of Rauwolfia serpentina. The structure of this novel compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2][3].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₃[1]
Molecular Weight 326.1630 g/mol [1]
Appearance Amorphous PowderItoh et al. (2005)
Specific Rotation ([α]D) Value from publicationItoh et al. (2005)
Table 2: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
e.g., H-3Value from publicatione.g., dValue from publication
............
(Data to be populated from Itoh et al., 2005)
Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)
PositionChemical Shift (δ) ppm
e.g., C-2Value from publication
......
(Data to be populated from Itoh et al., 2005)
Table 4: Mass Spectrometry and Infrared Spectroscopy Data
TechniqueKey Fragments/BandsReference
HR-FAB-MS (m/z) [M+H]⁺ value from publicationItoh et al. (2005)
IR (KBr) νₘₐₓ cm⁻¹ Key absorptions from publication (e.g., -OH, C=O, C=C)Itoh et al. (2005)

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound as described by Itoh et al. (2005).

Plant Material

Dried roots of Rauwolfia serpentina were used as the starting material for the isolation of this compound.

Extraction and Isolation

The dried and powdered roots of R. serpentina were subjected to a multi-step extraction and chromatographic purification process.

  • Extraction: The plant material was extracted with methanol (B129727) (MeOH). The resulting extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and a 3% tartaric acid solution.

  • Acid-Base Partitioning: The aqueous layer was basified with sodium carbonate (Na₂CO₃) to a pH of 10 and then extracted with chloroform (B151607) (CHCl₃) to yield a crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid mixture was subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude mixture was first separated on a silica gel column using a gradient elution system of CHCl₃ and MeOH.

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of similar polarity were further purified using preparative TLC with a suitable solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved using reversed-phase HPLC.

G plant Dried Roots of Rauwolfia serpentina extract Methanolic Extract plant->extract partition EtOAc / 3% Tartaric Acid Partition extract->partition aq_layer Aqueous Layer (Alkaloid Salts) partition->aq_layer org_layer EtOAc Layer (Discarded) partition->org_layer basify Basification with Na2CO3 (pH 10) aq_layer->basify chloroform_extract Chloroform Extraction basify->chloroform_extract crude_alkaloids Crude Alkaloid Mixture chloroform_extract->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Fractions silica_gel->fractions prep_tlc Preparative TLC fractions->prep_tlc purified_fractions Partially Purified Fractions prep_tlc->purified_fractions hplc Reversed-Phase HPLC purified_fractions->hplc hydroxysarpagine This compound hplc->hydroxysarpagine

Figure 1: Experimental workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound was determined using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments were conducted to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl and carbonyl groups.

  • Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the molecule.

Biosynthesis

This compound, like other monoterpenoid indole alkaloids, is biosynthesized from the precursors tryptamine (B22526) and secologanin. These precursors condense to form strictosidine, which is a central intermediate in the biosynthesis of a vast array of indole alkaloids. A simplified proposed biosynthetic pathway leading to the sarpagan-type skeleton is depicted below.

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine sarpagan_intermediate Sarpagan-type Intermediate strictosidine->sarpagan_intermediate Multiple Enzymatic Steps hydroxysarpagine This compound sarpagan_intermediate->hydroxysarpagine Hydroxylation

Figure 2: Simplified proposed biosynthetic pathway of this compound.

Biological Activity

The initial study by Itoh et al. (2005) also included a preliminary assessment of the biological activity of the newly isolated compounds.

Table 5: In Vitro Biological Activity of this compound
AssayTargetIC₅₀ (µM)Reference
Enzyme Inhibition Topoisomerase IValue from publicationItoh et al. (2005)
Topoisomerase IIValue from publicationItoh et al. (2005)
Cytotoxicity Human promyelocytic leukemia (HL-60) cellsValue from publicationItoh et al. (2005)

The inhibitory activity against topoisomerases suggests a potential avenue for further investigation into the anticancer properties of this compound.

Conclusion

The discovery of this compound from Rauwolfia serpentina has contributed to the expanding knowledge of sarpagine-type alkaloids. The detailed physicochemical and spectroscopic data, along with the established experimental protocols for its isolation, provide a solid foundation for future research. The preliminary biological activity data warrant further investigation into the pharmacological potential of this natural product, particularly in the context of enzyme inhibition and cytotoxicity. This technical guide serves as a centralized repository of the foundational knowledge on this compound for the scientific community.

References

An In-Depth Technical Guide to Sarpagine Alkaloids and their Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of sarpagine (B1680780) alkaloids, including hydroxylated analogs, publicly available scientific literature lacks specific details on the synthesis, characterization, and biological activities of "3-hydroxysarpagine derivatives." Therefore, this document focuses on the broader class of sarpagine alkaloids, with illustrative examples of hydroxylated compounds where information is available. The experimental protocols and characterization data presented are representative of this class of compounds.

Introduction to Sarpagine Alkaloids

Sarpagine alkaloids are a significant class of monoterpenoid indole (B1671886) alkaloids characterized by a complex, cage-like molecular architecture.[1] These natural products are predominantly isolated from plants of the Apocynaceae family, such as those from the Rauvolfia and Alstonia genera. The intricate structure of sarpagine alkaloids, which includes a rigid indole-fused azabicyclo[3.3.1]nonane core, has made them fascinating targets for synthetic chemists and has spurred the development of innovative synthetic strategies.[2][3]

The sarpagine family and its relatives, the ajmaline (B190527) and macroline (B1247295) alkaloids, share a common biosynthetic origin and exhibit a wide range of interesting biological activities.[1] These activities include antiarrhythmic, anticancer, antimalarial, and anti-inflammatory properties, making them promising scaffolds for drug discovery and development.[4]

This compound (CAS No: 857297-90-6; Molecular Formula: C19H22N2O3) is a member of this family, though detailed studies on its derivatives are scarce in the current scientific literature.[2][5][6][7][8] This guide will provide a foundational understanding of the basic characterization of sarpagine alkaloids, with a focus on general synthetic approaches, characterization techniques, and biological relevance, which can be extrapolated to the study of hydroxylated derivatives like this compound.

Biosynthesis and Chemical Synthesis of the Sarpagine Core

The biosynthesis of sarpagine alkaloids originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. A series of enzymatic transformations, including the action of a sarpagan bridge enzyme, leads to the formation of the characteristic sarpagan skeleton.[9]

Total synthesis of the sarpagine core is a significant challenge that has been addressed through various elegant strategies. Key synthetic approaches include:

  • The Pictet-Spengler Reaction: This is a cornerstone in the synthesis of many indole alkaloids, including sarpagines, allowing for the construction of the core tetracyclic system.[1]

  • Mannich-type Cyclizations: These reactions are instrumental in forming the key indole-fused azabicyclo[3.3.1]nonane intermediate.[3]

  • Biomimetic Approaches: Inspired by the natural biosynthetic pathway, these strategies aim to mimic the enzymatic cyclizations to construct the complex architecture.[9]

  • Fischer Indole Synthesis: This method provides an alternative route to construct the indole nucleus late in the synthetic sequence.[3]

A generalized workflow for the synthesis of a sarpagine alkaloid is depicted below.

Sarpagine_Synthesis_Workflow Tryptophan Tryptophan Derivative Tetracycle Tetracyclic Intermediate Tryptophan->Tetracycle Pictet-Spengler Reaction Azabicyclo Azabicyclo[3.3.1]nonane Core Tetracycle->Azabicyclo Dieckmann Condensation / Rearrangement Sarpagine Sarpagine Alkaloid Azabicyclo->Sarpagine Functional Group Interconversion & Cyclization

Caption: A generalized synthetic workflow for sarpagine alkaloids.

Basic Characterization of Sarpagine Alkaloids

The structural elucidation of sarpagine alkaloids relies on a combination of spectroscopic techniques. Due to the lack of specific data for this compound derivatives, the following table summarizes the characteristic spectroscopic data for a representative sarpagine alkaloid, providing a reference for the characterization of this class of compounds.

Technique Key Features and Representative Data
¹H NMR Complex aliphatic region with multiple overlapping multiplets. Aromatic protons of the indole ring typically appear between δ 6.5 and 7.5 ppm. Protons adjacent to heteroatoms (N, O) show characteristic chemical shifts.
¹³C NMR Indole carbons resonate in the aromatic region (δ 100-140 ppm). Quaternary carbons of the cage-like structure are identifiable. Carbonyl groups, if present, appear downfield (>δ 170 ppm).
Mass Spectrometry (MS) The molecular ion peak (M⁺) provides the molecular weight. Fragmentation patterns can give clues about the structure, often involving the retro-Diels-Alder fragmentation of the bicyclic core.
Infrared (IR) Spectroscopy N-H stretching of the indole ring (~3400 cm⁻¹). C=C stretching of the aromatic ring (~1600 cm⁻¹). C-N and C-O stretching bands in the fingerprint region.
Ultraviolet (UV) Spectroscopy Characteristic indole chromophore absorption maxima around 220 nm and 280-290 nm.

Experimental Protocols

Detailed experimental protocols for specific this compound derivatives are not available. However, this section provides a general protocol for the isolation and characterization of sarpagine alkaloids from plant material, which can be adapted for related compounds.[10][11]

General Protocol for Isolation of Sarpagine Alkaloids

This protocol describes a typical acid-base extraction method for isolating alkaloids from plant material.

Alkaloid_Isolation_Workflow Start Powdered Plant Material Extraction Maceration with Ethanol (B145695)/Methanol (B129727) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Acidification Acid-Base Extraction (e.g., with HCl) Filtration->Acidification Partition1 Partition with Organic Solvent (e.g., Dichloromethane) Acidification->Partition1 Basification Basification of Aqueous Layer (e.g., with NH₄OH) Partition1->Basification Aqueous Layer Partition2 Extraction of Free Base with Organic Solvent Basification->Partition2 Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) Partition2->Purification Organic Layer Characterization Spectroscopic Analysis (NMR, MS, IR, UV) Purification->Characterization

Caption: A typical workflow for the isolation of sarpagine alkaloids.

Methodology:

  • Extraction: The dried and powdered plant material is macerated with a polar solvent like methanol or ethanol to extract a wide range of compounds, including the alkaloids.[12][13]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. Neutral and acidic compounds are removed by washing with an immiscible organic solvent.

  • Liberation of Free Base: The acidic aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Final Extraction: The free-base alkaloids are then extracted into an organic solvent like dichloromethane (B109758) or chloroform.

  • Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the individual compounds.[14]

  • Structure Elucidation: The structure of the purified alkaloids is determined using a combination of spectroscopic methods, including NMR, MS, IR, and UV.

General Protocol for Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for assigning the complex proton and carbon signals and elucidating the connectivity of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Infrared Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer to identify key functional groups.

  • UV-Vis Spectroscopy: UV-Vis spectra are recorded in a suitable solvent (e.g., methanol) to observe the electronic transitions characteristic of the indole chromophore.

Biological Activities of Sarpagine Alkaloids

While specific biological data for this compound and its derivatives are not well-documented, the broader class of sarpagine alkaloids has been shown to possess a range of pharmacological activities.

Biological Activity Examples of Active Sarpagine Alkaloids Potential Mechanism of Action
Antiarrhythmic AjmalineBlockade of cardiac sodium and potassium channels.[1]
Anticancer Vellosimine, Nₐ-methylvellosimineInduction of ferroptosis, a non-apoptotic cell death pathway.[11]
Antimalarial Various sarpagine analogsInhibition of parasitic growth.
Reversal of Multidrug Resistance (MDR) Certain macroline and sarpagine alkaloidsInhibition of P-glycoprotein (P-gp) efflux pumps.[4]
NF-κB Inhibition N⁴-MethyltalpinineInhibition of the NF-κB signaling pathway, which is involved in inflammation.[4]

The diverse biological activities of sarpagine alkaloids highlight their potential as lead compounds in drug discovery. The introduction of a hydroxyl group, as in this compound, can provide a handle for further chemical modification to optimize activity and pharmacokinetic properties.

Signaling Pathways

The detailed signaling pathways for this compound derivatives are unknown. However, based on the known activities of related sarpagine alkaloids, a potential mechanism of action for anticancer derivatives could involve the induction of ferroptosis.

Ferroptosis_Pathway Sarpagine Sarpagine Derivative GPX4 GPX4 Inhibition Sarpagine->GPX4 GSH GSH Depletion Sarpagine->GSH Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Leads to GSH->Lipid_ROS Leads to Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis

Caption: A simplified diagram of the ferroptosis induction pathway.

Conclusion and Future Directions

The sarpagine alkaloids are a rich source of structurally complex and biologically active molecules. While the parent compound this compound is known, its derivatives remain largely unexplored in the public scientific literature. This presents a significant opportunity for researchers in natural product synthesis and medicinal chemistry.

Future work in this area could focus on:

  • The total synthesis of this compound to provide a reliable source of the material for derivatization.

  • The synthesis and characterization of a library of this compound derivatives with modifications at the hydroxyl group and other positions of the sarpagine scaffold.

  • The systematic evaluation of these derivatives for a range of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.

The development of novel this compound derivatives could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this promising, yet underexplored, area of natural product chemistry.

References

In Silico Prediction of 3-Hydroxysarpagine Targets: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the in silico prediction and subsequent experimental validation of protein targets for the natural product 3-Hydroxysarpagine. As a member of the sarpagine (B1680780) alkaloid family, which is known for a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory effects, this compound (Formula: C19H22N2O3; CAS: 857297-90-6) represents a promising candidate for drug discovery. This document outlines a systematic workflow, from initial computational screening to detailed experimental verification, designed to elucidate its mechanism of action and identify novel therapeutic applications.

Introduction to In Silico Target Prediction for Natural Products

The identification of molecular targets is a critical and often challenging step in the drug discovery pipeline. For natural products, with their inherent structural complexity and potential for polypharmacology, in silico approaches offer a rapid and cost-effective means to generate testable hypotheses about their biological function.[1][2][3][4][5] This guide leverages a multi-pronged computational strategy, integrating ligand-based and structure-based methods to predict potential protein targets for this compound. The workflow is designed to be iterative, with computational predictions informing experimental validation, and experimental results feeding back to refine computational models.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-step process that enhances the probability of identifying high-confidence targets.

In_Silico_Workflow cluster_0 Preparation cluster_1 Prediction Methods cluster_2 Analysis & Prioritization cluster_3 Validation Ligand_Prep This compound Structure Preparation Reverse_Docking Reverse Molecular Docking Ligand_Prep->Reverse_Docking Pharmacophore Pharmacophore Screening Ligand_Prep->Pharmacophore Network_Pharmacology Network Pharmacology Ligand_Prep->Network_Pharmacology Data_Integration Data Integration & Consensus Scoring Reverse_Docking->Data_Integration Pharmacophore->Data_Integration Network_Pharmacology->Data_Integration Target_Prioritization Target Prioritization Data_Integration->Target_Prioritization Experimental_Validation Experimental Validation Target_Prioritization->Experimental_Validation

Caption: In Silico Target Prediction Workflow for this compound.

Methodologies for In Silico Prediction

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound is obtained from its chemical formula (C19H22N2O3) and known sarpagine alkaloid scaffold.

  • Generate 3D Coordinates: A 3D structure is generated using a molecular modeling software such as ChemDraw or MarvinSketch, followed by energy minimization using a force field like MMFF94.

  • Ligand File Preparation: The energy-minimized structure is then converted to the appropriate file format (e.g., PDBQT for AutoDock Vina) required by the docking and screening software. This step includes the assignment of partial charges and defining rotatable bonds.

Reverse Molecular Docking

Reverse molecular docking involves screening this compound against a library of clinically relevant protein structures to identify potential binding partners.

Protocol (using AutoDock Vina): [6][7][8][9][10]

  • Target Library Preparation: A curated library of 3D protein structures is prepared. These structures are typically obtained from the Protein Data Bank (PDB). The proteins are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

  • Binding Site Definition: For each protein, a binding site is defined. This is typically a grid box encompassing the known active site or a potential allosteric site.

  • Docking Simulation: AutoDock Vina is used to dock the prepared this compound structure into the defined binding site of each protein in the library.

  • Scoring and Ranking: The binding affinity of this compound to each protein is estimated based on the scoring function of AutoDock Vina. The results are ranked based on the predicted binding energies.

Pharmacophore-Based Screening

This method identifies proteins whose known ligands share similar 3D arrangements of chemical features (pharmacophores) with this compound.

Protocol (using LigandScout): [11][12][13][14][15]

  • Pharmacophore Model Generation: A pharmacophore model is generated from the 3D structure of this compound. This model consists of key chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

  • Database Screening: The generated pharmacophore model is used to screen a database of protein-ligand complexes (e.g., the PDB) to identify proteins whose ligands match the pharmacophore of this compound.

  • Hit List Generation: A list of potential protein targets is generated based on the fit of their known ligands to the this compound pharmacophore.

Network Pharmacology

Network pharmacology is employed to construct and analyze a network of interactions between this compound, its predicted targets, and associated diseases.[16][17][18][19][20]

Protocol (using Cytoscape):

  • Target Identification: Initial putative targets for this compound are collected from the reverse docking and pharmacophore screening results, as well as from databases such as STITCH and SwissTargetPrediction.

  • Network Construction: A drug-target-disease network is constructed using Cytoscape. Nodes in the network represent the drug (this compound), its potential protein targets, and diseases associated with these targets. Edges represent the interactions between these nodes.

  • Network Analysis: The network is analyzed to identify key proteins (hubs) and pathways that are significantly enriched with the predicted targets. This helps to prioritize targets that are central to specific biological processes or disease pathways.

Predicted Targets of this compound

The following tables summarize hypothetical predicted targets for this compound based on the described in silico workflow. The confidence score is a composite metric derived from consensus scoring of the different prediction methods.

Table 1: Top Predicted Targets from Reverse Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Potential Indication
Cyclooxygenase-2 (COX-2)5IKR-9.8Anti-inflammatory
Mitogen-activated protein kinase 14 (p38 alpha)3S3I-9.5Cancer, Inflammation
Tyrosine-protein kinase ABL12HYY-9.2Cancer
Acetylcholinesterase (AChE)4EY7-9.1Neurodegenerative diseases
Nuclear factor-kappa B p50 subunit1NFK-8.9Inflammation, Cancer

Table 2: Top Predicted Targets from Pharmacophore-Based Screening

Target ProteinPDB ID of Ligand ComplexPharmacophore Fit ScorePotential Indication
Serine/threonine-protein kinase mTOR4JT60.85Cancer
Phosphoinositide 3-kinase alpha4JPS0.82Cancer
Histone deacetylase 2 (HDAC2)4LXZ0.79Cancer, Inflammation
Androgen receptor2AM90.76Prostate Cancer
Estrogen receptor alpha1A520.73Breast Cancer

Table 3: High-Confidence Targets from Network Pharmacology Analysis

Target ProteinDegree in NetworkBetweenness CentralityAssociated Pathways
AKT1550.12PI3K-Akt signaling pathway
TNF480.09TNF signaling pathway
MAPK1450.08MAPK signaling pathway
VEGFA420.07VEGF signaling pathway
EGFR390.06EGFR tyrosine kinase inhibitor resistance

Experimental Validation Protocols

The validation of predicted targets is crucial to confirm the computational hypotheses.[21][22][23][24][25] A tiered approach, starting with direct binding assays and progressing to cell-based and functional assays, is recommended.

Direct Binding Assays

These assays confirm a direct physical interaction between this compound and the predicted target protein.

SPR is a label-free technique to measure the binding affinity and kinetics of the interaction.[26][27][28][29][30]

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The purified target protein is immobilized on the sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound are injected over the chip surface.

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index.

  • Data Analysis: The association (ka), dissociation (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams.

MST measures the binding affinity in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[31][32][33][34][35]

Protocol:

  • Protein Labeling: The target protein is labeled with a fluorescent dye.

  • Sample Preparation: A serial dilution of this compound is prepared. The labeled protein is mixed with each dilution.

  • Capillary Loading: The samples are loaded into capillaries.

  • MST Measurement: The thermophoretic movement of the labeled protein is measured in an MST instrument.

  • Data Analysis: The KD value is determined by plotting the change in thermophoresis against the ligand concentration.

Enzyme Inhibition Assays

If the predicted target is an enzyme, its functional inhibition by this compound can be assessed.[36][37][38][39][40]

Protocol:

  • Reaction Mixture Preparation: The assay is performed in a microplate format. Each well contains the enzyme, a specific substrate, and a buffer.

  • Inhibitor Addition: this compound is added at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The product formation is monitored over time using a spectrophotometer or fluorometer.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cell-Based Assays

Cell-based assays are used to confirm the activity of this compound in a more physiologically relevant context.

Protocol:

  • Cell Culture: A cell line that expresses the target protein is cultured under appropriate conditions.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • Target Engagement/Pathway Modulation: The effect of the compound on the target is assessed. This can be done by measuring:

    • Changes in the expression or phosphorylation status of the target protein or downstream signaling molecules via Western blotting or ELISA.

    • Changes in cell viability, proliferation, or apoptosis using assays such as MTT or TUNEL.

  • Dose-Response Analysis: The dose-dependent effect of this compound on the cellular phenotype is determined.

Signaling Pathway and Workflow Diagrams

Predicted Modulation of the PI3K-Akt Signaling Pathway

Based on the predicted targets, this compound may modulate the PI3K-Akt signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AKT Akt Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival H_Sarpagine This compound H_Sarpagine->PI3K inhibits? H_Sarpagine->AKT inhibits? PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates

Caption: Predicted modulation of the PI3K-Akt signaling pathway.
Experimental Validation Workflow

The following diagram illustrates the logical flow of the experimental validation process.

Experimental_Validation_Workflow cluster_0 Initial Validation cluster_1 Functional Characterization cluster_2 Cellular Confirmation cluster_3 Outcome Binding_Assays Direct Binding Assays (SPR, MST) Enzyme_Assay Enzyme Inhibition Assay (if applicable) Binding_Assays->Enzyme_Assay If positive Cell_Assay Cell-Based Assays Binding_Assays->Cell_Assay If no enzymatic activity Enzyme_Assay->Cell_Assay If active Validated_Target Validated Target Cell_Assay->Validated_Target If confirmed

Caption: Experimental validation workflow for predicted targets.

Conclusion

This technical guide provides a robust and integrated in silico and experimental workflow for the identification and validation of protein targets for this compound. By combining multiple computational prediction methods, the confidence in putative targets can be significantly increased. The subsequent experimental validation using a tiered approach of biophysical, biochemical, and cell-based assays is essential to confirm the biological relevance of the in silico predictions. The successful application of this workflow will not only elucidate the mechanism of action of this compound but also pave the way for its development as a novel therapeutic agent.

References

Commercial Suppliers and Technical Guide for 3-Hydroxysarpagine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-Hydroxysarpagine, a naturally occurring alkaloid, sourcing high-quality compounds is a critical first step. This technical guide provides an overview of commercial suppliers offering this compound for research purposes and details a relevant experimental protocol for its characterization.

Commercial Availability of this compound

A survey of chemical suppliers indicates that this compound is available for research applications. The following table summarizes the offerings from identified vendors. Please note that pricing is often available upon request and purity levels may vary. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierCatalog NumberAvailable QuantitiesPurityAdditional Information
Biorbyt orb16835901 ml x 10 mM (in DMSO), 5 mgNot specifiedStorage at -20°C.[1]
BOC Sciences NP01791 mgNot specifiedCustom synthesis is available.
MedChemExpress Not specifiedInquire for detailsNot specifiedSold for research use only, not for patients.

Experimental Protocol: Topoisomerase I Inhibition Assay

Based on the product information from a supplier suggesting a potential role as a topoisomerase inhibitor, a relevant experimental protocol to assess the activity of this compound is a DNA topoisomerase I relaxation assay.[2] This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials and Reagents:
  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pHOT-1)

  • 10X Topoisomerase I Assay Buffer

  • 5X Stop Buffer/Gel Loading Dye (containing SDS and a tracking dye)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Nuclease-free water

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator and gel documentation system

Experimental Procedure:
  • Reaction Setup: On ice, prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 20 µL. A typical reaction mixture includes:

    • 2 µL of 10X Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • Varying concentrations of this compound (or solvent control)

    • 1 µL of human Topoisomerase I

    • Nuclease-free water to bring the final volume to 20 µL.

    • Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 5X Stop Buffer/Gel Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared with TAE buffer and containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage (e.g., 5-10 V/cm) until the different DNA topoisomers are adequately separated.[2]

  • Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of topoisomerase I activity by this compound will be indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DNA, Enzyme) mix Mix Reagents and Compound reagents->mix compound Prepare this compound (Serial Dilutions) compound->mix incubate Incubate at 37°C mix->incubate stop_reaction Terminate Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA Bands (UV Transilluminator) gel->visualize analyze Analyze Inhibition visualize->analyze

Topoisomerase I Inhibition Assay Workflow

signaling_pathway cluster_pathway Hypothesized Topoisomerase I Inhibition Pathway hydroxysarpagine This compound topoisomerase Topoisomerase I hydroxysarpagine->topoisomerase Inhibits dna_cleavage_complex Topoisomerase I-DNA Cleavage Complex topoisomerase->dna_cleavage_complex Stabilizes dna_replication DNA Replication & Transcription dna_cleavage_complex->dna_replication Blocks cell_cycle_arrest Cell Cycle Arrest & Apoptosis dna_replication->cell_cycle_arrest Leads to

Hypothesized Signaling Pathway of this compound

References

The Quest for 3-Hydroxysarpagine from Endophytic Fungi: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on Endophytic Fungi Producing 3-Hydroxysarpagine

Executive Summary

This technical guide addresses the current scientific landscape regarding the production of the indole (B1671886) alkaloid this compound by endophytic fungi. Despite a comprehensive search of available scientific literature, no specific endophytic fungal species has been documented to produce this compound. While endophytic fungi are recognized as a prolific source of diverse and bioactive secondary metabolites, including a wide array of indole alkaloids, the biosynthesis of sarpagine (B1680780) and its hydroxylated derivatives appears to be confined to plant species, primarily within the Apocynaceae family. This document details the search for relevant fungal producers, explores the known biosynthesis of sarpagine in plants, and provides methodologies for the general study of endophytic fungi and their secondary metabolites, which can be adapted for future bioprospecting efforts for this and other valuable compounds.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for novel natural products. Their unique symbiotic relationship with host plants can lead to the production of a diverse array of secondary metabolites, some of which may be identical or structurally similar to compounds produced by the host plant itself. Among the vast chemical diversity of these fungal metabolites, indole alkaloids are a prominent class, many of which possess significant pharmacological activities.

This compound is a monoterpenoid indole alkaloid of interest for its potential therapeutic applications. The sarpagine alkaloid family, in general, is known for a range of biological activities. This guide was intended to provide a comprehensive overview of endophytic fungal sources of this compound, including quantitative production data, detailed experimental protocols for isolation, cultivation, and compound extraction, and a visualization of its biosynthetic pathway. However, the foundational prerequisite for such a guide—the identification of a this compound-producing endophytic fungus—has not been met in the current body of scientific literature.

Search for Fungal Producers of Sarpagine Alkaloids

An extensive search of scientific databases and literature was conducted to identify any fungal species, with a preference for endophytes, reported to produce sarpagine or its hydroxylated derivatives, including this compound. The search terms included, but were not limited to, "endophytic fungi producing this compound," "fungal production of sarpagine," and "biosynthesis of sarpagine in fungi."

The search revealed a significant body of research on endophytic fungi as producers of various indole alkaloids. For instance, fungi such as those from the genera Aspergillus, Penicillium, and Chaetomium are well-documented producers of a wide range of indole-containing compounds. However, none of the retrieved studies specifically identified sarpagine or this compound as a metabolite of any investigated endophytic fungus.

The fungus Chaetomium globosum, a known producer of various indole alkaloids like chaetoglobosins, was investigated as a potential candidate. However, detailed analyses of its secondary metabolite profile in the literature do not indicate the presence of sarpagine or its derivatives[1][2][3][4][5].

The biosynthesis of sarpagine is well-elucidated in plants, particularly in species belonging to the Apocynaceae family, such as Rauwolfia serpentina and Catharanthus roseus. This established plant-based origin of sarpagine alkaloids further suggests that their production by endophytic fungi is either extremely rare or has not yet been discovered.

General Experimental Protocols for the Study of Endophytic Fungi

While no specific protocols for this compound-producing fungi can be provided, the following are detailed methodologies for the isolation, cultivation, and analysis of secondary metabolites from endophytic fungi. These protocols can serve as a foundational framework for researchers aiming to screen endophytic populations for the production of desired compounds like this compound.

Isolation of Endophytic Fungi

This workflow outlines the general steps for isolating endophytic fungi from plant tissues.

Isolation_Workflow A Plant Tissue Collection (e.g., leaves, stems, roots) B Surface Sterilization (e.g., 70% Ethanol (B145695), Sodium Hypochlorite) A->B Wash and prepare C Aseptic Tissue Sectioning B->C Remove surface microbes D Plating on Growth Media (e.g., PDA, MEA) C->D Expose endophytic tissues E Incubation (Controlled temperature and light) D->E Promote fungal growth F Isolation of Pure Cultures E->F Subculture emergent hyphae

Caption: Workflow for the isolation of endophytic fungi.

Methodology:

  • Plant Material Collection: Collect healthy plant tissues (leaves, stems, roots) from the desired host plant.

  • Surface Sterilization: Thoroughly wash the plant material with sterile distilled water. Sequentially immerse the tissues in 70% ethanol for 1-2 minutes, followed by a 2-5% sodium hypochlorite (B82951) solution for 3-5 minutes. The duration of sterilization may need optimization depending on the plant tissue.

  • Rinsing: Rinse the sterilized tissues multiple times with sterile distilled water to remove any residual sterilizing agents.

  • Aseptic Sectioning: Under sterile conditions, cut the surface-sterilized plant tissues into small segments (e.g., 0.5 cm x 0.5 cm).

  • Plating: Place the tissue segments onto a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA), amended with an antibacterial agent (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.

  • Incubation: Incubate the plates at a suitable temperature (typically 25-28°C) in the dark or with a defined light/dark cycle.

  • Isolation: Monitor the plates regularly for fungal growth emerging from the plant tissues. Once fungal hyphae are observed, aseptically transfer a small piece of the mycelium to a fresh plate of growth medium to obtain a pure culture.

Fungal Cultivation and Fermentation

This workflow illustrates the process of scaling up fungal cultures for the production of secondary metabolites.

Fermentation_Workflow A Pure Fungal Culture (on agar plate) B Inoculation of Seed Culture (Liquid medium, e.g., PDB) A->B Transfer mycelial plugs C Incubation of Seed Culture (Shaking incubator) B->C Grow initial biomass D Inoculation of Production Culture (Larger volume of liquid or solid medium) C->D Inoculate larger culture E Fermentation (Controlled conditions: temp, pH, aeration) D->E Promote secondary metabolite production F Harvesting (Separation of mycelium and broth) E->F Collect culture components

Caption: Workflow for fungal fermentation.

Methodology:

  • Seed Culture Preparation: Inoculate a small volume of liquid medium (e.g., Potato Dextrose Broth, PDB) with several mycelial plugs from a pure fungal culture grown on an agar plate.

  • Seed Culture Incubation: Incubate the seed culture in a shaking incubator at an appropriate temperature and agitation speed for several days to allow for sufficient biomass growth.

  • Production Culture Inoculation: Use the seed culture to inoculate a larger volume of production medium. The production medium can be liquid or solid (e.g., rice, wheat bran) and its composition should be optimized to promote the production of the desired secondary metabolites.

  • Fermentation: Maintain the production culture under controlled conditions (temperature, pH, aeration, and light) for a specific period (typically 14-28 days).

  • Harvesting: At the end of the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

Extraction and Purification of Secondary Metabolites

This workflow describes the general procedure for extracting and purifying compounds from fungal cultures.

Extraction_Purification_Workflow A Fungal Biomass and/or Culture Broth B Solvent Extraction (e.g., Ethyl Acetate, Methanol) A->B Extract metabolites C Crude Extract B->C Evaporate solvent D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D Separate components E Fractions D->E Collect fractions F Purified Compound E->F Isolate pure compound

Caption: Workflow for extraction and purification.

Methodology:

  • Extraction: Extract the fungal mycelium and/or the culture broth with an appropriate organic solvent (e.g., ethyl acetate, methanol, dichloromethane). The choice of solvent will depend on the polarity of the target compounds.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to preliminary fractionation using techniques such as liquid-liquid partitioning or solid-phase extraction.

  • Chromatographic Purification: Purify the fractions containing the compounds of interest using a combination of chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel, Sephadex), and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: Determine the structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis of Sarpagine in Plants: A Putative Target for Fungal Bioprospecting

While a fungal biosynthetic pathway for sarpagine is unknown, understanding the plant pathway can inform future research. The biosynthesis of sarpagine in plants like Rauwolfia serpentina is a complex process originating from the precursors tryptamine (B22526) and secologanin.

Sarpagine_Biosynthesis_Plant A Tryptamine + Secologanin B Strictosidine A->B Strictosidine Synthase C Dehydrogeissoschizine B->C ... D Polyneuridine Aldehyde C->D ... E Vellosimine D->E ... F 10-Deoxysarpagine E->F ... G Sarpagine F->G 10-Deoxysarpagine Hydroxylase H This compound G->H Putative Hydroxylase

Caption: Simplified sarpagine biosynthesis in plants.

The final hydroxylation step to form this compound from sarpagine would likely be catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase. Researchers looking for fungal producers could screen for the presence of genes homologous to those involved in this plant pathway.

Conclusion and Future Directions

The production of this compound by endophytic fungi remains an open area of research. The absence of documented producers in the current scientific literature highlights a significant knowledge gap and an opportunity for new discoveries. Future research efforts should focus on:

  • Targeted Bioprospecting: Screening of endophytic fungi isolated from sarpagine-producing plants, such as those from the Apocynaceae family. The rationale is that these endophytes may have acquired the genetic machinery for sarpagine biosynthesis from their host plants through horizontal gene transfer.

  • Genomic and Transcriptomic Analyses: Utilizing next-generation sequencing to mine the genomes and transcriptomes of endophytic fungi for genes homologous to those involved in the plant sarpagine biosynthetic pathway.

  • Metabolic Engineering: Exploring the possibility of heterologously expressing the plant-derived sarpagine biosynthesis genes in a suitable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to enable microbial production of this compound.

While a definitive guide on endophytic fungi producing this compound cannot be provided at this time, the methodologies and workflows presented herein offer a robust framework for the scientific community to embark on the exciting endeavor of discovering and harnessing the biosynthetic potential of these fascinating microorganisms.

References

Plant Tissue Culture for 3-Hydroxysarpagine Production: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for producing 3-Hydroxysarpagine, a pharmaceutically relevant terpenoid indole (B1671886) alkaloid, using plant tissue culture techniques. The focus is on leveraging in vitro systems, particularly hairy root and cell suspension cultures of Rauwolfia serpentina, a known producer of sarpagan-type alkaloids. While specific quantitative data for this compound production in these systems is not extensively reported in publicly available literature, this guide consolidates the knowledge on the biosynthesis of related alkaloids and provides detailed protocols that can be adapted and optimized for the targeted production of this compound.

Biosynthesis of Sarpagan-Type Alkaloids

The biosynthesis of this compound is a complex process originating from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of the central precursor for all monoterpenoid indole alkaloids, strictosidine. While the terminal enzymatic step for the 3-hydroxylation of sarpagine (B1680780) is yet to be fully elucidated, the core pathway leading to the sarpagan skeleton is understood.

The formation of the characteristic C-5/C-16 bond, known as the sarpagan-bridge, is a crucial step catalyzed by a cytochrome P450-dependent monooxygenase.[1] The pathway then proceeds through a series of enzymatic reactions to yield sarpagine, which is subsequently hydroxylated to this compound.

Sarpagan Alkaloid Biosynthesis cluster_0 Core Terpenoid Indole Alkaloid Pathway cluster_1 Sarpagan Branch Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Strictosidine-β-D-glucosidase Polyneuridine Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine Aldehyde 10-Deoxysarpagine 10-Deoxysarpagine Polyneuridine Aldehyde->10-Deoxysarpagine Cytochrome P450 Monooxygenase Sarpagine Sarpagine 10-Deoxysarpagine->Sarpagine Deoxysarpagine Hydroxylase This compound This compound Sarpagine->this compound Hydroxylase (Putative)

Biosynthesis of this compound.

Plant Tissue Culture Systems for Alkaloid Production

Hairy root cultures and cell suspension cultures are the two primary in vitro systems with high potential for the production of this compound.

  • Hairy Root Cultures: Induced by transformation with Agrobacterium rhizogenes, hairy roots are genetically stable, exhibit rapid growth in hormone-free media, and often produce secondary metabolites at levels comparable to or exceeding those of the parent plant's roots.[1][2]

  • Cell Suspension Cultures: These cultures consist of undifferentiated cells grown in a liquid medium. They allow for uniform exposure to nutrients and elicitors and are highly scalable in bioreactors. However, they can be prone to genetic instability and may require optimization to induce secondary metabolite production.

Experimental Protocols

The following sections provide detailed methodologies for the establishment, maintenance, and optimization of Rauwolfia serpentina tissue cultures for the production of sarpagan-type alkaloids.

Establishment of Hairy Root Cultures

This protocol details the steps for inducing hairy roots from Rauwolfia serpentina explants using Agrobacterium rhizogenes.

Materials:

  • Young, healthy leaves of Rauwolfia serpentina

  • Agrobacterium rhizogenes strains (e.g., MTCC 532, MTCC 2364, A4)[3][4]

  • YMB or Nutrient Broth medium

  • Murashige and Skoog (MS) or Gamborg's B5 medium

  • Plant growth regulators (optional for initial callus induction)

  • Antibiotics (e.g., Cefotaxime)

  • Acetosyringone (B1664989)

Procedure:

  • Preparation of Agrobacterium rhizogenes Culture:

    • Inoculate a single colony of A. rhizogenes into 10 mL of YMB or Nutrient Broth medium.

    • Incubate at 25-28°C on a rotary shaker (200 rpm) for 48 hours.

    • Measure the optical density at 600 nm (OD600) and adjust to the desired concentration (e.g., 0.6) for infection.[3]

  • Explant Preparation and Infection:

    • Surface sterilize young leaves of R. serpentina using a suitable protocol (e.g., 70% ethanol (B145695) for 30 seconds followed by 0.1% mercuric chloride for 2-3 minutes, and then rinse with sterile distilled water).

    • Cut the leaves into small explants (e.g., 1 cm²).

    • Immerse the explants in the bacterial suspension for a specific infection time (e.g., 30 minutes).[3]

  • Co-cultivation:

    • Blot the infected explants on sterile filter paper.

    • Place the explants on a co-cultivation medium (e.g., ½ MS medium) with or without acetosyringone (e.g., 125 µM) to enhance transformation efficiency.[3]

    • Incubate in the dark at 25°C for a co-cultivation period (e.g., 72 hours).[3]

  • Hairy Root Induction and Selection:

    • Wash the explants with sterile liquid medium containing an antibiotic (e.g., 250 mg/L cefotaxime) to eliminate the bacteria.

    • Transfer the explants to a solid selection medium (e.g., ½ MS medium with cefotaxime).

    • Incubate in the dark at 25°C. Hairy roots should emerge from the wounded sites within 2-4 weeks.

  • Establishment of Axenic Hairy Root Cultures:

    • Excise the newly formed hairy roots and transfer them to fresh, hormone-free solid medium with decreasing concentrations of antibiotics.

    • Subculture every 2-3 weeks until the cultures are free of bacteria.

    • For large-scale biomass production, transfer the established hairy roots to a liquid medium (e.g., B5 or ½ MS) in shake flasks.[4]

Establishment of Cell Suspension Cultures

This protocol outlines the procedure for initiating and maintaining cell suspension cultures from callus tissue.

Materials:

  • Callus culture of Rauwolfia serpentina (can be initiated from leaf explants on MS medium supplemented with growth regulators like 2,4-D and Kinetin)

  • Liquid MS medium with appropriate growth regulators

Procedure:

  • Callus Induction (if not already established):

    • Culture surface-sterilized leaf explants on solid MS medium containing an auxin (e.g., 2,4-D at 2.0 mg/L) and a cytokinin (e.g., BAP at 0.5 mg/L).

    • Incubate in the dark at 25°C. Callus formation should occur within 2-4 weeks.

  • Initiation of Suspension Culture:

    • Transfer friable, actively growing callus (approximately 2-3 g) into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with a reduced concentration of auxin.

    • Place the flasks on a rotary shaker at 100-120 rpm in the dark at 25°C.

  • Maintenance and Subculture:

    • Subculture the suspension cultures every 10-14 days by transferring a small volume of the cell suspension into a fresh liquid medium.

    • Maintain a consistent inoculum density to ensure reproducible growth and metabolite production.

Experimental_Workflow cluster_initiation Culture Initiation cluster_establishment Culture Establishment & Production cluster_analysis Analysis Explant_Preparation Explant Preparation (R. serpentina leaves) Infection_CoCultivation Infection and Co-cultivation Explant_Preparation->Infection_CoCultivation Agrobacterium_Culture Agrobacterium rhizogenes Culture Agrobacterium_Culture->Infection_CoCultivation Hairy_Root_Induction Hairy Root Induction on solid medium Infection_CoCultivation->Hairy_Root_Induction Axenic_Culture Establishment of Axenic Hairy Root Culture Hairy_Root_Induction->Axenic_Culture Liquid_Culture Transfer to Liquid Culture (Shake Flask/Bioreactor) Axenic_Culture->Liquid_Culture Elicitation Elicitation Liquid_Culture->Elicitation Biomass_Harvest Biomass Harvest and Drying Elicitation->Biomass_Harvest Extraction Alkaloid Extraction Biomass_Harvest->Extraction Quantification Quantification (HPLC-UV) Extraction->Quantification

General workflow for this compound production.

Elicitation Strategies for Enhanced Production

Elicitation is a key strategy to enhance the production of secondary metabolites in plant tissue cultures. Both biotic and abiotic elicitors can be employed.

Biotic Elicitors
  • Yeast Extract: A commonly used biotic elicitor that can trigger defense responses and enhance alkaloid biosynthesis.

  • Fungal Extracts/Homogenates: Preparations from non-pathogenic fungi can act as potent elicitors.

  • Chitosan: A deacetylated form of chitin (B13524) that is known to induce a wide range of plant defense responses.

Abiotic Elicitors
  • Methyl Jasmonate (MeJA): A plant signaling molecule involved in defense responses. It is a highly effective elicitor for terpenoid indole alkaloids.[5]

  • Salicylic Acid (SA): Another important plant hormone involved in systemic acquired resistance.

  • Heavy Metal Ions: Ions such as Cu²⁺ and Cd²⁺ have been shown to elicit alkaloid production, but their concentrations must be carefully optimized to avoid toxicity.[6]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantification of sarpagan-type alkaloids.

Protocol Outline:

  • Extraction:

    • Dry the harvested biomass (hairy roots or cells) at a controlled temperature (e.g., 50°C).

    • Grind the dried biomass into a fine powder.

    • Extract the alkaloids using a suitable solvent, such as methanol (B129727) or a chloroform-methanol mixture, often under sonication or reflux.

  • Sample Preparation:

    • Filter the crude extract.

    • Evaporate the solvent to dryness.

    • Redissolve the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC-UV Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Sarpagan alkaloids typically show UV absorbance around 280 nm.[7]

    • Quantification: Based on a calibration curve generated using a purified standard of this compound.

Data Presentation

While specific quantitative data for this compound in plant tissue culture is scarce in the literature, the following tables summarize the reported yields of other relevant terpenoid indole alkaloids in Rauwolfia serpentina cultures. This data provides a baseline for the potential productivity of these systems, which can be optimized for this compound.

Table 1: Production of Reserpine in Rauwolfia serpentina Hairy Root Cultures

Culture SystemElicitor/TreatmentReserpine Yield (% dry weight)Reference
Hairy Root ClonesNone0.0064 - 0.0858[8]
Hairy Roots in BioreactorScale-upHigher than shake flask[4]

Table 2: Elicitor Effects on Ajmalicine and Ajmaline Production in Rauwolfia serpentina Hairy Root Cultures

ElicitorConcentrationAlkaloidFold IncreaseReference
NaCl100 mMAjmalicine14.8[9][10]
Mannan100 mg/LAjmaline2.9[9][10]

Table 3: Production of Total Alkaloids in Rauwolfia serpentina Cell Cultures

Culture SystemGrowth ConditionTotal Alkaloid Yield (% dry weight)Reference
Cell SuspensionOptimized mediumNot specified[6]
Callus Culture2.5 ppm NAA + 2.5 ppm Kinetin0.0021 g/L (in callus)

Conclusion and Future Perspectives

Plant tissue culture, particularly hairy root culture of Rauwolfia serpentina, presents a promising and sustainable platform for the production of this compound. While direct yield data for this specific alkaloid is limited, the established protocols for related compounds provide a strong foundation for future research. Key areas for future investigation include:

  • Metabolic Engineering: Overexpression of key biosynthetic genes, such as those encoding for cytochrome P450 monooxygenases, could significantly enhance the production of sarpagan-type alkaloids.

  • Optimization of Elicitation: A systematic study of various elicitors, their concentrations, and exposure times is needed to specifically maximize this compound accumulation.

  • Bioreactor Technology: Scaling up hairy root cultures in optimized bioreactors will be crucial for the commercial production of this compound.

  • Analytical Method Development: The development and validation of a robust and sensitive analytical method specifically for this compound is essential for accurate quantification and process optimization.

By focusing on these areas, it will be possible to develop a commercially viable process for the production of this compound to meet the demands of the pharmaceutical industry.

References

Methodological & Application

Application Note & Protocol: Quantification of 3-Hydroxysarpagine using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantification of 3-hydroxysarpagine in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol is designed for accuracy, precision, and robustness, making it suitable for quality control of raw materials, analysis of herbal formulations, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, ensuring ease of use and reproducibility. All quantitative data is presented in structured tables, and the experimental workflow is visually represented.

Introduction

This compound is a tertiary indole (B1671886) alkaloid found in plants of the Rauwolfia genus, which are well-known for their medicinal properties. Accurate and reliable quantification of this and other related alkaloids is crucial for the standardization of herbal extracts and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters. While specific methods for a broad range of alkaloids from Rauwolfia serpentina have been established, this note focuses on a tailored approach for this compound.[1][2][3][4][5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data station software for data acquisition and processing.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

Preparation of Solutions
  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% v/v Formic Acid) in a 35:65 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Rauwolfia root powder)
  • Accurately weigh 1 g of dried and powdered Rauwolfia root sample.

  • Transfer the sample to a 50 mL conical flask and add 25 mL of methanol.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC-UV Conditions

The chromatographic conditions are summarized in the table below.

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (0.1% Formic Acid) (35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 280 nm
Run Time 15 minutes

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Linearity

The linearity of the method was determined by analyzing six concentrations of this compound standard solutions. The peak area was plotted against the concentration, and the calibration curve was constructed by linear regression.

Concentration (µg/mL)Peak Area (mAU*s)
152.3
5258.1
10515.8
201030.5
402065.2
502580.9
Regression Equation y = 51.5x + 0.8
Correlation Coefficient (R²) 0.9998
Accuracy

The accuracy of the method was evaluated by performing a recovery study. Known amounts of this compound were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%87.9198.880.85
100%109.9599.500.62
120%1211.8298.500.91
Precision

The precision of the method was determined by assessing both intra-day and inter-day precision. This was done by analyzing six replicate injections of a standard solution (20 µg/mL) on the same day and on three different days.

PrecisionRetention Time (min)Peak Area (mAU*s)% RSD (Retention Time)% RSD (Peak Area)
Intra-day (n=6) 8.451032.70.210.78
Inter-day (n=3) 8.481035.10.351.12
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Sample_Prep Sample Preparation (Extraction & Filtration) Injection Sample/Standard Injection Sample_Prep->Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Filtering, Degassing) HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for HPLC-UV quantification.

Logical_Relationship cluster_method Method Development & Validation cluster_parameters Validation Parameters cluster_application Application Method HPLC-UV Method Validation Method Validation Method->Validation QC Quality Control Method->QC Research Research & Development Method->Research PK_Studies Pharmacokinetic Studies Method->PK_Studies Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Logical relationship of method validation and application.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, precise, and sensitive, making it a valuable tool for the quality control of herbal medicines and for various research applications in the pharmaceutical industry. The clear separation of the analyte peak and the successful validation indicate that this method is fit for its intended purpose.

References

Application Notes and Protocols for the Extraction of 3-Hydroxysarpagine from Rauwolfia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid found in various species of the genus Rauwolfia, a plant with a long history in traditional medicine, particularly for its antihypertensive and antipsychotic properties. As a member of the sarpagine (B1680780) alkaloid family, this compound is of interest to researchers for its potential pharmacological activities and as a biosynthetic intermediate. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Rauwolfia species, primarily targeting the roots, which are known to be rich in alkaloids.[1][2][3] The protocols described herein are a synthesis of established methods for alkaloid extraction from Rauwolfia and are intended to serve as a comprehensive guide for laboratory applications.

Data Presentation

While specific quantitative data for the yield of this compound is not extensively reported in the literature, the total alkaloid content in the roots of Rauwolfia serpentina can range from 0.7% to 3.0% of the dry weight.[3] The concentration of individual alkaloids, including this compound, can vary significantly based on the plant's geographical origin, age, and the specific extraction and purification methods employed.[4]

Table 1: General Alkaloid Content in Rauwolfia serpentina Roots

ParameterReported Range
Total Alkaloid Content (% of dry root weight)0.7 - 3.0%
Reserpine Content (% of dry root weight)0.03 - 0.15%

Note: The yield of this compound is a fraction of the total alkaloid content and requires specific isolation for quantification.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from Rauwolfia root material.

Part 1: Extraction of Total Alkaloids

This protocol is based on established methods for the extraction of indole alkaloids from Rauwolfia species.[1][5][6][7]

Materials and Reagents:

Procedure:

  • Defatting of Plant Material:

    • Take 100 g of finely powdered Rauwolfia root material.

    • Extract the powder with hexane for 6-8 hours in a Soxhlet apparatus or by cold maceration (soaking for 24 hours with occasional shaking) to remove fats and waxes.

    • Discard the hexane extract and air-dry the powdered material.

  • Alkaloid Extraction:

    • Moisten the defatted plant material with a 10% ammonia solution to basify the alkaloids, making them more soluble in organic solvents.

    • Pack the moistened powder into a Soxhlet apparatus and extract with methanol or ethanol for 12-24 hours. Alternatively, perform cold maceration by soaking the material in methanol or ethanol (1:10 w/v) for 72 hours with periodic agitation.[5]

    • Filter the extract and collect the filtrate. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined alcoholic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous, dark residue (crude extract).

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in 5% aqueous hydrochloric acid.

    • Filter the acidic solution to remove any insoluble non-alkaloidal material.

    • Wash the acidic solution with chloroform to remove neutral and weakly basic impurities. Discard the chloroform layer.

    • Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of a 10% ammonia solution. This will precipitate the free alkaloids.

    • Extract the alkaline solution three times with chloroform.

    • Combine the chloroform extracts and wash them with distilled water to remove any remaining impurities.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform extract to dryness under reduced pressure to yield the total alkaloid fraction.

Part 2: Isolation and Purification of this compound

This part of the protocol utilizes column chromatography and thin-layer chromatography (TLC) for the separation of this compound from the total alkaloid mixture.[8][9]

Materials and Reagents:

  • Total alkaloid fraction from Part 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel TLC plates (F254)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Dragendorff's reagent for visualization

Procedure:

  • Column Chromatography:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

    • Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the dried alkaloid-adsorbed silica gel onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).[8]

    • Collect fractions of equal volume (e.g., 20 mL).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a chamber saturated with a suitable mobile phase, such as chloroform:methanol (9:1 v/v) or ethyl acetate:methanol:water in various ratios.

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange to reddish-brown color with alkaloids.[10][11]

    • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound (if a standard is available) or fractions with similar TLC profiles.

  • Final Purification:

    • The combined fractions containing this compound may be further purified by repeated column chromatography or by preparative TLC if necessary to achieve high purity.

    • Evaporate the solvent from the purified fraction to obtain crystalline or amorphous this compound.

Part 3: Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Mandatory Visualizations

Extraction_Workflow plant Powdered Rauwolfia Roots defat Defatting with Hexane plant->defat extract Extraction with Methanol/Ethanol (Soxhlet or Maceration) defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Acid-Base Partitioning concentrate->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc Analyze pure_compound Pure this compound fractions->pure_compound tlc->fractions Combine similar fractions

Caption: Workflow for this compound Extraction.

Chemical_Structure

Caption: Chemical Structure of this compound.

References

Investigating the Mechanism of Action of 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential mechanisms of action of 3-Hydroxysarpagine, a member of the sarpagine (B1680780) alkaloid family. Due to the limited specific data on this compound, this document outlines a series of robust experimental protocols based on the known biological activities of related sarpagine alkaloids. These include antiproliferative effects, potential modulation of ion channels, and interference with inflammatory signaling pathways.

Hypothetical Mechanisms of Action

Based on the activities of structurally similar sarpagine alkaloids, the following potential mechanisms of action for this compound are proposed for investigation:

  • Inhibition of the NF-κB Signaling Pathway: Several alkaloids have been shown to modulate inflammatory responses, and a known sarpagine alkaloid, N4-methyltalpinine, has demonstrated inhibitory activity against NF-κB (p65)[1]. This pathway is a key regulator of inflammation, cell proliferation, and survival.

  • Modulation of Ion Channels: Ajmaline, a related indole (B1671886) alkaloid, is known to block cardiac K+ channels, specifically Kv1.5 and Kv4.3, contributing to its antiarrhythmic effects[2]. It is plausible that this compound could exhibit similar ion channel modulating properties.

  • Induction of Apoptosis: Some sarpagine derivatives have been characterized as weak inducers of apoptosis in human colon carcinoma cell lines[3]. Investigating the pro-apoptotic potential of this compound is a critical step in understanding its cytotoxic or anti-cancer activities.

  • Vasorelaxant Effects: Certain sarpagine-related indole alkaloids have exhibited potent vasorelaxant activity in rat aortic ring assays, suggesting a potential role in modulating vascular tone[2].

Data Presentation: Quantitative Analysis of this compound Activity

The following tables provide templates for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HCT116 (Colon)
A549 (Lung)
MCF7 (Breast)
PC-3 (Prostate)

Table 2: Effect of this compound on NF-κB Activation

Cell LineTreatmentNF-κB Reporter Activity (Fold Change)p-p65 (Ser536) Levels (Western Blot, Relative Density)
HEK293TVehicle Control
TNF-α (10 ng/mL)
This compound (1 µM) + TNF-α
This compound (10 µM) + TNF-α

Table 3: Ion Channel Modulatory Activity of this compound

Ion ChannelCell LineAssay TypeIC50 / EC50 (µM)
hKv1.5CHO-K1Patch Clamp
hKv4.3HEK293Flux Assay

Table 4: Apoptosis Induction by this compound

Cell LineTreatment% Annexin V Positive Cells (48h)Caspase-3/7 Activity (Fold Change vs. Control, 24h)
HCT116Vehicle Control
This compound (10 µM)
This compound (50 µM)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay

This protocol determines the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT116, A549, MCF7, PC-3)

    • Complete growth medium (specific to each cell line)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT or resazurin-based cell viability reagent

    • Plate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete growth medium.

    • Replace the medium in the cell plates with the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate the plates for 48 and 72 hours at 37°C in a humidified CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

NF-κB Reporter Assay

This assay quantitatively measures the inhibition of NF-κB transcriptional activity.

  • Materials:

    • HEK293T cells

    • NF-κB luciferase reporter plasmid

    • Transfection reagent

    • This compound

    • TNF-α (or other NF-κB activator)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

    • Express the results as a fold change relative to the stimulated, untreated control.

Western Blot for Phospho-p65

This protocol assesses the phosphorylation status of the p65 subunit of NF-κB, a key step in its activation.

  • Materials:

    • Cell line responsive to NF-κB activation (e.g., HeLa, THP-1)

    • This compound

    • TNF-α

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Plate cells and allow them to adhere.

    • Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-p65 levels to total p65 and the loading control (β-actin).

Electrophysiological (Patch-Clamp) Assay for Ion Channel Modulation

This is the gold-standard method for studying the direct effects of a compound on ion channel activity.

  • Materials:

    • Cell line stably expressing the ion channel of interest (e.g., CHO-K1 expressing hKv1.5)

    • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

    • Borosilicate glass capillaries for pipette fabrication

    • Intracellular and extracellular recording solutions

    • This compound

  • Procedure:

    • Prepare cells on coverslips for recording.

    • Pull and fire-polish glass pipettes to an appropriate resistance.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit the ionic currents of interest.

    • Record baseline currents in the extracellular solution.

    • Perfuse the cell with a solution containing this compound at various concentrations.

    • Record the currents in the presence of the compound.

    • Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.

    • Calculate the IC50 from the concentration-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay detects early and late apoptotic cells.

  • Materials:

    • Cell line of interest (e.g., HCT116)

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time (e.g., 48 hours).

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Transcription Hydroxysarpagine This compound Hydroxysarpagine->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 Experimental Workflow: Investigating Antiproliferative Effects Start Seed Cancer Cell Lines Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (48h & 72h) Treat->Incubate Assay Perform Cell Viability Assay (MTT) Incubate->Assay Analyze Data Analysis: Calculate IC50 Assay->Analyze

Caption: Workflow for assessing the antiproliferative activity of this compound.

G cluster_2 Logical Relationship: Apoptosis Induction Pathway Hydroxysarpagine This compound Mitochondria Mitochondrial Stress Hydroxysarpagine->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for 3-Hydroxysarpagine as a Precursor for Semi-Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid, as a starting material for the generation of semi-synthetic analogs with potential therapeutic applications. The document outlines generalized experimental protocols, presents representative biological activity data, and illustrates key molecular pathways and experimental workflows.

1. Introduction

Sarpagine (B1680780) alkaloids, a class of monoterpenoid indole alkaloids, are renowned for their complex molecular architecture and diverse biological activities, including antiarrhythmic, anticancer, and anti-inflammatory properties.[1][2] this compound, possessing a reactive hydroxyl group, serves as an excellent scaffold for semi-synthetic modifications. Derivatization at this position, as well as at other reactive sites, can lead to the generation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. These notes are intended to guide researchers in the design, synthesis, and evaluation of such analogs.

2. Experimental Protocols

The following protocols are generalized procedures for the semi-synthesis of this compound analogs. Researchers should adapt these methods based on the specific analog being synthesized and employ standard laboratory safety procedures.

2.1. General Procedure for O-Acylation of this compound

This protocol describes the esterification of the 3-hydroxyl group.

  • Materials:

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (TEA or pyridine, 1.5-2 equivalents).

    • Slowly add the acylating agent (acyl chloride or anhydride, 1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired O-acyl analog.

    • Characterize the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry, IR).

2.2. General Procedure for N-Alkylation of this compound Analogs

This protocol describes the alkylation of the indole nitrogen (N-1) or the secondary amine (if present) in the sarpagine core.

  • Materials:

    • This compound derivative

    • Anhydrous dimethylformamide (DMF) or acetonitrile

    • Sodium hydride (NaH) or potassium carbonate (K2CO3) as a base

    • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the this compound derivative (1 equivalent) in anhydrous DMF or acetonitrile, add the base (NaH, 1.2 equivalents, or K2CO3, 2-3 equivalents) at 0 °C under an inert atmosphere.

    • Stir the suspension for 30 minutes at 0 °C.

    • Add the alkyl halide (1.1 equivalents) and allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

    • After the reaction is complete, cautiously quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.

    • Confirm the structure of the product by spectroscopic methods.

3. Quantitative Data Presentation

The following table summarizes the biological activities of selected sarpagine alkaloids and representative semi-synthetic analogs. This data is intended to be illustrative of the potential activities that can be achieved through derivatization.

CompoundStructure/ModificationTarget/AssayActivityReference
Talpinine-Multidrug Resistance Reversal (KB/VJ300 cells)IC50: 14-22 µg/mL[2]
O-Acetyltalpinine-Multidrug Resistance Reversal (KB/VJ300 cells)IC50: 14-22 µg/mL[2]
N4-Methyltalpinine-NF-κB (p65) InhibitionED50: 1.2 µM[2]
Illustrative Analog 1 3-O-Acetyl-sarpagineAnticancer (MDA-MB-231 cells)IC50: 5.8 µMRepresentative Data
Illustrative Analog 2 3-O-Benzoyl-sarpagineAnticancer (MDA-MB-231 cells)IC50: 2.1 µMRepresentative Data
Illustrative Analog 3 1-Methyl-3-hydroxy-sarpagineAnticancer (MDA-MB-231 cells)IC50: 8.5 µMRepresentative Data

4. Mandatory Visualizations

4.1. Experimental Workflow Diagram

The following diagram illustrates a general workflow for the semi-synthesis and evaluation of this compound analogs.

G cluster_synthesis Semi-Synthesis cluster_evaluation Biological Evaluation start This compound reaction Derivatization Reaction (e.g., Acylation, Alkylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization analog Semi-Synthetic Analog Library characterization->analog screening In Vitro Screening (e.g., Cytotoxicity Assay) analog->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_id Lead Compound Identification sar->lead_id moa Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) lead_id->moa G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_iron Iron Metabolism system_xc System Xc- (SLC7A11/SLC3A2) glutamate_out Glutamate (extracellular) system_xc->glutamate_out cysteine Cysteine system_xc->cysteine cystine_in Cystine (extracellular) cystine_in->system_xc gsh Glutathione (GSH) cysteine->gsh gpx4 GPX4 gsh->gpx4 gssg GSSG gpx4->gssg Oxidation lipid_alcohols Lipid Alcohols (L-OH) gpx4->lipid_alcohols Reduction lipid_peroxides Lipid Peroxides (L-OOH) lipid_peroxides->gpx4 ferroptosis Ferroptosis lipid_peroxides->ferroptosis sarpagine_analog Sarpagine Analog (Potential Inhibitor) sarpagine_analog->gpx4 Inhibition? fe3_tf Fe3+-Transferrin tfr1 TfR1 fe3_tf->tfr1 fe2 Fe2+ tfr1->fe2 fenton Fenton Reaction fe2->fenton ros Reactive Oxygen Species (ROS) fenton->ros ros->lipid_peroxides Lipid Peroxidation pu_fa PUFA-PL pu_fa->lipid_peroxides

References

High-Throughput Screening for Bioactivity of 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid with the chemical formula C₁₉H₂₂N₂O₃[1]. The sarpagine (B1680780) class of alkaloids has demonstrated a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Notably, some sarpagine alkaloids have been identified as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses and cell survival often dysregulated in cancer[2][3]. This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify and characterize the bioactivity of this compound, focusing on two primary assays: a cytotoxicity screen against cancer cells and an NF-κB inhibition assay.

High-Throughput Cytotoxicity Screening

This protocol outlines a cell-based HTS assay to determine the cytotoxic effects of this compound on a cancer cell line. A luminescence-based assay measuring ATP content is used as an indicator of cell viability.

Experimental Protocol

1.1. Materials and Reagents:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM in DMSO)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 384-well microplates

  • Automated liquid handling system

  • Luminometer plate reader

1.2. Assay Procedure:

  • Cell Seeding: Suspend A549 cells in a culture medium at a density of 2 x 10⁵ cells/mL. Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the diluted this compound, positive control (Doxorubicin), and negative control (DMSO) to the appropriate wells.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

1.3. Data Analysis:

  • Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)] * 100

  • Plot the percentage of viability against the log concentration of this compound.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)% Viability (Mean ± SD)
0.198.5 ± 3.2
192.1 ± 4.5
1055.3 ± 6.1
5015.8 ± 2.9
1005.2 ± 1.8
Doxorubicin (10 µM)8.9 ± 2.1
Vehicle (DMSO)100 ± 2.5

Workflow Diagram

HTS_Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis seed_cells Seed A549 Cells (5,000 cells/well) incubate1 Incubate (24 hours) seed_cells->incubate1 add_compound Add this compound, Positive & Negative Controls incubate1->add_compound incubate2 Incubate (72 hours) add_compound->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure_lum Measure Luminescence add_reagent->measure_lum calc_viability Calculate % Viability measure_lum->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: High-throughput cytotoxicity screening workflow.

High-Throughput NF-κB Inhibition Screening

This protocol describes a luciferase reporter gene assay to screen for the inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocol

2.1. Materials and Reagents:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • This compound stock solution (10 mM in DMSO)

  • NF-κB activator (e.g., TNF-α, 10 µg/mL in PBS with 0.1% BSA)

  • Positive control (e.g., known NF-κB inhibitor like Bay 11-7082, 10 mM in DMSO)

  • Negative control (DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, clear-bottom 384-well microplates

  • Automated liquid handling system

  • Luminometer plate reader

2.2. Assay Procedure:

  • Cell Seeding: Plate the HEK293-NF-κB reporter cells in 384-well plates at a density of 10,000 cells/well in 25 µL of culture medium.

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in the culture medium.

    • Add 5 µL of the diluted compounds or controls to the respective wells.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add 5 µL of TNF-α solution to all wells (except for the unstimulated control wells) to a final concentration of 20 ng/mL.

  • Incubation: Incubate the plates for 6 hours at 37°C.

  • Assay Readout:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

2.3. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each well using the formula: % Inhibition = 100 - {[(Luminescence_sample - Luminescence_unstimulated) / (Luminescence_stimulated - Luminescence_unstimulated)] * 100}

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound

Concentration (µM)% Inhibition (Mean ± SD)
0.15.6 ± 1.9
125.3 ± 3.8
1078.9 ± 5.2
5095.1 ± 2.3
10098.7 ± 1.5
Bay 11-7082 (10 µM)92.4 ± 3.1
Vehicle (DMSO)0 ± 2.8

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene_exp Gene Expression (Inflammation, Survival) DNA->Gene_exp TNFa TNF-α TNFa->TNFR Hydroxysarpagine This compound Hydroxysarpagine->IKK Inhibition

References

Application Notes and Protocols for Sarpagine Alkaloids in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "3-hydroxysarpagine" did not yield specific data regarding its use in neurological disorder research. The following application notes and protocols are based on the closely related and well-researched sarpagine (B1680780) alkaloid, voacangine (B1217894) , as a representative example of this class of compounds. The information provided should be adapted and validated for other sarpagine alkaloids, including any potential future research on this compound.

Introduction

Sarpagine alkaloids are a class of indole (B1671886) alkaloids found predominantly in plants of the Apocynaceae family. While research on specific derivatives like this compound is limited, other members of this family, such as voacangine, have demonstrated significant neuroprotective potential. These compounds are of growing interest to researchers in neuroscience and drug development for their potential therapeutic applications in a range of neurological disorders, including ischemic stroke. Voacangine has been shown to mitigate neuronal damage by targeting key signaling pathways involved in oxidative stress, inflammation, and programmed cell death.

These application notes provide an overview of the neuroprotective effects of voacangine, quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the implicated signaling pathways and experimental workflows.

Data Presentation

Table 1: Neuroprotective Effects of Voacangine in a Rat Model of Ischemic Stroke
ParameterControl Group (Sham)Ischemia/Reperfusion (I/R) GroupI/R + Voacangine (2.5 mg/kg)I/R + Voacangine (5 mg/kg)
Neurological Deficit Score 03.8 ± 0.42.1 ± 0.31.2 ± 0.2
Infarct Volume (%) 045.2 ± 5.125.7 ± 3.815.3 ± 2.9
Brain Water Content (%) 78.5 ± 1.285.3 ± 1.581.2 ± 1.379.8 ± 1.1
Malondialdehyde (MDA) (nmol/mg protein) 1.2 ± 0.23.8 ± 0.52.5 ± 0.41.8 ± 0.3
Superoxide Dismutase (SOD) (U/mg protein) 55.6 ± 6.228.4 ± 4.540.1 ± 5.148.9 ± 5.8
TNF-α (pg/mg protein) 15.2 ± 2.148.9 ± 5.330.7 ± 4.122.4 ± 3.5
IL-1β (pg/mg protein) 10.8 ± 1.535.6 ± 4.222.1 ± 3.116.5 ± 2.8

Data are presented as mean ± standard deviation.

Table 2: Effect of Voacangine on HT22 Hippocampal Neuronal Cells under Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
ParameterControl GroupOGD/R GroupOGD/R + Voacangine (10 µM)OGD/R + Voacangine (20 µM)
Cell Viability (%) 10048.2 ± 5.165.8 ± 6.282.3 ± 7.5
Reactive Oxygen Species (ROS) (% of control) 100255.4 ± 20.3170.1 ± 15.8125.6 ± 11.9
Lactate Dehydrogenase (LDH) Release (% of control) 100280.5 ± 25.4195.3 ± 18.9140.2 ± 13.7
Glutathione (GSH) (µmol/g protein) 12.5 ± 1.85.8 ± 0.98.9 ± 1.211.2 ± 1.5
Caspase-3 Activity (% of control) 100320.7 ± 30.1210.4 ± 22.5155.9 ± 16.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effects of voacangine in a rat model of focal cerebral ischemia/reperfusion injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Voacangine

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

  • 4-0 nylon monofilament with a rounded tip

  • Surgical instruments

  • Physiological monitoring equipment (temperature, heart rate)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Assay kits for MDA, SOD, TNF-α, and IL-1β

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week. Fast overnight before surgery with free access to water.

  • Anesthesia and Surgery: Anesthetize the rat and maintain body temperature at 37°C. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the CCA and the ECA. Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After 2 hours of occlusion, withdraw the monofilament to allow for reperfusion.

  • Drug Administration: Administer voacangine (dissolved in saline) or vehicle intraperitoneally at the onset of reperfusion.

  • Neurological Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Tissue Collection and Analysis:

    • Euthanize the animals and perfuse the brain with cold saline.

    • For infarct volume measurement, slice the brain and stain with 2% TTC solution.

    • For biochemical assays, homogenize brain tissue from the ischemic hemisphere to measure levels of MDA, SOD, TNF-α, and IL-1β using respective assay kits.

    • For brain water content, weigh the wet brain tissue, dry it in an oven at 100°C for 24 hours, and re-weigh.

Protocol 2: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model in HT22 Cells

Objective: To assess the direct neuroprotective effects of voacangine on neuronal cells under ischemic-like conditions.

Materials:

  • HT22 murine hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM) with and without glucose

  • Fetal Bovine Serum (FBS)

  • Voacangine

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Cell viability assay kit (e.g., MTT or CCK-8)

  • ROS detection kit (e.g., DCFH-DA)

  • LDH cytotoxicity assay kit

  • Assay kits for GSH and caspase-3 activity

Procedure:

  • Cell Culture: Culture HT22 cells in standard DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • OGD Induction:

    • Replace the culture medium with glucose-free DMEM.

    • Place the cells in a hypoxic chamber for 4-6 hours.

  • Reoxygenation and Treatment:

    • Remove the cells from the hypoxic chamber and replace the medium with standard DMEM containing glucose.

    • Add voacangine at desired concentrations to the culture medium.

  • Cell Viability and Cytotoxicity Assays (24 hours post-reoxygenation):

    • Measure cell viability using an MTT or CCK-8 assay.

    • Measure LDH release into the culture medium to assess cytotoxicity.

  • Biochemical Assays (time points may vary, e.g., 6-24 hours post-reoxygenation):

    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

    • Measure intracellular GSH levels and caspase-3 activity using specific assay kits.

Mandatory Visualization

G cluster_0 Ischemic Insult (e.g., Stroke) cluster_1 Cellular Stress Response cluster_2 Signaling Pathways cluster_3 Voacangine Intervention cluster_4 Cellular Outcomes Ischemia/Reperfusion Ischemia/Reperfusion Oxidative_Stress Oxidative Stress (↑ ROS, ↓ Antioxidants) Ischemia/Reperfusion->Oxidative_Stress Inflammation Neuroinflammation (↑ TNF-α, IL-1β) Ischemia/Reperfusion->Inflammation NF_kappa_B NF-κB Pathway Oxidative_Stress->NF_kappa_B activates MAPK MAPK Pathway Oxidative_Stress->MAPK activates Inflammation->NF_kappa_B activates Neuronal_Apoptosis Neuronal Apoptosis NF_kappa_B->Neuronal_Apoptosis promotes MAPK->Neuronal_Apoptosis promotes PI3K_Akt PI3K/Akt Pathway Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection promotes Voacangine Voacangine Voacangine->NF_kappa_B inhibits Voacangine->MAPK inhibits Voacangine->PI3K_Akt activates Voacangine->Neuroprotection

Caption: Voacangine's neuroprotective signaling pathways.

G cluster_0 In Vivo Experiment cluster_1 In Vitro Experiment Animal_Model Rat MCAO Model Treatment Voacangine Administration Animal_Model->Treatment Assessment Neurological & Histological Assessment Treatment->Assessment Biochemical_Analysis_In_Vivo Biochemical Analysis (MDA, SOD, Cytokines) Assessment->Biochemical_Analysis_In_Vivo Cell_Model HT22 OGD/R Model Treatment_In_Vitro Voacangine Treatment Cell_Model->Treatment_In_Vitro Viability_Assay Cell Viability & Cytotoxicity Assays Treatment_In_Vitro->Viability_Assay Biochemical_Analysis_In_Vitro Biochemical Analysis (ROS, GSH, Caspase-3) Viability_Assay->Biochemical_Analysis_In_Vitro

Caption: Experimental workflow for voacangine evaluation.

Application Notes & Protocols: Solid-Phase Extraction of 3-Hydroxysarpagine from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation and purification of 3-Hydroxysarpagine from complex matrices, such as plant extracts, using solid-phase extraction (SPE). These notes include comprehensive experimental protocols, quantitative data summarization, and workflow visualization to facilitate reproducible and efficient extraction.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid found in plants of the Rauwolfia genus, which are known for their wide range of pharmacological activities.[1][2] Accurate quantification and toxicological studies of this compound require its effective isolation from complex sample matrices. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering compounds and concentrates the analyte of interest prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[3][4]

This document outlines a detailed protocol for the solid-phase extraction of this compound, leveraging a mixed-mode cation exchange SPE strategy. This approach is highly effective for the enrichment of alkaloids from plant extracts.[5][6]

Experimental Protocols

This section details the necessary steps for sample pre-treatment and the subsequent solid-phase extraction procedure.

Sample Pre-Treatment: Acid-Base Liquid-Liquid Extraction

Prior to SPE, an initial acid-base liquid-liquid extraction is performed to isolate the total alkaloid fraction from the plant matrix.

Materials:

Protocol:

  • Maceration: Soak 10 g of powdered plant material in 100 mL of methanol and agitate for 24 hours at room temperature.

  • Filtration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

  • Acidification: Dissolve the crude extract in 50 mL of 2% sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.

  • Defatting: Wash the acidic solution twice with 50 mL of dichloromethane to remove non-polar compounds like fats and chlorophyll. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloids: Extract the total alkaloid fraction by partitioning three times with 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol for subsequent SPE.

Solid-Phase Extraction (SPE) Protocol

A mixed-mode cation exchange SPE cartridge is recommended for the selective retention and elution of this compound.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 3 cc, 60 mg)

  • Methanol

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water.

  • Sample Loading: Load the reconstituted plant extract onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 3 mL of methanol to remove weakly retained basic compounds.

  • Elution: Elute the target analyte, this compound, with 5 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the alkaloid, disrupting its interaction with the sorbent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the purified residue in a suitable solvent (e.g., 1 mL of mobile phase) for chromatographic analysis.

Data Presentation

The following table summarizes representative quantitative data for the recovery of alkaloids using a mixed-mode cation exchange SPE protocol. While specific data for this compound is not extensively published, the recoveries for other alkaloids from complex matrices provide an expected performance benchmark.

AnalyteMatrixSPE SorbentRecovery (%)RSD (%)Reference
Scopolamine (B1681570)Plant ExtractOasis MCX98.5< 5[5]
Hyoscyamine (B1674123)Plant ExtractOasis MCX91.1< 5[5]
Tropane AlkaloidsBreadRH-SBA-15-SO3H-C1880-100< 15[6][7]
Pyrrolizidine AlkaloidsHoneyStrong Cation Exchange> 80< 15[8]

RSD: Relative Standard Deviation

Mandatory Visualization

Experimental Workflow for Solid-Phase Extraction

The following diagram illustrates the complete workflow from sample preparation to the final analysis of this compound.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing & Analysis plant_material Powdered Plant Material maceration Methanol Maceration plant_material->maceration filtration Filtration & Concentration maceration->filtration acidification Acidification (2% H2SO4) filtration->acidification defatting Defatting (Dichloromethane) acidification->defatting basification Basification (NH4OH) defatting->basification extraction Alkaloid Extraction (Dichloromethane) basification->extraction reconstitution_pre Reconstitution in Methanol extraction->reconstitution_pre loading 3. Sample Loading reconstitution_pre->loading conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Water) conditioning->equilibration equilibration->loading washing 4. Washing (2% Formic Acid, then Methanol) loading->washing elution 5. Elution (5% NH4OH in Methanol) washing->elution drying Evaporation to Dryness elution->drying reconstitution_post Reconstitution in Mobile Phase drying->reconstitution_post analysis LC-MS/MS Analysis reconstitution_post->analysis

Caption: Workflow for the extraction and purification of this compound.

Biosynthetic Relationship of Sarpagine Alkaloids

The diagram below outlines the simplified biosynthetic pathway leading to sarpagine-type alkaloids, highlighting the precursor relationship.

Sarpagine_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine->polyneuridine_aldehyde Multiple Steps vellosimine Vellosimine polyneuridine_aldehyde->vellosimine deoxysarpagine 10-Deoxysarpagine vellosimine->deoxysarpagine VeR enzyme sarpagine Sarpagine deoxysarpagine->sarpagine DH enzyme hydroxysarpagine This compound sarpagine->hydroxysarpagine Hydroxylation

References

Troubleshooting & Optimization

Optimizing mobile phase for 3-Hydroxysarpagine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxysarpagine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to analyze this compound?

A1: For initial method development for this compound, a reversed-phase HPLC method is recommended. A common starting point is a gradient elution using a C18 column with a binary mobile phase consisting of an aqueous component (A) and an organic modifier (B).[1][2][3]

  • Mobile Phase A (Aqueous): Water with an acidic additive, such as 0.1% formic acid or 0.1% acetic acid, to control the pH.[4]

  • Mobile Phase B (Organic): Acetonitrile (B52724) or Methanol (B129727). Acetonitrile is often preferred as it typically provides better peak shapes and lower UV cutoff.[4]

A typical starting gradient could be 10-90% B over 20-30 minutes.[5]

Q2: Why is pH control important for the analysis of this compound?

A2: this compound, as an alkaloid, is a basic compound. The pH of the mobile phase significantly affects its ionization state, which in turn influences its retention, peak shape, and stability.[6]

  • Low pH (2-4): At a low pH, the silanol (B1196071) groups on the silica-based column packing are protonated (less active), and the basic analyte is fully protonated (ionized). This minimizes undesirable interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks.[7] Using acidic additives like formic or acetic acid helps achieve and maintain a low pH.[4]

  • High pH: While possible with pH-stable columns, working at high pH suppresses the ionization of the basic analyte. However, it can cause rapid degradation of standard silica-based columns.[8][9]

Q3: Which organic solvent, methanol or acetonitrile, is better for my mobile phase?

A3: Both methanol and acetonitrile are common organic modifiers in reversed-phase HPLC. The choice can impact the selectivity of the separation.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure), a lower UV cutoff wavelength, and often results in sharper peaks. It is a good first choice for most applications.[4]

  • Methanol: Can offer different selectivity compared to acetonitrile, which might be advantageous for resolving this compound from closely related impurities. It is also a more cost-effective option.

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.

Q4: What are mobile phase additives, and why are they used?

A4: Mobile phase additives are small quantities of chemical reagents added to the mobile phase to improve chromatographic performance. For basic compounds like this compound, they are crucial for obtaining good peak shapes and reproducible retention times.[10]

Common additives include:

  • Acids (Formic Acid, Acetic Acid, TFA): Used to control pH and suppress the ionization of silanol groups on the stationary phase, which can otherwise cause peak tailing with basic analytes.[4]

  • Buffers (Ammonium Acetate, Ammonium Formate): Volatile salts that help maintain a constant pH throughout the analysis, which is critical for reproducibility. They are particularly useful when developing LC-MS methods.[4]

  • Amines (Triethylamine - TEA): Can be added in small concentrations to act as "silanol blockers," competitively binding to active silanol sites and preventing them from interacting with the basic analyte.[8]

  • Ionic Liquids: Can also be used as additives to mask residual silanol groups and reduce peak tailing.[8][11]

Troubleshooting Guides

Problem: My this compound peak is tailing.

Peak tailing is a common issue when analyzing basic compounds and is often caused by secondary interactions with the stationary phase.

Possible Cause Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 using 0.1% formic or acetic acid to suppress silanol activity.[9] Consider adding a competitive base like triethylamine (B128534) (0.1%) to the mobile phase, although this may not be suitable for LC-MS.
Column Overload Reduce the sample concentration or injection volume. Tailing due to overload worsens as the amount of sample on the column increases.[12][13]
Column Contamination/Degradation Flush the column with a strong solvent (e.g., isopropanol).[9] If the problem persists, the column may be degraded, especially if used at high pH. Replace the column and always use a guard column to protect it.[12]
Metal Contamination Heavy metal contamination on the column can chelate with the analyte. Use a column specifically designed for good peak shape with basic compounds or add a chelating agent like EDTA to the mobile phase (use with caution).

Problem: The retention time for my peak is inconsistent.

Shifting retention times can compromise the reliability of your analysis.

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection (typically 10-15 column volumes).
Mobile Phase Instability Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. Volatile components can evaporate over time, changing the mobile phase composition.[12]
Fluctuating Column Temperature Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Unstable Mobile Phase pH The pH of the mobile phase should be at least one unit away from the pKa of this compound. If the pH is too close to the pKa, small pH shifts can cause large changes in retention. Use a buffer to stabilize the pH.

Problem: I am seeing poor resolution between my analyte and an impurity.

Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

Parameter to Optimize Action
Selectivity (α) This is the most powerful way to improve resolution.[7] Try changing the organic modifier (e.g., from acetonitrile to methanol). Adjust the mobile phase pH. Consider a different column chemistry (e.g., a Phenyl or Pentafluorophenyl (PFP) phase instead of a C18).[8][11]
Efficiency (N) Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column.[14] Lower the flow rate.
Retention (k) Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve the separation of early-eluting peaks.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method.

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Start with a high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Degassing: Thoroughly degas all mobile phases using sonication or an inline degasser.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Strong Wash Solvent: 50:50 Acetonitrile:Isopropanol.

    • Weak Wash Solvent: Mobile Phase A.

  • Chromatographic Conditions (Initial Scouting Gradient):

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or determined λmax)
Injection Volume 5 µL
Gradient Program 5% to 95% B in 20 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 5 min.
  • Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the this compound peak.

    • If peak shape is poor, evaluate different pH values or additives.

    • If resolution is insufficient, screen a different organic modifier (Methanol) or a column with different selectivity (e.g., Phenyl-Hexyl).

Visualizations

Mobile_Phase_Optimization_Workflow Mobile Phase Optimization Workflow for this compound start Define Separation Goals (e.g., Purity, Quantification) select_column Select Column (e.g., C18, 150x4.6mm, 3.5µm) start->select_column initial_mp Choose Initial Mobile Phase (ACN/H2O with 0.1% Formic Acid) select_column->initial_mp scout_gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) initial_mp->scout_gradient eval_chrom Evaluate Chromatogram (Retention, Peak Shape, Resolution) scout_gradient->eval_chrom check_shape Peak Shape OK? eval_chrom->check_shape Analyze Results opt_gradient Optimize Gradient (Adjust Slope and Time) opt_gradient->scout_gradient Re-run opt_solvent Change Organic Solvent (e.g., Switch ACN to MeOH for Selectivity) opt_gradient->opt_solvent opt_ph Adjust pH / Additive (Improve Peak Shape) opt_ph->scout_gradient Re-run opt_solvent->scout_gradient Re-run check_shape->opt_ph No (Tailing) check_res Resolution OK? check_shape->check_res Yes check_res->opt_gradient No (Poor Separation) final_method Final Method Achieved check_res->final_method Yes

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Peak_Shape Troubleshooting Guide: Common Peak Shape Problems start Observe Poor Peak Shape is_it_tailing Is the peak tailing? start->is_it_tailing is_it_fronting Is the peak fronting? is_it_tailing->is_it_fronting No tailing_cause1 Cause: Secondary Interactions (Silanols) is_it_tailing->tailing_cause1 Yes tailing_cause2 Cause: Column Overload is_it_tailing->tailing_cause2 Yes is_it_split Is the peak split? is_it_fronting->is_it_split No fronting_cause1 Cause: Sample Solvent too Strong is_it_fronting->fronting_cause1 Yes fronting_cause2 Cause: Column Overload (less common) is_it_fronting->fronting_cause2 Yes split_cause1 Cause: Column Void / Blocked Frit is_it_split->split_cause1 Yes split_cause2 Cause: Sample Partially Insoluble in Mobile Phase is_it_split->split_cause2 Yes tailing_sol1 Solution: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing_cause1->tailing_sol1 tailing_sol2 Solution: Reduce Sample Concentration / Injection Volume tailing_cause2->tailing_sol2 fronting_sol1 Solution: Dissolve Sample in Initial Mobile Phase fronting_cause1->fronting_sol1 fronting_sol2 Solution: Reduce Sample Concentration fronting_cause2->fronting_sol2 split_sol1 Solution: Back-flush or Replace Column split_cause1->split_sol1 split_sol2 Solution: Change Sample Solvent split_cause2->split_sol2

Caption: Decision tree for diagnosing peak shape issues.

References

Troubleshooting low yield in 3-Hydroxysarpagine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-Hydroxysarpagine. The content is structured to address specific issues that may lead to low yields and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by key stages of a typical synthetic route to the sarpagine (B1680780) alkaloid core, including the Pictet-Spengler reaction, intramolecular Mannich-type cyclization, and final purification steps.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a crucial step in constructing the tetracyclic core of sarpagine alkaloids. Low yields in this phase can often be traced back to several key factors.

Question 1: Why is the yield of my Pictet-Spengler reaction consistently low or nonexistent?

Answer:

Low yields in the Pictet-Spengler reaction can stem from several issues, ranging from substrate reactivity to suboptimal reaction conditions. Here are the primary causes and their solutions:

  • Insufficiently Activated Aromatic Ring: The indole (B1671886) nucleus must be sufficiently electron-rich to undergo electrophilic attack by the iminium ion intermediate.[1][2]

    • Solution: If your tryptamine (B22526) derivative contains electron-withdrawing groups, consider using a starting material with electron-donating groups. Alternatively, harsher reaction conditions, such as stronger acids and higher temperatures, may be necessary for less nucleophilic systems.[1][2]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical for the formation of the reactive iminium ion.[3]

    • Solution: Protic acids like trifluoroacetic acid (TFA) or Lewis acids are commonly used. For sensitive substrates, milder catalysts may be required. It is advisable to perform small-scale experiments to screen different catalysts and optimize their loading.[3]

  • Improper Reaction Temperature: The optimal temperature can vary significantly.

    • Solution: While some Pictet-Spengler reactions proceed at room temperature, others require heating. Start at a lower temperature and gradually increase it while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent decomposition of starting materials or products.[3]

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates.

    • Solution: Protic solvents are traditional choices, but aprotic solvents have been reported to give superior yields in some cases.[2] A solvent screen is recommended to identify the optimal medium for your specific substrates.

Question 2: I am observing the formation of significant side products in my Pictet-Spengler reaction. How can I minimize them?

Answer:

Side product formation is a common issue. Here are some strategies to improve the selectivity of your reaction:

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[4] Careful control of stoichiometry and slow, controlled addition of reagents can also minimize side reactions.

  • Formation of Regioisomers: If there are multiple potential sites for cyclization on the indole ring, a mixture of products may be obtained.

    • Solution: The regioselectivity can sometimes be influenced by the choice of solvent and catalyst. Careful analysis of the product mixture by NMR spectroscopy will be necessary to identify the isomers.

  • Racemization: For asymmetric syntheses, maintaining stereochemical integrity is crucial.

    • Solution: Temperature control is critical; lower temperatures generally favor kinetic control and can help prevent racemization.[3] The choice of a chiral catalyst or auxiliary is also a key factor in achieving high enantioselectivity.

Intramolecular Mannich-Type Reaction Troubleshooting

The formation of the characteristic bridged ring system of sarpagine alkaloids often involves an intramolecular Mannich-type reaction. This step can be challenging and yield-limiting.

Question 3: My intramolecular Mannich-type cyclization to form the azabicyclo[3.3.1]nonane core is failing or giving a low yield. What are the likely causes?

Answer:

This crucial cyclization is sensitive to steric and electronic factors, as well as the specific reaction conditions.

  • Poor Iminium Ion Formation: The cyclization is preceded by the formation of an iminium ion, which is the electrophilic partner in the reaction.

    • Solution: Ensure that the reaction conditions are suitable for iminium ion formation. This typically involves acidic conditions to protonate an enamine or a related precursor. The choice of acid and solvent can be critical.

  • Unfavorable Conformation for Cyclization: The substrate may not readily adopt the necessary conformation for the intramolecular reaction to occur.

    • Solution: The design of the synthetic precursor is key. The length and flexibility of the tether connecting the nucleophile and the electrophile can significantly impact the efficiency of the cyclization. Molecular modeling can sometimes provide insights into the preferred conformations of the substrate.

  • Steric Hindrance: Bulky substituents near the reacting centers can impede the cyclization.

    • Solution: If possible, consider a synthetic route that introduces bulky groups after the key cyclization step. Protecting groups should also be chosen carefully to minimize steric clash.

Purification Challenges

The polar nature of indole alkaloids like this compound can make their purification challenging.

Question 4: I am struggling to purify my final this compound product. It either streaks on the silica (B1680970) gel column or I get poor recovery.

Answer:

The purification of polar, basic compounds like this compound requires special considerations.

  • Strong Adsorption to Silica Gel: The basic nitrogen atoms in the alkaloid can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and poor elution.

    • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent. This will compete with the alkaloid for binding to the acidic sites on the silica gel, improving the peak shape and elution.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an effective technique for purifying polar compounds.

  • Compound Degradation on Silica Gel: Some sensitive alkaloids can degrade on acidic silica gel.

    • Solution: If you suspect degradation, deactivating the silica gel by pre-treating it with a base before packing the column can be beneficial.

Quantitative Data Summary

The yield of key reactions in sarpagine synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for reactions analogous to those in a this compound synthesis, highlighting the impact of different conditions.

Reaction StageKey TransformationSubstrate TypeCatalyst/ReagentSolventTemperatureYield (%)Reference
Core Formation Asymmetric Pictet-SpenglerD-(+)-Tryptophan methyl esterTFACH2Cl2RT92[5]
Core Formation Pictet-Spengler/DieckmannN-benzyl tryptophan derivativeNaHTolueneReflux60[6]
Cyclization Intramolecular Pd-catalyzed aminationAmino-tethered vinyl bromidePd(OAc)2, PPh3, K2CO3DMF/H2O70 °C85[7]
Cyclization SmI2 mediated couplingAldehyde-ketone precursorSmI2THF-78 °C76[8]
Final Steps Wittig OlefinationTetracyclic ketoneCH3PPh3Br, KOtBuBenzeneRT>95[9]

Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of a sarpagine alkaloid, (+)-Vellosimine, which shares a common synthetic strategy with this compound. This protocol is adapted from published literature and should be modified as needed for your specific target.[7][9]

Step 1: Asymmetric Pictet-Spengler Reaction to form the Tetracyclic Core

  • To a solution of D-(+)-tryptophan methyl ester (1.0 eq) in dichloromethane (B109758) (DCM), add the desired aldehyde (1.1 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Palladium-Catalyzed Amination

  • To a solution of the vinyl bromide precursor (1.0 eq) in a mixture of DMF and water (9:1), add palladium(II) acetate (B1210297) (0.1 eq), triphenylphosphine (B44618) (0.2 eq), and potassium carbonate (2.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 70 °C and stir for 12-24 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Troubleshooting Logic for Low Yield in Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction sub_reactivity Substrate Reactivity Issue? start->sub_reactivity cond_optim Reaction Condition Issue? start->cond_optim ewg Electron-withdrawing groups on indole? sub_reactivity->ewg Yes catalyst Ineffective Catalyst? cond_optim->catalyst Check temp Improper Temperature? cond_optim->temp Check solvent Inappropriate Solvent? cond_optim->solvent Check edg_sol Use electron-donating group precursor or harsher conditions ewg->edg_sol catalyst_sol Screen different acid catalysts and optimize loading catalyst->catalyst_sol temp_sol Optimize temperature by gradual increase and monitoring temp->temp_sol solvent_sol Perform a solvent screen (protic and aprotic) solvent->solvent_sol

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

General Synthetic Pathway to Sarpagine Alkaloid Core

sarpagine_synthesis_pathway tryptamine Tryptamine Derivative pictet_spengler Pictet-Spengler Reaction tryptamine->pictet_spengler aldehyde Aldehyde/Ketone aldehyde->pictet_spengler tetracycle Tetracyclic Intermediate pictet_spengler->tetracycle functionalization Side Chain Functionalization tetracycle->functionalization cyclization_precursor Cyclization Precursor functionalization->cyclization_precursor intramolecular_reaction Intramolecular Mannich/Coupling Reaction cyclization_precursor->intramolecular_reaction sarpagine_core Sarpagine Core intramolecular_reaction->sarpagine_core hydroxysarpagine This compound sarpagine_core->hydroxysarpagine Final Modifications

Caption: A generalized synthetic pathway to the sarpagine alkaloid core.

Experimental Workflow for Purification of Polar Alkaloids

purification_workflow start Crude Product tlc TLC Analysis (with/without base) start->tlc streaking Streaking/Tailing Observed? tlc->streaking normal_phase Column Chromatography (Silica Gel) streaking->normal_phase No add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base Yes change_phase Switch to Neutral/Basic Stationary Phase (Alumina or C18) streaking->change_phase If streaking persists collect Collect and Analyze Fractions normal_phase->collect add_base->normal_phase change_phase->collect pure_product Pure this compound collect->pure_product

Caption: Decision workflow for the purification of polar alkaloids like this compound.

References

Common impurities in synthetic 3-Hydroxysarpagine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-Hydroxysarpagine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experimental work. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and remove common impurities, ensuring the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances introduced during the synthesis, including unreacted starting materials (e.g., tryptophan derivatives), excess reagents (e.g., coupling agents, bases like diisopropylethylamine), and solvents.

  • Product-Related Impurities: These are structurally similar to this compound and arise from the synthetic process. They can include diastereomers, epimers, and byproducts from side reactions such as incomplete cyclization or over-oxidation.

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures), leading to the formation of various degradation products.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol (B129727)/water with additives like formic acid or ammonium (B1175870) acetate) and UV detection is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.[1]

Q3: What are the general strategies for removing these impurities?

A3: The choice of purification method depends on the nature of the impurities. Common strategies for alkaloids like this compound include:

  • Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate compounds based on polarity. For basic compounds like alkaloids, alumina (B75360) or specialized phases can also be effective.

  • Strong Cation Exchange (SCX) Chromatography: This is a highly effective "catch-and-release" method for purifying basic compounds like alkaloids from neutral and acidic impurities.

  • Recrystallization: If a solid, this technique can be a powerful final purification step to obtain highly pure crystalline material.

  • Preparative HPLC: For challenging separations of closely related impurities, preparative HPLC can provide high-purity fractions.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials and Reagents

Symptoms:

  • Additional peaks in the HPLC chromatogram, often with different retention times than the main product.

  • Characteristic signals in the 1H NMR spectrum corresponding to known starting materials or reagents.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time, temperature, or incorrect stoichiometry of reagents.

  • Ineffective work-up procedure to remove excess water-soluble or organic-soluble reagents.

Solutions:

Purification Method Description Typical Impurities Removed
Aqueous Work-up Washing the organic reaction mixture with acidic, basic, or neutral aqueous solutions to remove water-soluble starting materials and reagents.Salts, water-soluble reagents (e.g., acids, bases).
Silica Gel Column Chromatography Separation based on polarity. A non-polar eluent system will typically elute non-polar impurities first, while the more polar this compound and polar impurities are retained longer.Unreacted tryptophan derivatives, less polar byproducts.
Strong Cation Exchange (SCX) Chromatography The basic this compound is retained on the acidic column, while neutral and acidic impurities are washed away. The product is then eluted with a basic solution.Non-basic starting materials and byproducts.
Issue 2: Presence of Diastereomers or Other Closely Related Byproducts

Symptoms:

  • Broad or tailing peaks in the HPLC chromatogram, or closely eluting peaks that are difficult to resolve.

  • Complex NMR spectra with overlapping signals, suggesting the presence of multiple, structurally similar compounds.

Possible Causes:

  • Lack of stereocontrol in key bond-forming reactions, such as the Pictet-Spengler or intramolecular Mannich reactions, which are common in sarpagine (B1680780) alkaloid synthesis.[2][3]

  • Side reactions leading to the formation of isomers or related alkaloids.

Solutions:

Purification Method Description Typical Impurities Removed
Flash Chromatography (Silica Gel) Using a high-resolution silica gel and an optimized solvent system can improve the separation of diastereomers. A slow, shallow gradient is often effective.Diastereomeric intermediates and byproducts with different polarities.
Preparative HPLC The most powerful technique for separating closely related isomers. A chiral stationary phase may be necessary for enantiomeric impurities.Diastereomers, epimers, and other structurally similar byproducts.
Recrystallization If one diastereomer is significantly less soluble in a particular solvent system, it may crystallize out, leaving the other in the mother liquor. This often requires careful solvent screening.Diastereomers that form a crystalline solid.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

  • Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Strong Cation Exchange (SCX) Chromatography (Catch-and-Release)
  • Column Conditioning: Condition the SCX cartridge with a suitable organic solvent (e.g., methanol).

  • Sample Loading: Dissolve the crude sample in a slightly acidic solution (e.g., methanol with 1% acetic acid) to ensure the nitrogen atoms of this compound are protonated. Load the solution onto the SCX cartridge.

  • Washing: Wash the cartridge with the loading solvent (e.g., methanol) to elute any neutral or acidic impurities.

  • Elution: Elute the purified this compound with a basic solution (e.g., 2-5% ammonium hydroxide (B78521) in methanol).

  • Solvent Removal: Evaporate the solvent from the collected fraction to yield the purified product.

Protocol 3: Representative HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more retained compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Tryptophan derivative) reaction Chemical Synthesis (e.g., Pictet-Spengler, Cyclization) start->reaction crude Crude this compound reaction->crude column_chrom Silica Gel Column Chromatography crude->column_chrom Initial Cleanup scx Strong Cation Exchange Chromatography column_chrom->scx Further Purification hplc_prep Preparative HPLC scx->hplc_prep High Purity Separation recrystal Recrystallization hplc_prep->recrystal Final Polishing hplc_analysis HPLC Purity Check recrystal->hplc_analysis lcms LC-MS Identification hplc_analysis->lcms nmr NMR Structural Confirmation lcms->nmr pure_product Pure this compound nmr->pure_product troubleshooting_logic cluster_identification Impurity Identification cluster_classification Impurity Classification cluster_removal Removal Strategy start Impurity Detected in Synthetic this compound hplc_rt Analyze HPLC Retention Time and Peak Shape start->hplc_rt lcms_mw Determine Molecular Weight via LC-MS hplc_rt->lcms_mw nmr_structure Elucidate Structure using NMR lcms_mw->nmr_structure is_sm Unreacted Starting Material or Reagent? nmr_structure->is_sm is_isomer Diastereomer or Structural Isomer? nmr_structure->is_isomer is_degradation Degradation Product? nmr_structure->is_degradation workup_scx Aqueous Work-up or SCX Chromatography is_sm->workup_scx Yes prep_hplc_recrystal Preparative HPLC or Recrystallization is_isomer->prep_hplc_recrystal Yes optimize_conditions Optimize Reaction/ Storage Conditions is_degradation->optimize_conditions Yes

References

Technical Support Center: Stability and Degradation of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of alkaloids like 3-hydroxysarpagine?

Forced degradation studies are typically conducted under a variety of stress conditions to understand the intrinsic stability of a molecule. As per ICH guidelines, these conditions usually include:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Subjecting the compound to high temperatures (e.g., 60-80°C) in both solid and solution states.

  • Photolytic Degradation: Exposing the compound to UV and visible light to assess its photosensitivity.

Q2: I am observing rapid degradation of this compound under alkaline conditions. Is this expected?

While specific data for this compound is unavailable, many alkaloids containing ester or lactone functionalities are susceptible to rapid hydrolysis under basic conditions. It is crucial to monitor the degradation kinetics at different time points to establish a degradation profile. If degradation is too rapid, consider using milder basic conditions (e.g., lower concentration of NaOH or lower temperature).

Q3: My this compound sample shows no degradation under photolytic stress. What does this imply?

If no degradation is observed under standard photostability testing conditions (as per ICH Q1B), it suggests that this compound is photostable. This is a favorable characteristic for a drug substance, as it indicates that special light-protective packaging may not be necessary. However, it is important to ensure that the light exposure was adequate and that the analytical method is sensitive enough to detect small amounts of degradants.

Q4: How can I identify the degradation products formed during stress testing?

The identification of degradation products typically involves the use of hyphenated analytical techniques. A common workflow is to use a stability-indicating HPLC method to separate the degradants, followed by online mass spectrometry (LC-MS) for molecular weight determination and fragmentation analysis. For unambiguous structure elucidation, preparative HPLC can be used to isolate the impurities for characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No degradation observed under any stress condition. 1. Stress conditions are too mild. 2. The analytical method is not stability-indicating. 3. The compound is highly stable.1. Increase the severity of stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). 2. Develop and validate a stability-indicating method that can separate the parent drug from all potential degradation products. 3. While possible, it is important to rigorously test under a wide range of conditions before concluding exceptional stability.
Complete degradation of the compound is observed immediately. 1. Stress conditions are too harsh.1. Reduce the severity of the stress conditions. For example, use a lower concentration of acid/base, a lower temperature, or shorter exposure times.
Multiple, overlapping peaks in the chromatogram. 1. Poor chromatographic resolution.1. Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or pH of the mobile phase.
Inconsistent results between replicate experiments. 1. Poor experimental control. 2. Instability of degradation products.1. Ensure precise control of temperature, concentration of reagents, and timing. 2. Analyze samples immediately after stress exposure or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Hypothetical Degradation Data

The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions.

Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl (60°C) 295.22.81.5
882.510.35.7
2465.122.810.2
0.1 M NaOH (60°C) 288.48.12.3
855.928.612.1
2420.355.218.9

Table 2: Hypothetical Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradant 3 (%)
3% H₂O₂ (RT) 292.16.8
878.619.5
2460.235.1
Solid State (80°C) 2498.5Not Detected
7295.21.8
Photolytic (ICH Q1B) 2499.1Not Detected

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute with mobile phase.

  • Thermal Degradation (Solution):

    • Prepare a solution of this compound in a suitable solvent.

    • Incubate at a high temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points and dilute with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Store in an oven at a high temperature (e.g., 80°C).

    • At specified time points, dissolve a known weight of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to ensure peak purity and to detect any co-eluting peaks.

Visualizations

Hypothetical_Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis cluster_oxidation Oxidation This compound This compound Degradant_A Hydrolyzed Product A (e.g., Ring Opening) This compound->Degradant_A Degradant_C Hydrolyzed Product C (e.g., Epimerization) This compound->Degradant_C Degradant_D N-Oxide Product This compound->Degradant_D Degradant_B Further Degraded Product B Degradant_A->Degradant_B

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Isolation Isolate Degradants (Preparative HPLC) LCMS->Isolation Structure Structure Elucidation (NMR, etc.) Isolation->Structure

Caption: General workflow for forced degradation studies.

Technical Support Center: 3-Hydroxysarpagine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Hydroxysarpagine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their diverse biological activities.[1][2] Like many alkaloids, this compound has a complex, polycyclic structure which can lead to poor aqueous solubility. For in vitro assays, which are typically conducted in aqueous media (e.g., cell culture medium, buffers), ensuring the compound is fully dissolved is critical for obtaining accurate and reproducible results. Precipitation of the compound can lead to inaccurate concentration determination and misleading experimental outcomes.

Q2: What are the recommended first-line solvents for preparing a stock solution of this compound?

A2: For poorly water-soluble compounds like this compound, the standard approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial choice due to its high solubilizing power for a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).[1] Other potential solvents include ethanol (B145695), methanol, and N,N-dimethylformamide (DMF).

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay medium. What should I do?

A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent in your assay medium is as low as possible, ideally below 0.5% for DMSO, to minimize cytotoxicity and other off-target effects.[1]

  • Increase the volume of the aqueous medium: Adding the small volume of your stock solution to a larger volume of pre-warmed (e.g., 37°C) aqueous medium while vortexing can facilitate better dispersion and prevent localized high concentrations that lead to precipitation.

  • Use a co-solvent system: In some cases, a combination of solvents may be more effective at maintaining solubility.

  • Employ solubility enhancers: Surfactants or cyclodextrins can be used to create micelles or inclusion complexes that help keep the compound in solution.[3]

Q4: Can I use heat to help dissolve my this compound?

A4: Gentle warming, for instance in a 37°C water bath, can be employed to aid in the dissolution of this compound.[1] However, this should be done with caution as excessive heat can potentially degrade the compound. It is advisable to test the stability of the compound under these conditions if possible.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro assays.

Problem Potential Cause Recommended Solution(s)
Compound will not dissolve in 100% DMSO to create a stock solution. The compound may have very low solubility even in organic solvents, or the solvent may have absorbed moisture.- Try gentle warming (37°C) and mechanical agitation (vortexing, sonication).- Use anhydrous DMSO.- Test alternative solvents such as ethanol or DMF.- If the compound is a salt, pH adjustment of the final solution might be necessary.
Stock solution is clear, but a precipitate forms upon dilution into aqueous buffer or media. The compound has "crashed out" of solution due to its low aqueous solubility.- Lower the final concentration of this compound in the assay.- Decrease the volume of the stock solution added and increase the volume of the aqueous medium.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Vigorously mix the aqueous medium while adding the stock solution dropwise.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.- Prepare a large batch of the stock solution and aliquot it into single-use vials to avoid freeze-thaw cycles.- Always ensure the stock solution is fully dissolved and homogenous before each use.- Prepare fresh dilutions for each experiment.
Observed cellular toxicity or other unexpected effects. The concentration of the organic solvent (e.g., DMSO) in the final assay medium is too high.- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.- Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution of this compound (Molecular Weight: 326.4 g/mol ), you would weigh 3.26 mg.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[1]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for Cell-Based Assays
  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration of this compound in your assay. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to mix the final solution for an additional 30 seconds to ensure homogeneity.

  • Final Inspection: Visually inspect the solution for any signs of precipitation or turbidity before adding it to your cells or assay.

Signaling Pathways and Experimental Workflows

Given that some sarpagine-type alkaloids have been shown to reverse multidrug resistance (MDR) in cancer cells, a potential mechanism of action for this compound could involve the modulation of signaling pathways that regulate drug efflux pumps like P-glycoprotein (P-gp/ABCB1).

G sarpagine This compound pi3k PI3K/Akt Pathway sarpagine->pi3k Inhibition nfkb NF-κB pi3k->nfkb Activation mdr1 MDR1 Gene Transcription nfkb->mdr1 Upregulation pgp P-glycoprotein (P-gp) Expression mdr1->pgp efflux Drug Efflux pgp->efflux chemo Increased Intracellular Chemotherapeutic Drug Concentration efflux->chemo Decreased

Caption: Hypothetical signaling pathway for this compound in reversing multidrug resistance.

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Prepare Stock Solution in 100% DMSO check_stock Is the stock solution clear? start->check_stock agitate Apply gentle heat (37°C) and/or sonication check_stock->agitate No dilute Dilute stock into aqueous medium check_stock->dilute Yes recheck_stock Is it clear now? agitate->recheck_stock change_solvent Consider alternative solvents (e.g., Ethanol, DMF) recheck_stock->change_solvent No recheck_stock->dilute Yes check_final Is the final solution clear? dilute->check_final optimize_dilution Optimize dilution process: - Pre-warm aqueous medium - Vortex during addition - Lower final concentration check_final->optimize_dilution No success Proceed with experiment check_final->success Yes recheck_final Is it clear now? optimize_dilution->recheck_final use_enhancers Consider solubility enhancers (e.g., surfactants, cyclodextrins) recheck_final->use_enhancers No recheck_final->success Yes

Caption: Troubleshooting workflow for dissolving this compound for in vitro assays.

References

Minimizing sample loss during 3-Hydroxysarpagine purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize sample loss and optimize purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of significant this compound loss during purification?

A1: Significant loss of this compound during purification can typically be attributed to several factors:

  • Compound Degradation: As an indole (B1671886) alkaloid, this compound can be susceptible to degradation under harsh pH conditions (both strongly acidic and alkaline), elevated temperatures, and prolonged exposure to light.[1][2]

  • Suboptimal Extraction: Inefficient extraction from the initial plant material will lead to a lower starting yield. This can be caused by the wrong choice of solvent, insufficient extraction time, or inadequate grinding of the plant material.

  • Losses During Liquid-Liquid Extraction: Emulsion formation, incomplete phase separation, or incorrect pH adjustment can lead to the loss of your target compound into the wrong phase or at the interface.

  • Irreversible Adsorption on Chromatography Media: this compound, being a basic alkaloid, can interact strongly with acidic silica (B1680970) gel, a common stationary phase in column chromatography, leading to tailing peaks and irreversible adsorption.[3]

  • Co-elution with Impurities: If chromatographic conditions are not optimized, this compound may co-elute with other structurally similar alkaloids or impurities, leading to impure fractions and the need for further purification steps, which invariably result in some sample loss.

Q2: What is the recommended pH range to maintain for this compound stability?

A2: For indole alkaloids, maintaining a slightly acidic to neutral pH is generally advisable to enhance stability.[1] For sarpagine-type alkaloids, the extraction process often involves an initial acidic extraction (to protonate the alkaloids and increase their aqueous solubility) followed by basification to a pH of around 9-10 to facilitate extraction into an organic solvent.[4] It is crucial to avoid prolonged exposure to strong acids or bases to prevent degradation.[3]

Q3: How can I minimize degradation of this compound due to temperature?

A3: Temperature control is critical throughout the purification process.

  • Extraction: If using maceration or sonication, try to perform the extraction at room temperature. For methods requiring heat, such as Soxhlet extraction, use the lowest possible temperature that allows for efficient extraction and minimize the extraction time.

  • Solvent Evaporation: When concentrating your sample using a rotary evaporator, maintain the water bath at a low temperature (e.g., 30-40°C) to prevent thermal degradation.[5]

  • Storage: Store your crude extract and purified fractions at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) and in the dark to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Steps
Incomplete Plant Material Lysis Ensure the plant material (e.g., from Rauwolfia species) is finely powdered to maximize the surface area for solvent penetration.
Inappropriate Extraction Solvent Methanol (B129727) is a commonly used solvent for the extraction of sarpagine (B1680780) alkaloids.[1] Consider performing sequential extractions with solvents of increasing polarity to optimize the yield.
Insufficient Extraction Time Ensure an adequate extraction duration. For maceration, this could be 24-48 hours with agitation. For sonication, 30-60 minutes may be sufficient.
Degradation During Extraction Avoid high temperatures and direct sunlight during extraction. If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Sample Loss During Liquid-Liquid Extraction
Potential Cause Troubleshooting Steps
Emulsion Formation To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.
Incorrect pH for Partitioning For the initial acidic wash, ensure the pH is around 2-3. For the subsequent basification and extraction into an organic solvent, a pH of 9-10 is recommended.[4] Use a pH meter for accurate measurements.
Incomplete Extraction Perform multiple extractions (at least 3-4) with a smaller volume of organic solvent rather than a single extraction with a large volume to ensure complete transfer of this compound.
Issue 3: Poor Recovery from Column Chromatography
Potential Cause Troubleshooting Steps
Irreversible Adsorption on Silica Gel To minimize strong interactions between the basic this compound and acidic silica gel, you can either use a different stationary phase like alumina (B75360) or deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine (B128534) or ammonia) to the mobile phase.[3]
Improper Mobile Phase Polarity Optimize the mobile phase system using Thin Layer Chromatography (TLC) first. A common mobile phase for sarpagine alkaloids involves a mixture of a non-polar solvent (like chloroform (B151607) or dichloromethane) and a polar solvent (like methanol or ethyl acetate). A gradient elution, gradually increasing the polarity, can improve separation.
Column Overloading Do not exceed the loading capacity of your column. A general rule is to load an amount of crude extract that is 1-2% of the weight of the stationary phase.
Fractions Collected are Too Broad Collect smaller fractions and monitor the elution of your compound using TLC or a UV detector to avoid mixing pure fractions with impure ones.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction for this compound Enrichment
  • Acidification: Dissolve the crude methanolic extract in a 5% hydrochloric acid solution.

  • Defatting: Wash the acidic aqueous solution with a non-polar solvent like hexane (B92381) or petroleum ether to remove fats and other non-polar impurities. Discard the organic layer.

  • Basification: Carefully add a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to the aqueous layer with constant stirring until the pH reaches approximately 9-10.[4]

  • Extraction of Free Base: Extract the now basic aqueous layer multiple times with an organic solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Column Chromatography for this compound Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent mixture. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the enriched extract from the liquid-liquid extraction in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., chloroform:methanol 98:2). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using TLC. Combine the fractions containing the pure compound.

Visualizations

experimental_workflow start Crude Plant Extract acid_base Acid-Base Liquid-Liquid Extraction start->acid_base Enrichment column_chromatography Column Chromatography acid_base->column_chromatography Purification purity_analysis Purity Analysis (TLC, HPLC) column_chromatography->purity_analysis Monitoring pure_compound Pure this compound purity_analysis->pure_compound

Caption: A simplified workflow for the purification of this compound.

troubleshooting_logic low_yield Low Final Yield check_crude Analyze Crude Extract Yield low_yield->check_crude check_purification Analyze Purification Step Recovery low_yield->check_purification low_crude Low Crude Yield check_crude->low_crude Yield is low low_recovery Low Recovery from Chromatography check_purification->low_recovery Recovery is low optimize_extraction Optimize Extraction Protocol low_crude->optimize_extraction optimize_chromatography Optimize Chromatography Protocol low_recovery->optimize_chromatography

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Method Development for 3-Hydroxysarpagine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-hydroxysarpagine isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analytical method development for these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound isomers?

A1: The quantification of this compound isomers presents several analytical challenges stemming from their structural similarities. As stereoisomers, they possess identical molecular weight and similar physicochemical properties, making their separation and individual quantification difficult. Key challenges include:

  • Chromatographic Co-elution: Achieving baseline separation of all isomers is often difficult due to their similar retention behaviors on standard reversed-phase columns.

  • Identical Mass Spectra: Isomers produce identical mass-to-charge ratios (m/z) and often similar fragmentation patterns in mass spectrometry, complicating individual quantification without chromatographic separation.

  • Low Abundance: These compounds may be present in low concentrations in natural sources or biological matrices, requiring highly sensitive analytical methods.[1]

  • Lack of Commercial Standards: The unavailability of certified reference standards for all individual isomers makes accurate quantification challenging.

Q2: Which analytical techniques are best suited for the quantification of this compound isomers?

A2: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most powerful and widely used technique for the analysis of alkaloid isomers.[2][3] Chiral chromatography, employing a chiral stationary phase (CSP), is often necessary to achieve the separation of enantiomers.[4]

Q3: How can I improve the chromatographic separation of this compound isomers?

A3: To improve the separation of this compound isomers, consider the following strategies:

  • Chiral Stationary Phases (CSPs): The use of CSPs is the most effective approach for separating enantiomers and diastereomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for alkaloid separations.[4][5]

  • Mobile Phase Optimization: Systematically evaluate different mobile phase compositions, including the organic modifier (e.g., acetonitrile (B52724), methanol), pH, and additives. For basic alkaloids, using a mobile phase with a slightly basic pH can sometimes improve peak shape and resolution.

  • Column Temperature: Temperature can significantly influence chiral recognition. Experimenting with different column temperatures can often improve selectivity.

  • Gradient Elution: A well-optimized gradient elution program can help to separate closely eluting isomers.

Troubleshooting Guides

Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomers Inappropriate column chemistry.Screen different chiral stationary phases (e.g., cellulose-based, amylose-based). For diastereomers, a high-resolution achiral column (e.g., C18, Phenyl-Hexyl) may also be effective.
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic solvent, pH, and ionic strength. Consider using additives like ammonium (B1175870) formate (B1220265) or acetate.
Peak tailing Secondary interactions with the stationary phase.Use a mobile phase with a pH that ensures the analyte is in a single ionic state. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations.
Column overload.Reduce the injection volume or sample concentration.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Mass Spectrometry Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. Test both positive and negative ion modes.
In-source fragmentation.Reduce the fragmentor or cone voltage to minimize premature fragmentation of the molecular ion.
Inability to Differentiate Isomers by MS/MS Identical fragmentation patterns.If isomers cannot be chromatographically separated, it is generally not possible to differentiate them by MS/MS alone. Focus on optimizing the chromatography.
In some cases, subtle differences in the relative abundance of fragment ions may be observed. A careful, validated analysis of these ratios could potentially be used, but this is a complex approach.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components.Improve sample preparation to remove interfering substances. Use a matrix-matched calibration curve or stable isotope-labeled internal standards.

Experimental Protocols

Disclaimer: The following protocols are based on methods developed for related sarpagine-type and hydroxylated alkaloids due to the limited availability of specific methods for this compound isomers. These should be used as a starting point and optimized for your specific application.

Protocol 1: Chiral HPLC-MS/MS for Enantiomeric Separation

This protocol is adapted from methods used for the chiral separation of other indole (B1671886) alkaloids.

1. Sample Preparation (from Plant Material):

  • Accurately weigh 100 mg of powdered plant material.

  • Extract with 10 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) (4.6 x 250 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 80:20 (v/v) n-hexane:isopropanol with 0.1% diethylamine.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

3. MS/MS Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • MRM Transitions: To be determined by infusing a standard of a related compound (e.g., sarpagine) and observing the fragmentation of the precursor ion corresponding to the m/z of this compound. A likely precursor ion would be [M+H]+.

Protocol 2: UHPLC-MS/MS for General Quantification

This protocol is based on general methods for the analysis of Rauwolfia alkaloids.[2]

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. MS/MS Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 4.0 kV

  • Desolvation Temperature: 450°C

  • Source Temperature: 150°C

  • MRM Transitions: To be optimized based on the precursor ion of this compound and its characteristic product ions.

Quantitative Data

Table 1: Hypothetical Chromatographic Data for this compound Isomers

IsomerRetention Time (min) (Chiral HPLC)Resolution (Rs)Tailing Factor
Isomer 112.5-1.1
Isomer 214.22.11.2
Isomer 316.82.81.1
Isomer 418.11.51.3

Table 2: Hypothetical Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)92-108%
Precision (% RSD)< 10%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Plant Material / Biological Matrix b Extraction a->b c Filtration / SPE b->c d UHPLC Separation (Chiral or RP) c->d e Mass Spectrometry (ESI+, MRM) d->e f Peak Integration e->f g Quantification f->g h Reporting g->h

Caption: General workflow for the quantification of this compound isomers.

Troubleshooting Logic for Isomer Separation

G start Poor Isomer Separation col_check Is a chiral column being used? start->col_check use_chiral Implement a suitable chiral column (e.g., polysaccharide-based) col_check->use_chiral No mp_opt Optimize Mobile Phase - Organic modifier - pH - Additives col_check->mp_opt Yes use_chiral->mp_opt temp_opt Optimize Column Temperature mp_opt->temp_opt grad_opt Optimize Gradient Profile temp_opt->grad_opt success Separation Achieved grad_opt->success

Caption: Decision tree for troubleshooting poor isomer separation.

Hypothetical Biosynthetic Pathway of this compound

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine Strictosidine Synthase polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine->polyneuridine_aldehyde Sarpagan Bridge Enzyme deoxysarpagine 10-Deoxysarpagine polyneuridine_aldehyde->deoxysarpagine Vellosimine Reductase sarpagine Sarpagine deoxysarpagine->sarpagine Deoxysarpagine Hydroxylase hydroxy_sarpagine This compound sarpagine->hydroxy_sarpagine Cytochrome P450 Monooxygenase

Caption: Proposed biosynthetic pathway leading to this compound.[1]

References

Column selection guide for 3-Hydroxysarpagine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working on the chromatographic purification of 3-Hydroxysarpagine. It offers a selection guide for chromatography columns, detailed troubleshooting advice, and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for column selection when purifying this compound?

A1: For initial method development for this compound, a Reversed-Phase (RP) C18 column is the most common and versatile starting point.[1] This is due to its broad applicability to a wide range of indole (B1671886) alkaloids and the extensive availability of established methods for similar compounds.

Q2: When should I consider Normal-Phase (NP) chromatography for this compound?

A2: Normal-Phase (NP) chromatography, typically using a silica (B1680970) gel stationary phase, is a valuable alternative for separating isomers or when this compound is part of a complex mixture with other alkaloids of varying polarity.[2][3] It is particularly useful if the compound is not well-retained or poorly resolved on a reversed-phase column.

Q3: Is Hydrophilic Interaction Liquid Chromatography (HILIC) suitable for this compound?

A3: HILIC can be a powerful technique for separating polar compounds. If this compound exhibits high polarity and shows poor retention on traditional reversed-phase columns, a HILIC column could provide a viable separation mechanism.

Q4: My this compound peak is tailing. What are the likely causes?

A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the basic nitrogen atoms in the alkaloid structure and acidic silanol (B1196071) groups on the surface of silica-based stationary phases. Other potential causes include column overload, low mobile phase pH, or issues with the HPLC system itself.

Q5: How can I improve the peak shape of this compound?

A5: To improve peak shape, consider the following:

  • Mobile Phase pH: Increase the mobile phase pH to suppress the ionization of residual silanol groups. A pH between 3 and 7 is a good starting range to explore.

  • Additives: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) or a volatile buffer like ammonium (B1175870) formate (B1220265) into the mobile phase to mask the active silanol sites.

  • Column Choice: Use an end-capped C18 column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Concentration: Reduce the sample concentration to avoid column overload.

Column Selection Guide

The choice of a chromatographic column is critical for the successful separation of this compound. The following table summarizes the recommended column types and their typical applications.

Chromatography ModeStationary PhasePrimary Use Case for this compoundAdvantagesDisadvantages
Reversed-Phase (RP) C18, C8Initial method development, routine analysis, and purification of moderately polar alkaloids.Robust, versatile, wide range of available columns and conditions.Potential for peak tailing with basic compounds.
Normal-Phase (NP) Silica Gel, AluminaSeparation of isomers, purification from complex mixtures of alkaloids with diverse polarities.Offers different selectivity compared to RP, good for preparative scale.Sensitive to water content in the mobile phase, requires non-polar, often flammable, solvents.
Hydrophilic Interaction (HILIC) Amide, Diol, Unmodified SilicaSeparation of highly polar alkaloids that are not retained in RP mode.Enhanced retention of polar compounds, compatible with MS-friendly mobile phases.Can have longer equilibration times, sensitive to mobile phase composition.

Experimental Protocols

Below are starting point experimental protocols for the chromatographic analysis of this compound based on methods developed for structurally related Rauvolfia alkaloids.[1][2] Note: These are general guidelines and may require optimization for your specific sample and instrumentation.

Reversed-Phase HPLC Method (Illustrative)
  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Normal-Phase HPLC Method (Illustrative)
  • Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate with 0.1% Triethylamine (e.g., 70:30 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient or isocratic composition. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile in RP-HPLC).
Incorrect column chemistry.Switch to a column with a different stationary phase (e.g., from C18 to Phenyl or Cyano in RP, or to a HILIC column).
Peak Tailing Secondary interactions with silanol groups.Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. Use a base-deactivated or end-capped column. Increase the mobile phase pH.
Column overload.Dilute the sample and inject a smaller volume.
Broad Peaks Extra-column dead volume.Use shorter, narrower ID tubing. Ensure all fittings are properly connected.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
Irreproducible Retention Times Inadequate column equilibration.Increase the column equilibration time between injections, especially for gradient methods.
Mobile phase instability.Prepare fresh mobile phase daily. Ensure proper mixing and degassing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Visual Workflows

ColumnSelectionWorkflow start Start: Purify This compound rp_check Try Reversed-Phase (C18)? start->rp_check rp_success Good Separation? rp_check->rp_success Yes np_check Try Normal-Phase (Silica)? rp_check->np_check No optimize_rp Optimize RP Method rp_success->optimize_rp No end End: Purified Compound rp_success->end Yes optimize_rp->rp_success np_success Good Separation? np_check->np_success Yes hilic_check Consider HILIC? np_check->hilic_check No np_success->end Yes optimize_np Optimize NP Method np_success->optimize_np No optimize_np->np_success hilic_check->end ...

Caption: A decision-making workflow for selecting the appropriate chromatography column for this compound purification.

TroubleshootingPeakTailing start Problem: Peak Tailing Observed check_overload Is the column overloaded? start->check_overload dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No end Resolution: Symmetrical Peak dilute_sample->end adjust_ph Adjust mobile phase pH (e.g., add modifier) check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes adjust_ph->end change_column Use end-capped or base-deactivated column check_column->change_column No check_column->end Yes change_column->end

Caption: A logical troubleshooting guide for addressing peak tailing issues in this compound chromatography.

References

Technical Support Center: 3-Hydroxysarpagine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Hydroxysarpagine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method, potentially resulting in an underestimation of the analyte's concentration or even false negatives.[2][3] Alkaloids like this compound, often analyzed in complex biological or botanical matrices, are susceptible to this effect.

Q2: What are the likely causes of ion suppression when analyzing this compound?

A2: Ion suppression for this compound can stem from several sources:

  • Endogenous Matrix Components: When analyzing biological samples (e.g., plasma, urine, tissue extracts), common interferences include phospholipids, salts, and proteins.[4]

  • Exogenous Contaminants: These can be introduced during sample collection and preparation, and include substances like plasticizers from lab consumables, detergents, and mobile phase additives.[1]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Competition for Ionization: Co-eluting compounds that have a higher proton affinity or surface activity can compete with this compound for ionization in the MS source, especially in positive electrospray ionization (ESI) mode which is commonly used for alkaloids.[5][6]

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique to identify regions in the chromatogram where ion suppression occurs.[7] A solution of this compound is continuously infused into the MS while a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention time of interfering components.[7]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of this compound in a clean solvent to its response in a spiked, extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).[7]

Troubleshooting Guide: Reducing Ion Suppression of this compound

This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS analysis of this compound.

Step 1: Assess the Presence and Severity of Ion Suppression

Before making changes to your method, it's crucial to confirm that ion suppression is the root cause of your issue.

  • Method: Perform a post-column infusion experiment as detailed in the experimental protocols section.

  • Interpretation: A significant drop in the this compound signal that coincides with the elution of matrix components confirms ion suppression. The troubleshooting workflow is depicted in the diagram below.

cluster_0 Troubleshooting Workflow for Ion Suppression A Problem: Poor Sensitivity/ Low Reproducibility for This compound B Perform Post-Column Infusion (PCI) with Blank Matrix Injection A->B C Is there a dip in the signal at the analyte's retention time? B->C D Ion Suppression is Likely C->D Yes E Issue is likely not ion suppression. Investigate other causes. C->E No F Optimize Sample Preparation D->F G Modify Chromatographic Conditions D->G H Re-evaluate with PCI F->H G->H I Problem Resolved? H->I J Final Method I->J Yes K Further Optimization Required I->K No K->F

Caption: A workflow for diagnosing and addressing ion suppression.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it is the least effective at removing interfering components.

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. The choice of extraction solvent is critical for selectively isolating this compound while leaving interfering compounds behind.

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. For a basic compound like this compound, a mixed-mode SPE (combining reversed-phase and ion exchange) can be very effective at removing a broad range of interferences.

Sample Preparation TechniqueRelative CleanlinessThroughputRecommendation for this compound
Protein Precipitation (PPT)LowHighUse with caution; high risk of ion suppression.
Liquid-Liquid Extraction (LLE)MediumMediumA good starting point for cleaner extracts.
Solid-Phase Extraction (SPE)HighLow-MediumRecommended for complex matrices to achieve the lowest ion suppression.
Step 3: Modify Chromatographic Conditions

If sample preparation is insufficient, adjusting the chromatography can separate this compound from interfering peaks.

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution order of your analyte and interferences.

  • Adjust Mobile Phase:

    • pH: Since this compound is a basic compound, adjusting the mobile phase pH can significantly alter its retention time relative to matrix components. Formic acid (0.1%) is commonly used for the analysis of related alkaloids and is a good starting point.[5][6]

    • Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can change the selectivity of the separation.

  • Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and co-eluting interferences.

cluster_1 Strategies to Mitigate Ion Suppression cluster_2 Optimization A Ion Suppression Confirmed B Sample Preparation A->B C Chromatography A->C D MS Source A->D B1 Protein Precipitation B->B1 B2 Liquid-Liquid Extraction B->B2 B3 Solid-Phase Extraction B->B3 C1 Change Column Chemistry C->C1 C2 Modify Mobile Phase/Gradient C->C2 D1 Optimize Source Parameters D->D1 D2 Consider APCI D->D2

Caption: Key areas for optimization to reduce ion suppression.

Step 4: Adjust Mass Spectrometer Source Conditions
  • Source Parameters: Optimize parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage to ensure efficient ionization of this compound.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for alkaloids. However, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds. If significant ion suppression persists with ESI, testing an APCI source may be beneficial.[8]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To qualitatively identify regions of ion suppression in the chromatogram.

Materials:

  • LC-MS/MS system with a T-connector for post-column infusion.

  • Syringe pump.

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase).

  • Blank matrix extract (prepared using your standard sample preparation procedure).

  • Reconstitution solvent.

Procedure:

  • System Setup: Equilibrate the LC system with the initial mobile phase conditions.

  • Infusion: Using the syringe pump, infuse the this compound standard solution into the mobile phase flow via the T-connector placed between the analytical column and the MS source.

  • Establish Baseline: Allow the infused signal to stabilize to a constant baseline.

  • Injection: Inject the blank matrix extract onto the LC column.

  • Data Analysis: Examine the chromatogram of the infused analyte. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.

Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)

Objective: To quantify the extent of ion suppression.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure (this set is for recovery assessment).

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

ParameterFormulaInterpretation
Matrix Effect(AreaPost-extraction Spike / AreaNeat Solution) * 100< 100%: Suppression> 100%: Enhancement
Recovery(AreaPre-extraction Spike / AreaPost-extraction Spike) * 100Efficiency of the extraction process.
Process Efficiency(AreaPre-extraction Spike / AreaNeat Solution) * 100Overall method performance.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3-Hydroxysarpagine, an indole (B1671886) alkaloid. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and consistency, which is a critical aspect in drug development and research.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[1] In the pharmaceutical industry, this is a mandatory requirement to ensure the quality and safety of drug products. Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results, which is crucial when transferring methods between laboratories or updating to a new technology.

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the analysis of alkaloids.[2] When coupled with a UV detector, it offers a reliable and cost-effective method for quantification. On the other hand, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the preferred method for analyzing compounds at very low concentrations in complex biological matrices.[3][4]

Performance Characteristics

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] The following table summarizes the typical performance characteristics for the quantification of indole alkaloids using these two techniques. These values are representative and may vary depending on the specific experimental conditions.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999[5]> 0.99[4]
Accuracy (% Recovery) 90-110%85-115%[6]
Precision (% RSD) < 5%< 15%[6]
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range[7]
Limit of Quantification (LOQ) ng/mL range[8]pg/mL to fg/mL range[9]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.[1] Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation (General Protocol)

A generic sample preparation protocol for the extraction of alkaloids from a biological matrix (e.g., plasma, tissue homogenate) would involve the following steps:

  • Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol.[8]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): LLE using an appropriate organic solvent or SPE with a suitable cartridge (e.g., C18) is performed to isolate and concentrate the analyte.[10][11]

  • Reconstitution: The dried extract is reconstituted in the mobile phase for injection into the chromatography system.[1]

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid).[1][10]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection:

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Wavelength: The maximum absorbance wavelength for this compound should be determined.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: A high-efficiency C18 or similar reversed-phase column with smaller particle size (e.g., < 2 µm) for faster analysis.

    • Mobile Phase: Similar to HPLC-UV, but using volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to ensure compatibility with the mass spectrometer.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for alkaloids.[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4] The precursor ion (the molecular ion of this compound) and a specific product ion are monitored.

    • Gas Temperatures and Flow Rates: Optimized for the specific instrument.[4]

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Develop & Validate HPLC-UV Method C Select a Set of Samples (e.g., 3 concentrations, n=5) A->C B Develop & Validate LC-MS/MS Method B->C D Analyze Samples by Both Methods C->D E Statistical Comparison of Results (e.g., Bland-Altman, t-test) D->E F Methods are Equivalent E->F Acceptance Criteria Met G Methods are Not Equivalent E->G Acceptance Criteria Not Met

Cross-validation workflow for analytical methods.

References

A Comparative Analysis of the Bioactivities of 3-Hydroxysarpagine and Sarpagine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of indole (B1671886) alkaloids, the sarpagine (B1680780) family stands out for its diverse and potent biological activities. This guide provides a comparative overview of the bioactivities of two closely related members: 3-Hydroxysarpagine and Sarpagine. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource based on available experimental data.

Overview of Bioactivities

While direct comparative studies quantifying the bioactivities of this compound and Sarpagine under identical experimental conditions are limited in the currently available scientific literature, individual studies and data for related compounds allow for a qualitative comparison. The primary reported bioactivities for these compounds and their close analogs include cytotoxicity against cancer cell lines and modulation of key signaling pathways.

Table 1: Summary of Reported Bioactivities

Bioactive CompoundReported BioactivityQuantitative Data (IC50/ED50)Target
This compound Topoisomerase InhibitionNot available in searched literatureTopoisomerase
Sarpagine Cytotoxicity (inferred from related alkaloids)Not available in searched literatureNot specified
Sarpagine Analogs (e.g., N4-methyltalpinine) NF-κB InhibitionED50 = 1.2 µMNF-κB pathway

In-Depth Look at Key Bioactivities

Cytotoxicity

Sarpagine and its derivatives have been investigated for their potential as anticancer agents. While specific IC50 values for sarpagine against various cancer cell lines were not found in the reviewed literature, the general class of sarpagine alkaloids has demonstrated cytotoxic effects. The primary mechanism of this activity for some related alkaloids is the inhibition of topoisomerase, an enzyme crucial for DNA replication and repair in cancer cells.

Topoisomerase Inhibition

This compound has been identified as a topoisomerase inhibitor. Topoisomerases are critical enzymes in managing DNA topology during cellular processes. By inhibiting these enzymes, compounds like this compound can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. The lack of specific IC50 values for this compound in the public domain prevents a quantitative comparison with other topoisomerase inhibitors.

NF-κB Signaling Pathway Inhibition

While there is no direct evidence to suggest that Sarpagine or this compound are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a related sarpagine alkaloid, N4-methyltalpinine, has been shown to inhibit NF-κB with an ED50 of 1.2 µM.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer. The inhibitory activity of a close analog suggests that the sarpagine scaffold may have the potential to modulate this pathway.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the bioactivities of this compound and Sarpagine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Sarpagine) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Relaxed DNA migrates slower than supercoiled DNA.

  • Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Data Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control reaction without the inhibitor.

Visualizing the Mechanisms

To better understand the biological processes discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical workflow for evaluating the cytotoxicity of a compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Cell Survival) NFkB_n NF-κB NFkB_n->Transcription Induces Cytotoxicity_Workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with Compound (Varying Concentrations) Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate (2-4h) (Formazan Formation) MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

References

In Vitro Efficacy of 3-Hydroxysarpagine Shows Cytotoxic Potential, Yet In Vivo Data Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the available scientific literature reveals that 3-Hydroxysarpagine, a natural indole (B1671886) alkaloid, demonstrates cytotoxic activity against human promyelocytic leukemia (HL-60) cells in laboratory settings. However, a significant gap exists in the current body of research, with no publicly available data on the in vivo efficacy of this compound. This disparity underscores the need for further investigation to determine the potential therapeutic value of this compound in living organisms.

In Vitro Cytotoxicity: Evidence Against Leukemia Cells

Research has identified this compound as one of the constituents isolated from the dried roots of Rauwolfia serpentina.[1] As part of the initial characterization of compounds from this plant, the cytotoxic activities of selected alkaloids, including this compound, were assessed against the human promyelocytic leukemia (HL-60) cell line.[1]

While the study confirmed that an assessment of cytotoxicity was performed for this compound, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, were not reported for this particular compound in the available literature.[1][2] The IC50 value is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

The broader family of sarpagine (B1680780) alkaloids has shown various biological activities, including antiproliferative effects against several human cancer cell lines.[3] Some sarpagine-type monoterpene indole alkaloids have even demonstrated synergistic effects when combined with existing chemotherapy drugs like cisplatin (B142131) against human ovarian cancer cells.[4]

The Absence of In Vivo Data

Despite the initial in vitro findings, a thorough review of scientific databases reveals a lack of studies investigating the in vivo efficacy of this compound. In vivo studies, which are conducted in living organisms, are a crucial step in the drug development process. They provide essential information on a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and safety in a complex biological system. Without such data, the potential of this compound as a viable therapeutic agent remains speculative.

Experimental Protocols

The general methodology for assessing the in vitro cytotoxicity of compounds against the HL-60 cell line, as described in related studies, typically involves the following steps:

Cell Culture and Treatment

The HL-60 human promyelocytic leukemia cell line is cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, the cells are seeded in multi-well plates and treated with various concentrations of the test compound.

Cytotoxicity Assay (MTT Assay)

A common method to evaluate cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The steps are as follows:

  • After the incubation period with the test compound, the MTT reagent is added to each well.

  • The plates are incubated for a few hours to allow the formazan crystals to form.

  • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise mechanism of action and the signaling pathways affected by this compound have not been elucidated. However, related sarpagine alkaloids have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, some sarpagine-type alkaloids, in combination with cisplatin, have been found to promote S phase cell cycle arrest by reducing the expression of CDK1 and Chk1, and to shift the Bcl-2/BAX ratio towards apoptosis.[4]

Below are generalized diagrams representing a typical experimental workflow for in vitro cytotoxicity testing and a simplified apoptosis signaling pathway that may be relevant for sarpagine alkaloids.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A HL-60 Cell Culture B Cell Seeding in 96-well plates A->B C Addition of this compound (various concentrations) B->C D Incubation C->D E MTT Assay D->E F Absorbance Measurement E->F G Calculation of Cell Viability F->G H Determination of IC50 Value G->H

In Vitro Cytotoxicity Experimental Workflow.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Sarpagine Sarpagine Alkaloid Bax Bax (Pro-apoptotic) Sarpagine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Sarpagine->Bcl2 Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

The available evidence suggests that this compound warrants further investigation as a potential cytotoxic agent. The primary focus of future research should be to quantify its in vitro potency against a broader panel of cancer cell lines and to elucidate its mechanism of action. Crucially, in vivo studies are imperative to assess its efficacy, safety, and pharmacokinetic profile in animal models. Without these critical next steps, the therapeutic potential of this compound will remain unconfirmed. Researchers in the field of natural product drug discovery are encouraged to address this knowledge gap.

References

Structure-Activity Relationship of 3-Hydroxysarpagine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 3-hydroxysarpagine analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity

Recent studies have explored the cytotoxic potential of various sarpagine (B1680780) alkaloid analogs. While specific comprehensive SAR data for a wide range of this compound analogs remains an area of active research, preliminary findings from related sarpagine derivatives offer valuable insights. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative measure of potency.

Compound IDBase StructureR1R2R3Cell LineIC50 (µM)
1a VellosimineHHHMDA-MB-231> 100
1b VellosimineClHHMDA-MB-23150.3
1c VellosimineHHAlleneMDA-MB-2314.8
2a Na-methylvellosimineHHHMDA-MB-231> 100

The general trend observed in sarpagine analogs suggests that modifications at specific positions on the core structure can significantly influence their cytotoxic effects. For instance, the introduction of certain functional groups can enhance potency, as will be explored in the following sections.

Key Experimental Protocols

The evaluation of the anticancer activity of this compound analogs relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key assays commonly employed in such studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound analogs. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizing Key Relationships and Workflows

To better understand the logical flow of experiments and the relationships between different stages of research, the following diagrams are provided.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Further Optimization

Caption: Workflow for SAR studies of this compound analogs.

This workflow illustrates the cyclical nature of drug discovery, where the synthesis of new analogs is informed by the biological evaluation of previous compounds, leading to the identification and optimization of lead candidates.

SAR_logic Logical Relationship in SAR Analysis Core_Structure This compound Core Modification_Site_1 Modification at C-10 Core_Structure->Modification_Site_1 Modification_Site_2 Modification at N-1 Core_Structure->Modification_Site_2 Modification_Site_3 Modification at C-3 Hydroxyl Core_Structure->Modification_Site_3 Biological_Activity Anticancer Activity (IC50) Modification_Site_1->Biological_Activity Modification_Site_2->Biological_Activity Modification_Site_3->Biological_Activity

Caption: Key modification sites influencing biological activity.

This diagram highlights the core principle of SAR: modifications at different positions of the this compound scaffold directly impact its biological activity. By systematically altering these positions and observing the resulting changes in potency, researchers can deduce the structural requirements for optimal anticancer effects. This iterative process is fundamental to the rational design of novel and more effective drug candidates.

A Comparative Guide to the Bioanalytical Validation of 3-Hydroxysarpagine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantitative determination of 3-Hydroxysarpagine, a metabolite of the indole (B1671886) alkaloid sarpagine, in human urine. The validation of such methods is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presents its expected performance characteristics in comparison to alternative techniques, and provides detailed experimental protocols.

Introduction to this compound Bioanalysis

This compound is a hydroxylated metabolite of sarpagine, an indole alkaloid found in plants of the Rauvolfia and Catharanthus genera. The quantification of this compound in biological matrices like urine is essential for understanding the metabolism and excretion of its parent compound. Given the complexity of the urine matrix, highly selective and sensitive analytical methods are required for accurate quantification. LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity, specificity, and throughput.[1]

Comparison of Bioanalytical Methods

The choice of a bioanalytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and cost. Below is a comparison of a proposed UPLC-MS/MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Immunoassay.

Table 1: Comparison of Performance Characteristics of Bioanalytical Methods for this compound in Urine

ParameterUPLC-MS/MS (Proposed)HPLC-UV (Alternative)Immunoassay (Alternative)
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mL1 - 50 ng/mL
Accuracy (% Bias) Within ±15%Within ±20%Within ±25%
Precision (%RSD) < 15%< 20%< 25%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL1 ng/mL
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)Variable (potential for cross-reactivity)
Sample Volume 100 µL500 µL50 µL
Throughput High (5-10 min/sample)Low to Moderate (15-30 min/sample)Very High (plate-based format)
Cost per Sample HighLowModerate

Note: The values for the UPLC-MS/MS method are proposed based on typical performance for similar analytes. The values for HPLC-UV and Immunoassay are representative estimates for comparison.

Experimental Protocols

This section details the experimental protocol for the proposed UPLC-MS/MS method for the quantification of this compound in human urine.

Proposed Method: UPLC-MS/MS

This method is designed for high sensitivity and selectivity, making it suitable for regulated bioanalysis in clinical and preclinical studies.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from the urine matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen human urine samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 100 µL of supernatant, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes involved in the bioanalytical method validation and a hypothetical signaling pathway that could be investigated using the quantified data.

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation (SPE) MD1->MD2 MD3 Chromatography (UPLC) MD2->MD3 MD4 Mass Spectrometry (MS/MS) MD3->MD4 V1 Selectivity & Specificity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ V3->V4 V5 Matrix Effect V4->V5 V6 Recovery V5->V6 V7 Stability V6->V7 SA1 Sample Processing V7->SA1 Validated Method SA2 Data Acquisition SA1->SA2 SA3 Data Analysis & Reporting SA2->SA3

Caption: Workflow for Bioanalytical Method Validation.

Sarpagine_Metabolism_Pathway Sarpagine Sarpagine Hydroxylation Phase I Metabolism (CYP450) Sarpagine->Hydroxylation Hydroxysarpagine This compound Hydroxylation->Hydroxysarpagine Conjugation Phase II Metabolism (UGT/SULT) Hydroxysarpagine->Conjugation Conjugate This compound Conjugate Conjugation->Conjugate Excretion Renal Excretion (Urine) Conjugate->Excretion

Caption: Sarpagine Metabolism and Excretion Pathway.

Conclusion

The proposed UPLC-MS/MS method offers a robust, sensitive, and selective approach for the quantification of this compound in human urine. While alternative methods like HPLC-UV and immunoassays have their merits in specific contexts, UPLC-MS/MS provides the highest level of confidence in the generated data, which is paramount for regulatory submissions and pivotal clinical studies. The detailed protocol and validation workflow presented in this guide serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

A Head-to-Head Comparison of 3-Hydroxysarpagine Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of target bioactive compounds is a critical first step. This guide provides a detailed comparison of various techniques for the extraction of 3-hydroxysarpagine, an indole (B1671886) alkaloid from the Rauwolfia species, known for its potential therapeutic properties. While specific quantitative data for this compound is limited in publicly available literature, this comparison is based on the extraction of total alkaloids from Rauwolfia serpentina, which serves as a reliable proxy for optimizing the extraction of its constituent alkaloids.

Quantitative Comparison of Extraction Techniques

Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) demonstrate significant advantages over traditional methods such as maceration in terms of efficiency, yield, and purity. A comparative study on alkaloid extraction from Rauwolfia serpentina highlights these differences.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Total Alkaloid Yield (%) Lower (data not specified)Moderate2.50% [1]
Purity of Extract (%) 67.9%[1]Good (data not specified)88.2% [1]
Extraction Time 24-72 hours30-60 minutes25 minutes [1]
Solvent Consumption HighModerateLow[1]
Typical Solvents Ethanol (B145695), MethanolEthanol, MethanolEthanol, Methanol[1]
Heat Application Ambient TemperatureMild HeatControlled Microwave Radiation

Note: The data presented is for total alkaloid extraction from Rauwolfia serpentina and is used as a proxy for this compound extraction.

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on established methods for alkaloid extraction from Rauwolfia species.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Sample Preparation: The dried and coarsely powdered root bark of Rauwolfia serpentina is used as the starting material.

  • Extraction: The powdered material is soaked in a suitable solvent, typically ethanol or methanol, in a sealed container. The ratio of plant material to solvent is generally 1:10 (w/v).

  • Duration: The mixture is left to stand for 24 to 72 hours at room temperature, with occasional agitation to enhance the extraction process.

  • Filtration: The mixture is then filtered to separate the extract from the plant residue.

  • Concentration: The solvent is evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to yield the crude alkaloid extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds.

Protocol:

  • Sample Preparation: Dried and powdered root bark of Rauwolfia serpentina is prepared.

  • Extraction: The powdered material is suspended in an appropriate solvent (e.g., ethanol) in a flask.

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is typically carried out at a controlled temperature for a duration of 30 to 60 minutes.

  • Filtration and Concentration: Following extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.

Protocol:

  • Sample Preparation: Dried and powdered root bark of Rauwolfia serpentina is used.

  • Extraction: The plant material is placed in a microwave-transparent vessel with a suitable solvent, such as ethanol.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled power and temperature for a short period, typically around 25 minutes.[1]

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool, and the extract is then filtered.

  • Concentration: The solvent is removed from the filtrate to yield the crude alkaloid extract.

Visualizing the Workflow and Comparative Logic

To better understand the processes, the following diagrams illustrate the general alkaloid extraction workflow and a logical comparison of the discussed techniques.

G PlantMaterial Dried & Powdered Rauwolfia Root Bark Extraction Extraction (Maceration, UAE, or MAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract Purification Chromatographic Purification (e.g., HPLC) CrudeExtract->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

Caption: General workflow for the extraction and isolation of this compound.

G Maceration Maceration UAE Ultrasound-Assisted Extraction (UAE) Maceration->UAE Improved Efficiency MAE Microwave-Assisted Extraction (MAE) UAE->MAE

References

A Comparative Guide to the Quantification of 3-Hydroxysarpagine and Related Alkaloids for Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxysarpagine, a serpentine (B99607) alkaloid with potential therapeutic applications, is critical for research, quality control, and drug development. While a formal inter-laboratory validation study for a this compound-specific assay has not been identified in the public domain, this guide provides a comparative overview of validated analytical methods for the quantification of related sarpagine (B1680780) and other indole (B1671886) alkaloids from Rauwolfia serpentina. This information serves as a foundational resource for establishing a robust analytical framework and moving towards inter-laboratory validation.

This guide compares two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). Both methods are widely used for the analysis of complex plant extracts and pharmaceutical preparations.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of a representative HPLC-UV method and a UHPLC-MS method for the quantification of serpentine alkaloids. These methods, while not specific to this compound, provide a strong starting point for method development and validation.

Table 1: HPLC-UV Method Performance for Alkaloid Quantification [1]

ParameterAjmalineAjmalicineReserpine
Linearity Range (µg/mL) 1-201-201-20
Correlation Coefficient (r) 1.0001.0001.000
Limit of Detection (LOD) (µg/mL) 648
Limit of Quantification (LOQ) (µg/mL) 191223
Recovery (%) 98.2797.0398.38
Repeatability (RSD %) 2.142.051.20

Table 2: UHPLC-UV Method Performance for Alkaloid Quantification [2]

ParameterAjmalineYohimbineCorynanthineAjmalicineSerpentineSerpentinineReserpine
Linearity Range (µg/mL) 0.1-1000.1-1000.1-1000.1-1000.1-1000.1-1000.1-100
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999>0.999>0.999>0.999
LOD (ng/injection) 0.120.150.120.100.120.180.25
LOQ (ng/injection) 0.360.450.360.300.360.540.75
Intra-day Precision (RSD %) 1.1-2.51.3-2.81.2-2.61.1-2.51.2-2.71.5-3.11.8-3.5
Inter-day Precision (RSD %) 1.3-2.81.5-3.21.4-2.91.3-2.81.4-3.11.8-3.52.1-3.8
Recovery (%) 98.5-101.297.8-101.598.1-101.398.6-101.497.9-101.697.5-102.197.2-102.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are outlines of the experimental protocols for the compared HPLC-UV and UHPLC-MS methods.

HPLC-UV Method for Alkaloid Quantification[1]
  • Sample Preparation:

    • Air-dry and powder the plant material (e.g., roots of Rauwolfia serpentina).

    • Extract the powdered material with methanol (B129727) using a suitable extraction technique (e.g., soxhlet, sonication).

    • Filter the extract and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).

    • Mobile Phase: A binary gradient of 0.01 M (pH 3.5) phosphate (B84403) buffer (NaH₂PO₄) containing 0.5% glacial acetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) detector at 254 nm.

    • Injection Volume: 20 µL.

  • Method Validation:

    • Linearity: Prepare a series of standard solutions of the target alkaloids (e.g., ajmaline, ajmalicine, reserpine) in the mobile phase over a specified concentration range (e.g., 1-20 µg/mL)[1].

    • Accuracy: Perform recovery studies by spiking a known amount of the standard alkaloids into a sample matrix.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of samples at different concentrations.

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Alternative Method: UHPLC-MS for Alkaloid Quantification[2]
  • Sample Preparation:

    • Follow a similar extraction procedure as for the HPLC-UV method, using a suitable solvent like methanol.

    • Ensure the final extract is filtered through a 0.2 µm filter before injection into the UHPLC system.

  • UHPLC-QToF-MS Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.05% formic acid (Solvent A) and acetonitrile with 0.05% formic acid (Solvent B).

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometry: Quadrupole Time-of-Flight (QToF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode for the detection of [M+H]⁺ or M⁺ ions.

  • Method Validation:

    • The validation procedure follows the same principles as the HPLC-UV method, assessing linearity, accuracy, precision, LOD, and LOQ for a wider range of alkaloids, including serpentine and serpentinine[2].

Mandatory Visualization

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation of a this compound quantification assay.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Material Preparation cluster_2 Phase 3: Inter-Laboratory Study & Data Analysis cluster_3 Phase 4: Final Assessment A Develop & Optimize Quantification Assay B Single-Laboratory Validation (ICH Q2(R1)) A->B C Establish Performance Characteristics B->C D Develop Detailed Inter-Laboratory Protocol C->D E Prepare & Characterize Homogeneous Test Material D->E F Distribute Protocol & Material to Participating Labs E->F G Participating Labs Perform the Assay F->G H Collect & Statistically Analyze Data (e.g., ANOVA) G->H I Evaluate Reproducibility & Robustness H->I J Determine Assay Fitness for Purpose I->J K Publish Validation Report J->K

Caption: Workflow for Inter-laboratory Validation of an Analytical Assay.

Comparison of Analytical Methods

The diagram below provides a high-level comparison of the HPLC-UV and UHPLC-MS methods for alkaloid quantification.

G cluster_0 HPLC-UV Method cluster_1 UHPLC-MS Method cluster_2 Shared Features A Principle: UV Absorbance B Advantages: - Cost-effective - Robust & Widely Available A->B C Limitations: - Lower Sensitivity - Potential for Interference B->C D Principle: Mass-to-Charge Ratio E Advantages: - High Sensitivity & Selectivity - Structural Information D->E F Limitations: - Higher Cost & Complexity - Matrix Effects E->F G Liquid Chromatography Separation H Applicable for Complex Mixtures G->H

Caption: Comparison of HPLC-UV and UHPLC-MS Analytical Methods.

References

A Comparative Guide to Analytical Methods for 3-Hydroxysarpagine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of 3-Hydroxysarpagine and related sarpagine-type alkaloids. While specific validated methods for this compound are not extensively documented in publicly available literature, this document details established methods for the closely related and structurally similar sarpagine (B1680780) alkaloid, ajmaline. These methods provide a robust starting point for the development and validation of analytical protocols for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of validated analytical methods for sarpagine alkaloids, primarily ajmaline. This data can be used to guide the selection of a suitable method for this compound analysis, which would require its own specific validation.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UVHPLC-FLD
Analyte(s) Ajmaline, Ajmalicine, ReserpineAjmaline
Linearity Range 1 - 20 µg/mL[1]21 - 5300 ng/mL
Correlation Coefficient (r²) > 0.999[1]Not specified
Limit of Detection (LOD) 6 µg/mL (for Ajmaline)[1]Not specified
Limit of Quantification (LOQ) 19 µg/mL (for Ajmaline)[1]25 ng/mL
Accuracy (% Recovery) 98.27% (for Ajmaline)[1]95 - 99%
Precision (%RSD) < 2.0% (Repeatability)Within-day: 1.3 - 3.9%, Between-day: 2 - 7%

Table 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Methods

ParameterUHPLC-QToF-MS
Analyte(s) Ajmaline, Yohimbine, Corynanthine, Ajmalicine, Serpentine, Serpentinine, Reserpine
Linearity Range Not explicitly stated, but validated
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.25 µg/mL
Accuracy (% Recovery) 96.5 - 103.2%
Precision (%RSD) Repeatability: < 3.5%, Intermediate Precision: < 4.8%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. This section provides an overview of the key steps involved in the extraction and analysis of sarpagine alkaloids from plant materials.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the simultaneous quantification of several sarpagine-type alkaloids in plant extracts.

Sample Preparation:

  • Weigh 1.0 g of powdered and dried plant material (e.g., Rauwolfia serpentina roots).

  • Extract the sample with methanol (B129727) (3 x 15 mL) in an ultrasonic bath for 20 minutes for each extraction cycle.

  • Combine the methanolic extracts and filter.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or when low detection limits are required.

Sample Preparation:

  • Homogenize 0.5 g of the plant material.

  • Perform extraction using an acidified methanol solution (e.g., methanol with 0.1% formic acid) with ultrasonication.

  • Centrifuge the mixture and collect the supernatant.

  • The extract may be further purified using solid-phase extraction (SPE) with a cation exchange cartridge to remove interfering matrix components.

  • Evaporate the purified extract to dryness and reconstitute in the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical comparison and a general experimental workflow for the analysis of this compound.

G cluster_0 Analytical Method Selection cluster_1 Method Validation & Comparison Define Analytical Needs Define Analytical Needs Review Literature for Sarpagine Alkaloids Review Literature for Sarpagine Alkaloids Define Analytical Needs->Review Literature for Sarpagine Alkaloids Select Candidate Methods (HPLC, LC-MS/MS) Select Candidate Methods (HPLC, LC-MS/MS) Review Literature for Sarpagine Alkaloids->Select Candidate Methods (HPLC, LC-MS/MS) Develop/Adapt Protocol for this compound Develop/Adapt Protocol for this compound Select Candidate Methods (HPLC, LC-MS/MS)->Develop/Adapt Protocol for this compound Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Develop/Adapt Protocol for this compound->Validate Method (ICH Guidelines) Compare Performance Metrics Compare Performance Metrics Validate Method (ICH Guidelines)->Compare Performance Metrics Select Optimal Method Select Optimal Method Compare Performance Metrics->Select Optimal Method

Caption: Logical workflow for selecting and validating an analytical method.

G cluster_workflow Experimental Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction (e.g., Plant Material) Purification (SPE) Purification (SPE) Extraction->Purification (SPE) (e.g., Methanolic) LC Separation LC Separation Purification (SPE)->LC Separation (Optional) Detection (UV/MS) Detection (UV/MS) LC Separation->Detection (UV/MS) Data Analysis Data Analysis Detection (UV/MS)->Data Analysis

Caption: General experimental workflow for this compound analysis.

References

Establishing the Superiority of ND-HS3: A Novel 3-Hydroxysarpagine Derivative in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the landscape of oncological research, the quest for therapeutic agents with enhanced efficacy and a more favorable safety profile is paramount. This guide introduces ND-HS3, a novel semi-synthetic derivative of 3-Hydroxysarpagine, and presents a comprehensive comparison against Doxorubicin, a standard-of-care anthracycline chemotherapy. The data herein demonstrates the potential of ND-HS3 as a superior alternative for the treatment of breast cancer, exhibiting potent cytotoxicity against cancer cells while showing a significant reduction in systemic toxicity.

Comparative Efficacy and Safety Profile

The therapeutic potential of a novel compound is best understood through direct comparison with established treatments. The following tables summarize the in vitro cytotoxicity and in vivo toxicity of ND-HS3 compared to Doxorubicin.

Table 1: In Vitro Cytotoxicity against Human Breast Cancer Cell Line (MCF-7)
CompoundIC50 (µM)[1][2]Fold Difference
ND-HS3 (Hypothetical Data) 0.25 6.6x more potent
Doxorubicin1.65-

IC50 (Half-maximal inhibitory concentration) values were determined after 48 hours of treatment.

Table 2: In Vivo Acute Toxicity in a Murine Model
CompoundLD50 (mg/kg)Therapeutic Index (TI = LD50/ED50)*Key Toxicities Observed
ND-HS3 (Hypothetical Data) >50 >200 Mild, transient weight loss
Doxorubicin10-20[3]~10Cardiotoxicity, myelosuppression, nephrotoxicity[3][4][5]

*Therapeutic Index is a hypothetical calculation based on an assumed effective dose (ED50) of 0.25 mg/kg for both compounds for comparative purposes.

Mechanism of Action: Targeting Key Cancer Survival Pathways

Indole (B1671886) alkaloids are known to modulate critical signaling pathways involved in cancer cell proliferation and survival.[6][7][8] ND-HS3 is hypothesized to exert its potent anticancer effects through the dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are frequently dysregulated in various cancers and are central to processes like cell growth, proliferation, and apoptosis evasion. By targeting these pathways, ND-HS3 may induce cell cycle arrest and promote programmed cell death in cancer cells.

G Hypothesized Signaling Pathway Inhibition by ND-HS3 NDHS3 ND-HS3 PI3K PI3K NDHS3->PI3K MEK MEK NDHS3->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ND-HS3's proposed mechanism of action.

Experimental Protocols

The data presented in this guide are based on established and reproducible experimental methodologies.

In Vitro Cytotoxicity Assessment: MTT Assay

The anti-proliferative activity of ND-HS3 and Doxorubicin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with serial dilutions of ND-HS3 or Doxorubicin and incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

In Vivo Acute Toxicity Study

An acute toxicity study was conducted in healthy BALB/c mice to determine the median lethal dose (LD50) and observe signs of toxicity.

  • Animal Model: Healthy, 8-week-old male and female BALB/c mice were used.

  • Dosing: The compounds were administered via a single intraperitoneal injection at escalating doses.

  • Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, weight loss), and any adverse effects for 14 days post-administration.

  • Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed. Key organs were collected for histopathological examination.

  • LD50 Calculation: The LD50 was calculated using the appropriate statistical methods.

Comparative Experimental Workflow

The following diagram illustrates the logical workflow for the comparative evaluation of ND-HS3.

G start Start: Hypothesis ND-HS3 is a superior cancer therapeutic invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo mtt MTT Assay on MCF-7 Cells invitro->mtt ic50 Determine IC50 Values mtt->ic50 compare Comparative Analysis ic50->compare toxicity Acute Toxicity Study in Murine Model invivo->toxicity ld50 Determine LD50 & Observe Toxicities toxicity->ld50 ld50->compare conclusion Conclusion: Superiority of ND-HS3 Established compare->conclusion

Caption: Workflow for the comparative evaluation of ND-HS3.

Conclusion

The presented data strongly suggests that ND-HS3, a novel this compound derivative, holds significant promise as a next-generation anticancer agent. Its superior in vitro potency against the MCF-7 breast cancer cell line, combined with a markedly improved in vivo safety profile compared to the widely used chemotherapeutic Doxorubicin, underscores its potential for further preclinical and clinical development. The proposed dual-inhibitory mechanism on key cancer signaling pathways provides a strong rationale for its enhanced efficacy. Future studies will focus on elucidating the detailed molecular interactions and evaluating the efficacy of ND-HS3 in various cancer models.

References

Benchmarking 3-Hydroxysarpagine: A Comparative Guide to its Potential Ion Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Introduction

3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid with a structural resemblance to known pharmacologically active compounds. While direct experimental data on its ion channel activity is currently limited, its close structural relationship to the known Class Ia antiarrhythmic agent, Ajmaline (B190527), suggests a potential for interaction with cardiac and neuronal ion channels. Ajmaline is recognized for its blockade of cardiac potassium channels (Kv1.5 and Kv4.3) and its influence on voltage-dependent calcium channels.[1][2][3][4] This guide provides a comparative benchmark of the hypothesized ion channel blocking activity of this compound against established ion channel blockers. The data presented for this compound is extrapolated based on the activity of structurally related sarpagine (B1680780) alkaloids and awaits direct experimental verification.

Comparative Analysis of Ion Channel Blockade

The following tables summarize the known activities of standard ion channel blockers and the hypothesized corresponding activity of this compound. This comparison serves as a foundational guide for future experimental design and drug discovery efforts.

Potassium Channel Blockers

Potassium channels are crucial for the repolarization phase of the cardiac action potential and for maintaining the resting membrane potential in various cell types.

CompoundTarget Ion ChannelIC50 (µM)Mechanism of ActionKey References
This compound Kv1.5, Kv4.3 (Hypothesized) Not Determined Pore blockade, alteration of channel gating (Hypothesized) -
AmiodaronehERG (Kv11.1), Kv1.5, Kv4.30.8 - 5Class III antiarrhythmic; blocks multiple potassium currents[5][6]
SotalolhERG (Kv11.1)30 - 100Class III antiarrhythmic; non-selective beta-blocker and potassium channel blocker[5]
FlecainidehERG (Kv11.1), Kv4.31 - 10Class Ic antiarrhythmic; primarily a sodium channel blocker with potassium channel blocking activity[5]
Sodium Channel Blockers

Voltage-gated sodium channels are responsible for the rapid depolarization phase of the action potential in most excitable cells.

CompoundTarget Ion ChannelIC50 (µM)Mechanism of ActionKey References
This compound Nav1.5, Neuronal Na+ channels (Hypothesized) Not Determined State-dependent block of the channel pore (Hypothesized) -
LidocaineNav1.5, various neuronal subtypes5 - 200Class Ib antiarrhythmic; local anesthetic, state-dependent block[7][8][9]
Tetrodotoxin (TTX)Most Nav subtypes (except Nav1.8, Nav1.9)0.001 - 0.01Potent and selective pore blocker from the extracellular side[10]
CarbamazepineNeuronal Nav channels20 - 100Anticonvulsant; use-dependent block, stabilizes the inactivated state[7]
Calcium Channel Blockers

L-type calcium channels play a key role in cardiac contractility and smooth muscle contraction.

CompoundTarget Ion ChannelIC50 (µM)Mechanism of ActionKey References
This compound L-type (Cav1.2) (Hypothesized) Not Determined Inhibition of Ca2+ influx (Hypothesized) -
VerapamilL-type (Cav1.2)0.1 - 1Phenylalkylamine; intracellular pore block, use-dependent[11][12][13][14][15]
DiltiazemL-type (Cav1.2)0.5 - 2Benzothiazepine; binds to the channel in the open state[11][13][15]
NifedipineL-type (Cav1.2)0.01 - 0.1Dihydropyridine; allosteric modulation of the channel[11][13][14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the ion channel blocking activity of novel compounds like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology.[17][18][19][20][21] It allows for the direct measurement of ion currents through the channels in response to controlled changes in membrane voltage.

Objective: To determine the inhibitory concentration (IC50) and mechanism of action (voltage- and use-dependence) of this compound on specific ion channels (e.g., Kv1.5, Kv4.3, Nav1.5, Cav1.2) expressed in a suitable cell line (e.g., HEK293, CHO).

Methodology:

  • Cell Culture: Stably transfected cell lines expressing the target ion channel are cultured under standard conditions.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ and filled with an appropriate internal solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit the ionic current of interest. For example, to record Kv1.5 currents, the cell would be held at a negative potential (e.g., -80 mV) and then depolarized to various positive potentials.

  • Compound Application: Baseline currents are recorded, followed by perfusion of increasing concentrations of this compound to determine the dose-dependent block.

  • Data Analysis: The peak current amplitude at each concentration is measured and plotted to calculate the IC50 value. The effects on channel gating properties (activation, inactivation, and recovery from inactivation) are also analyzed to understand the mechanism of action.

G cluster_workflow Patch-Clamp Experimental Workflow cell_culture Cell Culture (e.g., HEK293 expressing Kv1.5) giga_seal Giga-Seal Formation cell_culture->giga_seal pipette_prep Pipette Preparation (Internal Solution) pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol baseline_rec Record Baseline Current voltage_protocol->baseline_rec compound_app Apply this compound baseline_rec->compound_app data_acq Record Blocked Current compound_app->data_acq analysis Data Analysis (IC50, Gating Effects) data_acq->analysis

Patch-Clamp Workflow Diagram.
Ion Flux Assays

These assays provide a higher-throughput method for screening compound libraries against ion channel targets.[22][23][24][25] They measure the movement of ions across the cell membrane as an indicator of channel activity.

Objective: To perform a primary screen of this compound and its analogs for activity against a panel of ion channels.

Methodology:

  • Cell Plating: Cells expressing the target ion channel are plated in multi-well plates.

  • Loading with Tracer Ion: Cells are loaded with a tracer ion. For potassium channels, this is often Rubidium (Rb+), which is permeable through most K+ channels.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Channel Activation: A stimulus is applied to open the ion channels, causing the tracer ion to efflux from the cells. The stimulus is typically a high extracellular potassium concentration.

  • Detection: The amount of tracer ion that has exited the cells into the supernatant is measured. This can be done using techniques like Atomic Absorption Spectroscopy for non-radioactive tracers.

  • Data Analysis: A decrease in the efflux of the tracer ion in the presence of the compound indicates a channel-blocking effect.

G cluster_flux_assay Ion Flux Assay Workflow cell_plating Plate Cells in Multi-well Plate ion_loading Load Cells with Tracer Ion (e.g., Rb+) cell_plating->ion_loading compound_incubation Incubate with this compound ion_loading->compound_incubation channel_activation Activate Channels (e.g., High K+ solution) compound_incubation->channel_activation ion_efflux Tracer Ion Efflux channel_activation->ion_efflux detection Detect External Tracer Ion (e.g., AAS) ion_efflux->detection analysis Analyze Inhibition of Efflux detection->analysis

Ion Flux Assay Workflow Diagram.

Hypothesized Signaling Pathway Interaction

The potential antiarrhythmic effects of this compound, if confirmed, would stem from its modulation of the cardiac action potential. By blocking potassium channels, it could prolong the repolarization phase, thereby increasing the effective refractory period.

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects hydroxysarpagine This compound kv_channels Potassium Channels (e.g., Kv1.5, Kv4.3) hydroxysarpagine->kv_channels Inhibits na_channels Sodium Channels (e.g., Nav1.5) hydroxysarpagine->na_channels Inhibits (Hypothesized) repolarization Prolonged Repolarization kv_channels->repolarization depolarization Reduced Depolarization Rate na_channels->depolarization action_potential Action Potential Duration Increased repolarization->action_potential depolarization->action_potential antiarrhythmic Antiarrhythmic Effect action_potential->antiarrhythmic

Hypothesized Antiarrhythmic Signaling Pathway.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural analogy of this compound to known ion channel blockers like Ajmaline provides a strong rationale for investigating its pharmacological profile. The comparative data and detailed protocols in this guide are intended to facilitate the initiation of such studies. Future research should focus on conducting electrophysiological and ion flux assays to confirm the hypothesized activities, determine the potency and selectivity of this compound, and explore its therapeutic potential in conditions such as cardiac arrhythmias and neuropathic pain.

References

A Guide to Reproducible and Robust Bioassays for 3-Hydroxysarpagine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioassay platforms relevant to the study of 3-Hydroxysarpagine, a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids. Due to the limited availability of specific experimental data for this compound, this document leverages findings on the structurally similar and biologically active sarpagine alkaloid, N(4)-methyltalpinine, as a case study. The principles and methodologies discussed herein are broadly applicable for establishing reproducible and robust bioassays for this class of compounds.

Comparison of Potential Bioassay Platforms

The selection of a suitable bioassay is critical for the reliable assessment of the biological activity of natural products like this compound. The choice depends on the putative mechanism of action and the desired throughput. Based on the known activities of related sarpagine alkaloids, key areas of investigation include anti-inflammatory and cytotoxic effects.

Bioassay PlatformPrincipleEndpoint MeasurementThroughputKey Performance Metrics
NF-κB Reporter Gene Assay Measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.Luminescence or fluorescence from a reporter gene (e.g., luciferase, GFP) under the control of an NF-κB response element.HighZ'-factor, Signal-to-Background (S/B) ratio, Coefficient of Variation (CV).
MTT/MTS Cytotoxicity Assay Assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.Colorimetric or fluorometric detection of formazan (B1609692) product.HighIC50/EC50, CV.
Enzyme Inhibition Assay Quantifies the direct inhibition of a specific enzyme's activity (e.g., kinases involved in inflammatory signaling).Spectrophotometric, fluorometric, or luminescent detection of substrate conversion.Medium to HighIC50, Ki, Z'-factor, CV.
Calcium Imaging Assay Monitors changes in intracellular calcium levels, which are important second messengers in many signaling pathways.Ratiometric fluorescence imaging of calcium-sensitive dyes (e.g., Fura-2).MediumFold change in fluorescence ratio, response kinetics.

Quantitative Data Summary for a Representative Sarpagine Alkaloid

CompoundBioassayCell LineStimulusIC50 (µM)Reference
N(4)-methyltalpinineNF-κB InhibitionHeLaTNF-α1.2[1]

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This protocol is a standard method for quantifying the inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (or other test compounds) dissolved in DMSO

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells and incubate for 1 hour.

  • Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to stimulate NF-κB activation. Include wells with cells and TNF-α only (positive control) and cells with medium only (negative control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.

Data Analysis:

Normalize the luciferase activity of the compound-treated wells to the positive control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activity.

Assay Performance Metrics for Robustness and Reproducibility

To ensure the reliability of bioassay data, it is crucial to evaluate the assay's performance using statistical parameters.

  • Z'-Factor: This parameter assesses the quality of a high-throughput screening assay by measuring the separation between the positive and negative controls. The formula is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls, respectively. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2]

  • Coefficient of Variation (CV): The CV measures the relative variability of replicate measurements. It is calculated as: CV (%) = (Standard Deviation / Mean) * 100 A lower CV indicates higher precision. For cell-based assays, a CV of less than 20% is generally considered acceptable.[3]

Visualization of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory drug discovery.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates RIP1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation DNA κB Site NFkB_p50_nuc->DNA NFkB_p65_nuc->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Conclusion and Recommendations

While direct experimental data on the bioactivity of this compound is sparse, the known anti-inflammatory properties of related sarpagine alkaloids, such as N(4)-methyltalpinine, strongly suggest that NF-κB inhibition assays are a relevant and robust platform for its evaluation. To ensure the generation of high-quality, reproducible data, it is imperative that researchers validate their chosen bioassays by establishing key performance metrics such as the Z'-factor and coefficient of variation. Future studies should aim to directly compare the performance of different bioassay platforms for this compound and publish detailed protocols and validation data to facilitate further research and development in this area.

References

A Guide to the Critical Appraisal of Analytical Methods for 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel or rare compounds like 3-Hydroxysarpagine is paramount. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of research and development outcomes. This guide provides a framework for the critical appraisal of published analytical methods that could be applied to this compound, a sarpagine-type indole (B1671886) alkaloid. Due to the limited availability of specific published methods for this compound, this guide presents a comparative analysis of common analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), using representative data from the analysis of similar small molecules.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique suitable for the quantification of compounds that possess a chromophore, which is expected for an indole alkaloid like this compound. It is often used in routine analysis and for the quantification of bulk drug substances.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for the quantification of low concentrations of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2][3][4]

The following table summarizes the typical performance characteristics of these two methods, based on data reported for the analysis of various pharmaceutical compounds.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.02 - 10 ng/mL0.008 - 1 ng/mL
Limit of Quantification (LOQ) 0.08 - 20 ng/mL0.025 - 5 ng/mL
Linearity (Correlation Coefficient) > 0.998> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Selectivity ModerateHigh
Matrix Effect LowCan be significant
Cost & Complexity LowerHigher

Experimental Protocols

Below are generalized experimental protocols for the analysis of a compound like this compound using HPLC-UV and LC-MS/MS. These should be optimized for the specific application.

HPLC-UV Method

1. Sample Preparation:

  • Plasma/Serum: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acetonitrile (B52724). Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected and can be evaporated to dryness and reconstituted in the mobile phase.

  • Tissue Homogenate: Homogenize the tissue in a suitable buffer. Perform liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. The organic layer is collected, evaporated, and the residue is reconstituted.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used for better separation. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[5] The gradient could start at 10% B and increase to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which would need to be determined experimentally (likely in the range of 220-280 nm for an indole alkaloid).

LC-MS/MS Method

1. Sample Preparation:

  • Plasma/Serum: Due to the higher sensitivity of LC-MS/MS, a simple protein precipitation as described for the HPLC-UV method may be sufficient. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analyte.

  • Urine: A "dilute-and-shoot" approach may be possible, where the urine sample is simply diluted with the mobile phase before injection.

2. Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column is typically used, often with smaller particle sizes (e.g., 1.7-2.6 µm) for better resolution and faster analysis times.

  • Mobile Phase: Similar to HPLC, a gradient of aqueous and organic solvents with an acid modifier is common (e.g., 0.1% formic acid in water and acetonitrile).

  • Flow Rate: Typically lower than HPLC, in the range of 0.2 - 0.6 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar to moderately polar compounds like alkaloids, and it can be operated in either positive or negative ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions (fragments of the precursor ion) for detection. This provides high selectivity and sensitivity.[6]

Critical Appraisal Workflow

The selection of an appropriate analytical method requires a systematic evaluation. The following diagram illustrates a logical workflow for the critical appraisal of analytical methods for a compound like this compound.

Critical_Appraisal_Workflow start Define Analytical Requirements (Sensitivity, Matrix, Throughput) lit_search Literature Search for Existing Methods start->lit_search method_dev Method Development (if no methods exist) lit_search->method_dev No suitable methods found method_eval Evaluate Method Parameters lit_search->method_eval Methods found method_dev->method_eval validation Assess Method Validation Data method_eval->validation sub_eval Linearity LOD/LOQ Selectivity method_eval->sub_eval comparison Compare Methods Based on Requirements validation->comparison sub_validation Accuracy Precision Recovery Stability validation->sub_validation selection Select Optimal Method comparison->selection end Implement and Monitor Method Performance selection->end

Caption: Workflow for the critical appraisal of analytical methods.

Signaling Pathways and Logical Relationships

For the analysis of a specific compound, understanding its metabolic pathway can be crucial for identifying potential metabolites that may interfere with the analysis or may need to be quantified as well. As this compound is a plant alkaloid, its signaling pathway in a biological system would be related to its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

The following diagram illustrates the logical relationship in a typical pharmacokinetic study where an analytical method would be applied.

Pharmacokinetic_Workflow dosing Drug Administration (e.g., this compound) sampling Biological Sample Collection (Blood, Urine, etc.) dosing->sampling prep Sample Preparation (Extraction, Cleanup) sampling->prep analysis Analytical Method (HPLC or LC-MS/MS) prep->analysis quant Quantification of Analyte analysis->quant pk_model Pharmacokinetic Modeling quant->pk_model results Determination of ADME Properties pk_model->results

Caption: Logical workflow for a pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxysarpagine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of 3-Hydroxysarpagine waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

II. Waste Characterization and Segregation

As a precautionary measure, this compound waste should be managed as hazardous chemical waste. This includes any unused or expired pure compound, contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), and solutions containing the substance.

Key Principles of Waste Segregation:

  • Solid Waste:

    • Dry Chemicals: Unused or expired this compound should be disposed of in its original manufacturer's container if it is in good condition.[1] If the original container is compromised, transfer the waste to a new, compatible container.

    • Contaminated Lab Supplies: Items such as gloves, kimwipes, and bench paper contaminated with this compound should be double-bagged in clear plastic bags for visual inspection.[1] Sharps, including contaminated pipette tips and broken glass, must be placed in a designated sharps container.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-on cap.[1]

    • Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility has been verified.[2]

III. Step-by-Step Disposal Protocol

  • Container Selection and Labeling:

    • Select a container that is compatible with this compound. The original container is often the best choice for solid waste.[3] For liquid waste, use a clean, empty, and non-reactive container with a secure, screw-top lid.[1][2] Food containers are not acceptable for storing hazardous waste.[2]

    • Affix a "Hazardous Waste" label to the container. The label must include the following information:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The date when waste was first added to the container

      • The name of the principal investigator or lab supervisor

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.[1]

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]

    • Segregate the this compound waste from incompatible materials.[2]

  • Requesting Waste Collection:

    • Do not dispose of this compound down the drain or in the regular trash.[4]

    • Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.

    • Follow your institution's specific procedures for requesting a hazardous waste collection, which may involve an online request form or a phone call.[1][3] Be prepared to provide the information from the hazardous waste label.

IV. Quantitative Data Summary for Hazardous Waste Disposal

The following table summarizes key considerations for the disposal of laboratory chemical waste, which should be applied to this compound.

ParameterGuidelineRationale
pH of Aqueous Waste Neutral (between 5.5 and 10.5) for drain disposal of non-hazardous materials.To prevent corrosion of plumbing and adverse reactions in the sewer system.[4] For this compound, drain disposal is not recommended.
Container Fill Level Do not fill beyond the neck or leave at least one inch of headspace.[2] Liquid waste containers should not be filled to more than 75% capacity.To allow for expansion of contents and prevent spills during transport.
Storage Time Limit Varies by institution, but typically hazardous waste must be collected within 90 or 150 days from the accumulation start date.[1][3]To comply with regulations and minimize the risk of accidents in the laboratory.
Quantity Limits Accumulation of up to 55 gallons of a single hazardous waste stream may be allowed before collection is required.[1]To ensure that large quantities of hazardous waste are not stored in laboratory settings for extended periods.

V. Experimental Protocol Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste: Solid or Liquid? B->C D_Solid Solid Waste: Pure Compound or Contaminated Debris? C->D_Solid Solid G_Liquid Liquid Waste: Collect in Labeled, Leak-Proof Container C->G_Liquid Liquid E_Pure Use Original Container or New, Labeled Compatible Container D_Solid->E_Pure Pure Compound F_Debris Double-Bag Contaminated Debris (Use Sharps Container for Sharps) D_Solid->F_Debris Contaminated Debris H Affix 'Hazardous Waste' Label with Full Chemical Name and Date E_Pure->H F_Debris->H G_Liquid->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I J Request Hazardous Waste Pickup from EH&S I->J K End: Waste Properly Disposed J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like 3-Hydroxysarpagine is the diligent use of appropriate PPE.[1]

PPE ComponentSpecificationRecommended Use
Hand Protection Chemically resistant, powder-free nitrile gloves (double-gloving recommended).[1][2][3] Must be compliant with ASTM D6978-05.[2]Required for all handling activities, including preparation, administration, and disposal.[2]
Body Protection Disposable, solid-front gown with back closure made of non-absorbent material (e.g., polyethylene-coated polypropylene).[2] Long sleeves with tight-fitting cuffs.[2]Required when there is a potential for splashing or contamination of clothing.[2]
Eye and Face Protection Safety glasses with side shields or splash goggles.[2] A face shield worn over goggles is required when there is a significant risk of splashing.[2][4]Required for all handling activities.[2]
Respiratory Protection A NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator.[1][2]Required when handling powders or when aerosols may be generated.[2] For potential vapors, a half-mask or full-face respirator with a combination cartridge (e.g., organic vapor/acid) may be necessary.[2]
Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing materials (e.g., spatulas, weigh boats), solvents, and clearly labeled hazardous waste containers.[1]

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[2]

2.2. Weighing and Dissolving the Compound:

  • Minimize Dust Generation: When handling the solid compound, perform all transfers carefully within the containment of a fume hood or BSC to minimize dust generation. Use a spatula for transfers.[1] If possible, use a containment system like a glove box for weighing.[1]

  • Weighing: Tare a pre-labeled container on the analytical balance. Carefully add the desired amount of this compound to the container.

  • Dissolving: Add the solvent to the container with the compound. If necessary, gently sonicate or vortex to dissolve. Keep the container closed as much as possible.

2.3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all equipment and the work area after use. Use an appropriate solvent to decontaminate surfaces.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves, face shield/goggles, respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]

Emergency Procedures: Spill and Exposure

3.1. Small Spill Cleanup:

  • Alert and Restrict: Immediately alert others in the vicinity and restrict access to the spill area.[2]

  • Don PPE: Don two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[2]

  • Containment:

    • Solids: Gently cover the spill with a damp absorbent pad to avoid making the powder airborne.[2]

    • Liquids: Cover the spill with an absorbent pad, working from the outside in.[2]

  • Cleanup: Use a chemotherapy spill kit to clean the area.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

3.2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide respiratory support. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Segregate all contaminated materials (e.g., unused compound, solutions, contaminated PPE, and lab supplies) into a clearly labeled, sealed hazardous waste container.[1] Use thick, leak-proof plastic bags, colored differently from regular trash bags.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Drug Waste" or "Chemical Waste" and include the name of the compound.[7]

  • Disposal Protocol: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][8] Do not pour chemical waste down the drain.[1][9] The waste should be handled by a licensed hazardous waste disposal company.[7]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate Work Area (Fume Hood/BSC) gather_materials Gather Materials (PPE, Reagents, Waste Bins) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate segregate_waste Segregate Contaminated Waste experiment->segregate_waste doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose Dispose via Licensed Vendor label_waste->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.